ent-Kaurene
説明
Structure
3D Structure
特性
CAS番号 |
562-28-7 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC名 |
(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1 |
InChIキー |
ONVABDHFQKWOSV-GCLMUHHRSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |
melting_point |
50°C |
物理的記述 |
Solid |
同義語 |
(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene |
製品の起源 |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of ent-Kaurene: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Exploration of the Core Pathway, Quantitative Enzymatic Data, and Detailed Experimental Protocols
Introduction
ent-Kaurene is a tetracyclic diterpene that serves as a crucial intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. Beyond its role in primary metabolism, the ent-kaurane skeleton is the precursor to a vast array of specialized diterpenoids with diverse biological activities, making the study of its biosynthesis a subject of intense research for applications in agriculture, biotechnology, and medicine. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including a detailed examination of the enzymes involved, a compilation of their kinetic properties, and explicit protocols for key experimental procedures.
The Core Biosynthetic Pathway
The biosynthesis of this compound from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a two-step cyclization process in higher plants. In some fungi and lower plants, these two steps are catalyzed by a single bifunctional enzyme.[1][2]
The pathway commences with the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , a class II diterpene synthase.[1][3] The active site of CPS facilitates the intricate stereochemistry of this cyclization.
In the subsequent step, This compound synthase (KS) , a class I diterpene synthase, catalyzes the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon, this compound.[4][5]
Quantitative Data Presentation
The efficiency of the enzymatic conversions in the this compound biosynthetic pathway has been characterized for enzymes from various organisms. The following table summarizes key kinetic parameters, providing a basis for comparative analysis and for metabolic engineering efforts.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | 4.2 ± 0.3 | 0.0043 ± 0.0002 | 1024 | [6] |
| ent-Copalyl Diphosphate Synthase (OsCPS1) | Oryza sativa | GGPP | 14.2 ± 1.5 | 4.5 x 10⁻² | 3169 | [7] |
| ent-Copalyl Diphosphate Synthase (OsCPS2) | Oryza sativa | GGPP | 21.1 ± 5.6 | 7.8 x 10⁻² | 3697 | [7] |
| This compound Synthase (AtKS) | Arabidopsis thaliana | ent-CPP | ~1.0 | - | - | [8] |
| Bifunctional CPS/KS | Phaeosphaeria sp. L487 | GGPP | 2.1 | 0.025 | 11905 | [2] |
Mandatory Visualization
Caption: The two-step enzymatic conversion of Geranylgeranyl Diphosphate to this compound.
Experimental Protocols
Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and this compound Synthase (KS)
This protocol describes the expression of CPS and KS in Escherichia coli and their subsequent purification, a common prerequisite for in vitro characterization.
1. Gene Cloning and Vector Construction:
- The coding sequences for the mature CPS and KS enzymes (excluding transit peptides) are PCR amplified from cDNA of the source organism.
- The amplified genes are cloned into an appropriate E. coli expression vector, such as pET-28a(+), which often incorporates an N-terminal His-tag for affinity purification.
2. Protein Expression:
- The expression vectors are transformed into a suitable E. coli expression strain, for example, BL21(DE3).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.[9]
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE. For further purification, size-exclusion chromatography can be employed.
In Vitro Enzyme Assays
1. ent-Copalyl Diphosphate Synthase (CPS) Activity Assay:
-
Objective: To measure the conversion of GGPP to ent-CPP.
-
Reaction Mixture (typical):
-
50 mM HEPES buffer, pH 7.2
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM GGPP (substrate)
-
Purified CPS enzyme (concentration to be optimized)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.
-
The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is quenched by the addition of an equal volume of 0.5 M EDTA or methanol.
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the product ent-CPP is dephosphorylated to ent-copalol by treatment with alkaline phosphatase.[10]
-
The product is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The organic extract is dried, resuspended in a suitable solvent, and analyzed by GC-MS.
-
2. This compound Synthase (KS) Activity Assay:
-
Objective: To measure the conversion of ent-CPP to this compound.
-
Reaction Mixture (typical):
-
50 mM HEPES buffer, pH 7.2
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM ent-CPP (substrate)
-
Purified KS enzyme (concentration to be optimized)
-
-
Procedure:
-
The reaction is set up in a glass vial with a screw cap.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is incubated at 30°C for 1-2 hours.
-
The product, this compound, is extracted by adding an equal volume of an organic solvent (e.g., hexane) and vortexing.
-
The organic phase is separated and analyzed directly by GC-MS.
-
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of the volatile diterpene products of the this compound biosynthetic pathway.
-
Sample Preparation: The organic extracts from the enzyme assays are concentrated under a stream of nitrogen and resuspended in a small volume of a suitable solvent like hexane.
-
GC-MS Parameters (example for diterpene analysis): [11]
-
Column: HP-5MS (or equivalent non-polar column)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes
-
Ramp: 15°C/minute to 300°C
-
Final hold: 300°C for 3 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 90-650
-
-
-
Data Analysis: The identity of the products is confirmed by comparing their retention times and mass spectra with those of authentic standards. Quantification can be achieved by using an internal standard and generating a calibration curve.
Conclusion
A thorough understanding of the this compound biosynthetic pathway, from the enzymes that catalyze the intricate cyclization reactions to the precise methods for their characterization, is paramount for advancing research in plant biology and biotechnology. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the complexities of this pathway, with the ultimate goal of harnessing its potential for the development of novel pharmaceuticals, agrochemicals, and other valuable bioproducts. The continued investigation into the structure, function, and regulation of CPS and KS will undoubtedly unveil new opportunities for the targeted engineering of diterpenoid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. Biochemical characterization of the castor bean this compound synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kaurene, 34424-57-2 [thegoodscentscompany.com]
- 7. tandfonline.com [tandfonline.com]
- 8. One amino acid makes the difference: the formation of this compound and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]
An In-depth Technical Guide on ent-Kaurene as a Precursor to Gibberellins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the biosynthetic pathway converting ent-kaurene to gibberellins (B7789140) (GAs), focusing on the enzymatic steps, regulatory mechanisms, and key experimental methodologies.
Introduction: The Central Role of this compound
Gibberellins are a class of diterpenoid phytohormones that are critical regulators of numerous plant growth and development processes, including seed germination, stem elongation, flowering, and fruit development.[1] The structural diversity of GAs belies a conserved biosynthetic origin, which begins with the formation of the tetracyclic hydrocarbon, this compound. This molecule represents the committed precursor to the entire family of gibberellins in higher plants, fungi, and some bacteria.[2][3] Understanding the enzymatic conversion of this compound is fundamental to manipulating GA biosynthesis for agricultural and pharmaceutical applications.
The biosynthesis of bioactive GAs from the universal C5 isoprene (B109036) units can be conceptually divided into three main stages based on subcellular localization:
-
Plastid: Synthesis of this compound from geranylgeranyl diphosphate (B83284) (GGDP).[4][5]
-
Endoplasmic Reticulum/Chloroplast Envelope: Oxidation of this compound to GA₁₂, the first gibberellin intermediate.[4][6]
-
Cytosol: Conversion of GA₁₂ into various bioactive GAs (e.g., GA₁, GA₄).[7]
This guide will focus on the pivotal first and second stages, detailing the transition from the common diterpenoid precursor GGDP to the first committed gibberellin, GA₁₂.
The Biosynthetic Pathway: From GGDP to GA₁₂
The conversion of GGDP to GA₁₂ involves a series of precisely controlled enzymatic reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases.
Stage 1: Formation of this compound in the Plastid
In plants, this compound is synthesized in the plastids from GGDP, which is primarily derived from the methylerythritol 4-phosphate (MEP) pathway.[4] The conversion is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs).[8]
-
ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the process by catalyzing the protonation-initiated cyclization of the acyclic GGDP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][5]
-
This compound Synthase (KS): This class I diTPS utilizes ent-CPP as its substrate. It catalyzes a more complex reaction involving the ionization of the diphosphate group, a second cyclization, and rearrangement to form the tetracyclic product, this compound.[4][9]
In fungi like Gibberella fujikuroi, these two steps are catalyzed by a single bifunctional CPS/KS enzyme.[10] In contrast, plants and bacteria like Bradyrhizobium japonicum utilize two separate, monofunctional enzymes.[2][8]
Stage 2: Oxidation of this compound to GA₁₂
Once synthesized, this compound is transported from the plastid to the endoplasmic reticulum (ER) and the outer chloroplast membrane, where it undergoes a series of six oxidative reactions catalyzed by two distinct cytochrome P450 monooxygenases (CYPs).[1][4][6]
-
This compound Oxidase (KO): This multifunctional enzyme, a member of the CYP701 family, catalyzes the three-step oxidation of the C-19 methyl group of this compound to a carboxyl group, forming ent-kaurenoic acid.[11][12] The reaction proceeds through two intermediates:
-
This compound → ent-kaurenol
-
ent-kaurenol → ent-kaurenal
-
ent-kaurenal → ent-kaurenoic acid Studies using heterologous expression in yeast have confirmed that the single KO enzyme is responsible for all three steps.[11][12] The Arabidopsis KO is located on the outer chloroplast envelope, physically linking the plastid-based synthesis of this compound to the subsequent ER-based steps.[4][6]
-
-
ent-Kaurenoic Acid Oxidase (KAO): This enzyme, belonging to the CYP88A family, is located at the ER and catalyzes the next three steps to produce GA₁₂.[1][4] This process involves the hydroxylation of C-7 followed by the contraction of the B-ring from a six- to a five-carbon ring, which is characteristic of the gibberellin skeleton.
-
ent-kaurenoic acid → ent-7α-hydroxykaurenoic acid
-
ent-7α-hydroxykaurenoic acid → GA₁₂-aldehyde
-
GA₁₂-aldehyde → GA₁₂ Like KO, a single KAO enzyme catalyzes these three sequential reactions.[1] The isolation and characterization of genes encoding KAO completed the elucidation of the core pathway from this compound to GA₁₂.[1]
-
Caption: Gibberellin biosynthetic pathway from GGDP to GA₁₂.
Regulation of Gibberellin Biosynthesis
The levels of bioactive GAs are tightly controlled through a feedback mechanism to maintain hormonal homeostasis. This regulation primarily targets the later steps of the pathway.
-
Feedback Regulation: High levels of bioactive GAs transcriptionally down-regulate the genes encoding GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), enzymes that function downstream of GA₁₂.[13][14] Conversely, GA deficiency leads to the up-regulation of these genes.[15] This feedback loop ensures that the production of active GAs is attenuated when levels are sufficient.
-
Early Pathway Stability: Importantly, the expression of the early GA biosynthesis genes, including CPS, KS, and KO, is generally not affected by this feedback mechanism.[5][14] This suggests that the synthesis of this compound and its initial oxidation products is regulated by developmental and environmental cues rather than the downstream GA concentration.[16]
Caption: Feedback regulation of the gibberellin biosynthetic pathway.
Data Presentation: Enzymes and Inhibitors
Table 1: Key Enzymes in the Conversion of GGDP to GA₁₂
| Enzyme | Abbreviation | Protein Family | Substrate(s) | Product(s) | Subcellular Location |
| ent-Copalyl Diphosphate Synthase | CPS | Terpene Cyclase (Class II) | Geranylgeranyl-PP | ent-Copalyl-PP | Plastid[4][5] |
| This compound Synthase | KS | Terpene Cyclase (Class I) | ent-Copalyl-PP | This compound | Plastid[4][5] |
| This compound Oxidase | KO | Cytochrome P450 (CYP701A) | This compound, ent-Kaurenol, ent-Kaurenal | ent-Kaurenoic Acid | Chloroplast Outer Envelope, ER[4][6] |
| ent-Kaurenoic Acid Oxidase | KAO | Cytochrome P450 (CYP88A) | ent-Kaurenoic Acid, ent-7α-hydroxy-KA, GA₁₂-aldehyde | GA₁₂ | Endoplasmic Reticulum (ER)[1][4] |
Table 2: Common Chemical Inhibitors of this compound Oxidation
| Inhibitor | Target Enzyme | Mode of Action |
| Paclobutrazol (B33190) | This compound Oxidase (KO) | A triazole that acts as a competitive inhibitor, likely by binding to the heme cofactor of the P450 enzyme.[17][18] |
| Uniconazole | This compound Oxidase (KO) | A triazole structurally related to paclobutrazol with a similar inhibitory mechanism.[17][19] |
| Ancymidol | This compound Oxidase (KO) | A pyrimidine (B1678525) derivative that inhibits the three oxidative steps catalyzed by KO with similar kinetics.[11][19] |
| Inabenfide | This compound Oxidase (KO) | An inhibitor that blocks the conversion of this compound to ent-kaurenoic acid.[17][19] |
Experimental Protocols
The functional characterization of GA biosynthetic enzymes, particularly the membrane-bound cytochrome P450s like KO and KAO, relies heavily on heterologous expression systems.
Protocol: Functional Characterization of this compound Oxidase (KO) via Yeast Expression
This protocol provides a generalized workflow for confirming the function of a candidate KO gene (e.g., Arabidopsis GA3/AtKO1).[11][12]
Objective: To demonstrate that a candidate gene product catalyzes the three-step oxidation of this compound to ent-kaurenoic acid.
1. cDNA Cloning and Vector Construction:
-
Isolate the full-length cDNA of the candidate KO gene from the source organism (e.g., Arabidopsis thaliana).
-
Clone the cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
-
Transform the expression construct into a suitable laboratory strain of Saccharomyces cerevisiae.
-
Select for successful transformants using an appropriate selectable marker on minimal medium.
-
Prepare a control strain transformed with the empty vector.
3. Enzyme Expression and Assay:
-
Grow single colonies of transformed and control yeast in a suitable liquid medium to establish starter cultures.
-
Inoculate a larger culture with the starter culture and grow to mid-log phase.
-
Induce protein expression by adding galactose to the medium.
-
After an induction period (e.g., 4-8 hours), pellet the yeast cells and resuspend them in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the substrate, this compound (typically dissolved in a small amount of acetone (B3395972) or DMSO), to the cell suspension.
-
Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 28-30°C) for a set period (e.g., 12-24 hours).
4. Extraction and Derivatization of Products:
-
Terminate the reaction and pellet the cells.
-
Extract the metabolites from the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate (B1210297) or hexane) after acidification of the aqueous phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For GC-MS analysis, derivatize the dried extract to increase the volatility of the acidic products. A common method is methylation using diazomethane.
5. Product Analysis by GC-MS:
-
Resuspend the derivatized sample in a suitable solvent (e.g., hexane).
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the products by comparing their retention times and mass spectra to those of authentic standards of this compound, ent-kaurenol, ent-kaurenal, and methyl ent-kaurenoate.
-
The detection of methyl ent-kaurenoate in the extract from yeast expressing the candidate KO, but not in the empty vector control, confirms the enzyme's function.[11]
References
- 1. pnas.org [pnas.org]
- 2. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and this compound synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A plastid envelope location of Arabidopsis this compound oxidase links the plastid and endoplasmic reticulum steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound synthase - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis this compound oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Feedback control and diurnal regulation of gibberellin 20-oxidase transcript levels in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioone.org [bioone.org]
- 15. pnas.org [pnas.org]
- 16. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound oxidase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Guide to the Discovery and Isolation of ent-Kaurene from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diterpenoid ent-kaurene, covering its historical discovery, natural distribution, biosynthetic pathway, and detailed methodologies for its isolation and purification.
Introduction: The Discovery of a Key Diterpenoid
ent-Kaurane diterpenoids are a large class of natural products characterized by a tetracyclic carbon skeleton.[1] The parent compound, this compound, was first identified in 1961 from the leaf essential oil of the New Zealand Kauri pine (Agathis australis).[2][3] The prefix "ent" refers to its enantiomeric nature, distinguished by a negative optical rotation.[2][4] This discovery was foundational, as this compound was later identified as the key precursor to the gibberellins (B7789140), a class of essential plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering.[5][6] Beyond its role in primary metabolism, a vast number of ent-kaurane derivatives have been isolated, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]
Natural Sources of this compound
This compound and its derivatives are widely distributed throughout the plant kingdom. They are particularly abundant in certain plant families, serving roles in both primary and secondary metabolism.[6] Major plant families known to produce these compounds include the Asteraceae, Lamiaceae, Annonaceae, and Euphorbiaceae.[4][7]
Table 1: Selected Natural Sources of this compound and Its Derivatives
| Plant Family | Species | Compound(s) Isolated | Reference(s) |
| Annonaceae | Annona squamosa, Xylopia aethiopica | ent-kaur-16-en-19-oic acid (Kaurenoic acid) | [4] |
| Apiaceae | Distichoselinum tenuifolium | ent-15α-angeloyloxykaur-16-en-3β-ol | [1] |
| Euphorbiaceae | Euphorbia hirta | 2β,16α,19-trihydroxy-ent-kaurane | [8] |
| Lamiaceae | Isodon serra, Rabdosia rosthornii | Serrin A, Rosthornin A | [9] |
| Araucariaceae | Agathis australis | This compound | [2][3] |
| Cupressaceae | Chamaecyparis obtusa, Cryptomeria japonica | This compound (volatile emission) | [10] |
| Populus | Populus trichocarpa | This compound, 16α-hydroxy-ent-kaurane | [11] |
| Cucurbitaceae | Cucurbita maxima (Pumpkin) | This compound synthase (enzyme) | [12][13] |
Biosynthesis of this compound
The biosynthesis of this compound is a fundamental pathway in plants and some fungi, initiating the production of all gibberellins.[5] The process begins with the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and involves a two-step cyclization.[4][6]
-
Step 1: Geranylgeranyl diphosphate (GGPP) is cyclized by the enzyme copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).[4]
-
Step 2: ent-CPP is then converted into the tetracyclic hydrocarbon ** this compound** by the enzyme This compound synthase (KS) .[5][6]
In fungi, these two steps are often catalyzed by a single bifunctional enzyme.[5][14] In plants, CPS and KS are distinct enzymes.[5] Following its synthesis, this compound can be further oxidized by ** this compound oxidase (KO)**, a cytochrome P450 monooxygenase, to form ent-kaurenoic acid, a key intermediate that serves as a branch point for the biosynthesis of gibberellins and other diterpenoids.[15][16]
Experimental Protocols: Isolation and Purification
The isolation of this compound from natural sources follows a standard phytochemical workflow involving extraction, fractionation, and chromatography. The following is a generalized protocol synthesized from methodologies cited in the literature.
Plant Material Preparation
-
Collection and Identification : Collect the desired plant material (e.g., aerial parts, roots). Ensure proper botanical identification.
-
Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a plant oven at a low temperature (40-50 °C).
-
Grinding : Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Solvent Extraction
This compound is a non-polar diterpene hydrocarbon, making it highly soluble in non-polar solvents.
-
Maceration/Soxhlet Extraction : Macerate the powdered plant material in a non-polar solvent such as n-hexane or petroleum ether at room temperature for 24-72 hours with occasional agitation. For more exhaustive extraction, use a Soxhlet apparatus.
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude hexane extract.
Fractionation (Optional but Recommended)
If the initial extraction was performed with a polar solvent like methanol (B129727), liquid-liquid partitioning is necessary.
-
Solvent Partitioning : Dissolve the crude methanol extract in a methanol-water mixture (e.g., 9:1 v/v).
-
Sequential Extraction : Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane. The this compound will partition into the non-polar hexane phase.
-
Evaporation : Collect the hexane fraction and evaporate the solvent to yield a non-polar, enriched fraction.
Chromatographic Purification
-
Column Chromatography : Subject the crude hexane extract or the enriched non-polar fraction to column chromatography over silica (B1680970) gel.[1]
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase : Start with 100% n-hexane and gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 1%, 2%, 5% ethyl acetate in hexane).[1]
-
-
Fraction Collection : Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a staining agent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pooling and Recrystallization : Combine fractions containing the pure compound (as determined by TLC). Evaporate the solvent and, if possible, recrystallize the compound from a suitable solvent (e.g., acetone) to obtain pure crystals of this compound.
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the molecular weight and fragmentation pattern of the compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the complete chemical structure.[8]
References
- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from this compound ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One amino acid makes the difference: the formation of this compound and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Emission of this compound, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthase - Wikipedia [en.wikipedia.org]
- 15. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of ent-Kaurene in Plant Development and Growth: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ent-Kaurene is a tetracyclic diterpenoid intermediate that plays a central role in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones crucial for numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its conversion to bioactive GAs, and the subsequent signaling cascade that orchestrates developmental processes such as stem elongation, seed germination, and flowering. Detailed experimental protocols for the quantification of this compound, analysis of gene expression, and enzyme activity assays are provided, alongside quantitative data and visual representations of the key pathways to support researchers in this field.
The Core Biosynthetic Pathway of this compound and Gibberellins
The biosynthesis of gibberellins from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), is a multi-step process that occurs in different subcellular compartments. This compound is the first committed intermediate in this pathway.
Biosynthesis of this compound in Plastids
The initial steps of GA biosynthesis, leading to the formation of this compound, take place in the plastids.[1] This process is catalyzed by two distinct enzymes:
-
ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the cyclization of the linear GGDP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]
-
This compound Synthase (KS): KS then catalyzes the further cyclization of ent-CPP to form the tetracyclic diterpene, this compound.[1]
Mutations in the genes encoding CPS (GA1 in Arabidopsis) or KS (GA2 in Arabidopsis) lead to severe dwarfism due to the inability to produce GAs.[2][3]
Oxidation of this compound in the Endoplasmic Reticulum
Following its synthesis in the plastids, this compound is transported to the endoplasmic reticulum (ER) where it undergoes a series of oxidation steps catalyzed by cytochrome P450 monooxygenases.
-
This compound Oxidase (KO): This enzyme, encoded by the GA3 gene in Arabidopsis, catalyzes the three-step oxidation of this compound at the C-19 position to form ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal.[2][4] A single enzyme catalyzes all three of these steps.[4]
-
ent-Kaurenoic Acid Oxidase (KAO): Subsequently, KAO catalyzes the oxidation of ent-kaurenoic acid to GA12, which is the first gibberellin in the pathway.[5]
From GA12, a series of further modifications, primarily by 2-oxoglutarate-dependent dioxygenases in the cytosol, lead to the production of various bioactive GAs, such as GA1 and GA4.[6]
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. Cloning of the Arabidopsis this compound oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GA2 Locus of Arabidopsis thaliana Encodes this compound Synthase of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Kaurene
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Kaurene, a tetracyclic diterpene, serves as a pivotal intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant development.[1][2] Its complex stereochemistry and rigid polycyclic framework have made it a subject of extensive research, not only for its biological significance but also as a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. Detailed experimental protocols for its analysis and a visualization of its structural and stereochemical attributes are also presented to support further research and development in this area.
Chemical Structure and Properties
This compound is a diterpenoid characterized by a tetracyclic ring system.[3][4] The core structure consists of a trans-anti-hydrophenanthrene ABC-ring system and a D-ring featuring an exomethylene group.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,4R,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane | [5] |
| Molecular Formula | C₂₀H₃₂ | [5] |
| Molecular Weight | 272.5 g/mol | [5] |
| CAS Number | 562-28-7 | [5] |
Stereochemistry
The stereochemistry of this compound is fundamental to its biological activity and is explicitly defined by the "ent-" prefix in its name, which denotes that it is the enantiomer of the naturally occurring (+)-kaurene.[6] The absolute configuration of the chiral centers in this compound is 1S, 4R, 9R, 10R, and 13R, as designated by the Cahn-Ingold-Prelog priority rules.[5][7] The determination of absolute configuration for chiral molecules like this compound is typically achieved through techniques such as X-ray crystallography.[7]
Caption: Logical relationships of this compound's stereochemistry.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Skeleton
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-1 | 39.8 | [8][9] |
| C-2 | 19.2 | [8][9] |
| C-3 | 42.2 | [8][9] |
| C-4 | 33.3 | [8][9] |
| C-5 | 56.5 | [8][9] |
| C-6 | 21.9 | [8][9] |
| C-7 | 41.4 | [8][9] |
| C-8 | 44.2 | [8][9] |
| C-9 | 57.0 | [8][9] |
| C-10 | 39.5 | [8][9] |
| C-11 | 18.4 | [8][9] |
| C-12 | 33.1 | [8][9] |
| C-13 | 43.8 | [8][9] |
| C-14 | 39.8 | [8][9] |
| C-15 | 49.0 | [8][9] |
| C-16 | 155.7 | [8][9] |
| C-17 | 103.0 | [8][9] |
| C-18 | 33.5 | [8][9] |
| C-19 | 21.8 | [8][9] |
| C-20 | 15.7 | [8][9] |
Note: Chemical shifts can vary slightly depending on the solvent and specific derivative.
Biosynthesis
This compound is a key intermediate in the biosynthesis of gibberellins.[1] The pathway begins with geranylgeranyl diphosphate (B83284) (GGDP), which undergoes a two-step cyclization to form this compound.[1][10] This process is catalyzed by two distinct enzymes in plants, copalyl diphosphate synthase and this compound synthase, while in some fungi, a single bifunctional enzyme performs both steps.[1][10] Subsequently, this compound is oxidized to ent-kaurenoic acid by the enzyme this compound oxidase (KO), a cytochrome P450 monooxygenase.[11][12]
Caption: Key steps in the biosynthesis of this compound and its conversion.
Experimental Protocols
Heterologous Expression and Analysis of this compound Synthase
This protocol describes the functional characterization of an this compound synthase gene by heterologous expression in Escherichia coli and subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the putative this compound synthase gene
-
Co-expression vector for geranylgeranyl diphosphate synthase (GGDPS)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
n-Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., HP-5MS)
Procedure:
-
Co-transform the E. coli expression strain with the this compound synthase expression vector and the GGDPS co-expression vector.
-
Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication.
-
Extract the lysate with an equal volume of n-hexane.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the hexane (B92381) extract under a stream of nitrogen.
-
Analyze the extract by GC-MS. The identity of this compound can be confirmed by comparing the retention time and mass spectrum with an authentic standard.
Isolation of this compound Derivatives from Natural Sources
This protocol provides a general workflow for the isolation of this compound derivatives from plant material.[14]
Materials:
-
Dried and powdered plant material
-
Solvents for extraction (e.g., hexane, methanol, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing solvents
-
High-performance liquid chromatography (HPLC) system for final purification
-
NMR and MS instruments for structure elucidation
Procedure:
-
Extract the powdered plant material sequentially with solvents of increasing polarity (e.g., hexane followed by methanol).
-
Concentrate the extracts under reduced pressure.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Monitor the fractions by TLC and combine fractions with similar profiles.
-
Further purify the combined fractions using preparative HPLC to isolate individual compounds.
-
Determine the structure of the isolated compounds using spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR, and MS).
Conclusion
This compound represents a fascinating and important molecule at the intersection of chemistry and biology. A thorough understanding of its chemical structure, stereochemistry, and biosynthesis is essential for researchers in natural product chemistry, plant biology, and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the chemical and biological properties of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 10. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. maxapress.com [maxapress.com]
- 14. mdpi.com [mdpi.com]
The Biological Activity of ent-Kaurene Diterpenoids: A Technical Guide for Drug Discovery
Abstract
ent-Kaurane diterpenoids, a class of tetracyclic natural products, have emerged as a significant source of bioactive molecules with therapeutic potential.[1][2] Predominantly isolated from plant genera such as Isodon, Sideritis, and Distichoselinum, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of ent-kaurene and its derivatives, with a focus on their mechanisms of action. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Anticancer Activity
A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[4][6] Their anticancer mechanisms are frequently multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle at critical checkpoints, and modulation of key signaling pathways essential for cancer cell proliferation and survival.[6][7]
Quantitative Anticancer Data
The cytotoxic efficacy of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various this compound derivatives against different cancer cell lines is presented in Table 1.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Longikaurin A | SMMC-7721 (Hepatocellular Carcinoma) | 2.75 | [8] |
| Longikaurin A | HepG2 (Hepatocellular Carcinoma) | 5.13 | [8] |
| Oridonin (B1677485) | HGC-27 (Gastric Cancer) | 15 (approx.) | [9] |
| Oridonin | PC-3 (Prostate Cancer) | Not specified | [10] |
| Synthetic this compound derivative (13) | HT29 (Colon Cancer) | 2.71 ± 0.23 | [11] |
| Synthetic this compound derivative (13) | HepG2 (Hepatocellular Carcinoma) | 2.12 ± 0.23 | [11] |
| Synthetic this compound derivative (13) | B16-F10 (Murine Melanoma) | 2.65 ± 0.13 | [11] |
| Synthetic this compound derivative (2) | HT29 (Colon Cancer) | 10.08 ± 2.69 | [11] |
| ent-15α-angeloyloxykaur-16-en-3β-ol (7) | B16-F10 (Murine Melanoma) | 32.43 ± 3.28 | [11] |
| Synthetic this compound derivative (12) | HepG2 (Hepatocellular Carcinoma) | 24.43 ± 16.35 | [11] |
| Atractyligenin derivative (24) | HCT116 (Colon Cancer) | 5.35 | [3] |
| Atractyligenin derivative (25) | HCT116 (Colon Cancer) | 5.50 | [3] |
| ent-kaurane diterpenoid (3) | HepG2 (Hepatocellular Carcinoma) | 85.2 | [12] |
Table 1: Anticancer Activity of this compound Derivatives
Mechanisms of Anticancer Action
ent-Kaurane diterpenoids are potent inducers of apoptosis. Oridonin, a well-studied derivative, has been shown to trigger caspase-dependent apoptosis in gastric and prostate cancer cells.[1][9][10] The apoptotic cascade initiated by oridonin often involves the mitochondrial (intrinsic) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][10] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.[1] Furthermore, oridonin can activate the JNK signaling pathway, which can also contribute to apoptosis.[9][13] Longikaurin A induces apoptosis in hepatocellular carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of the JNK/c-Jun pathway.[14][15]
Caption: Apoptosis induction by this compound derivatives.
In addition to inducing apoptosis, several this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Longikaurin A, for instance, causes G2/M phase arrest in hepatocellular carcinoma cells.[14][15] This is achieved by downregulating the S-phase kinase-associated protein 2 (Skp2), which leads to an accumulation of p21 and subsequent inhibition of the cyclin B1/cdc2 complex.[14][16] Similarly, oridonin has been observed to induce G2/M arrest in gastric cancer cells.[9]
Caption: G2/M cell cycle arrest by this compound derivatives.
Anti-inflammatory Activity
ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition by several derivatives are presented in Table 2.
| Compound Name | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Xerophilusin A | RAW 264.7 | 0.60 | [17] |
| Xerophilusin B | RAW 264.7 | 0.23 | [17] |
| Longikaurin B | RAW 264.7 | 0.44 | [17] |
| Xerophilusin F | RAW 264.7 | 0.67 | [17] |
| Compound 9 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |
| Compound 10 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |
| Compound 17 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |
| Compound 28 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |
| Compound 55 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |
| Compound 62 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
Mechanism of Anti-inflammatory Action
A primary mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[17][18] In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines (e.g., TNF-α, IL-6).[18][19] Several ent-kaurane diterpenoids have been shown to inhibit the degradation of IκB and the subsequent nuclear translocation of p65, thereby suppressing the expression of these inflammatory mediators.[17]
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Antimicrobial Activity
Certain this compound derivatives have demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria.[20][21]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic acid | Porphyromonas gingivalis | Not specified, but active | [2][22] |
Table 3: Antimicrobial Activity of this compound Derivatives
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, studies on kaurenoic acid suggest that it may interfere with bacterial metabolism and the expression of virulence factors.[2][22] For Gram-positive bacteria, it is hypothesized that these lipophilic compounds may disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[20]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assays
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[25]
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570-600 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and -7.[6][26][27][28][29]
-
Principle: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[6]
-
Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent directly to the cell culture wells (adherent or suspension cells).
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Caspase activity is expressed as relative light units (RLU) or as a fold-change compared to the untreated control.
Anti-inflammatory Activity Assays
This assay quantifies the activity of the NF-κB transcription factor.[30][31][32][33][34]
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is measured.
-
Procedure:
-
Seed NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time.
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.
-
Incubate for an appropriate period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by the reduction in the luminescent signal compared to the stimulated control.
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[35][36][37][38][39]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
-
Procedure:
-
Administer the this compound derivative to the animals (e.g., by oral gavage or intraperitoneal injection).
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[36]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.
Conclusion
ent-Kaurane diterpenoids represent a promising class of natural products with diverse and potent biological activities. Their ability to induce apoptosis and cell cycle arrest in cancer cells, inhibit key inflammatory pathways, and exhibit antimicrobial effects underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating molecules. Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of these compounds, as well as in-depth preclinical and clinical investigations to translate these promising laboratory findings into tangible therapeutic benefits.
References
- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaurenoic acid and its sodium salt derivative: antibacterial activity against Porphyromonas gingivalis and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-EPMC3973226 - Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells. - OmicsDI [omicsdi.org]
- 17. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the bactericidal activity of the natural diterpene kaurenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. benchchem.com [benchchem.com]
- 31. indigobiosciences.com [indigobiosciences.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. indigobiosciences.com [indigobiosciences.com]
- 34. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 35. inotiv.com [inotiv.com]
- 36. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 38. researchgate.net [researchgate.net]
- 39. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Natural Sources and Distribution of ent-Kaurene Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Kaurene diterpenoids represent a large and structurally diverse class of natural products with significant therapeutic potential. Exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, these tetracyclic diterpenoids have garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound diterpenoids. It presents quantitative data on their occurrence in various plant families, details experimental protocols for their extraction and isolation, and visualizes key biosynthetic and signaling pathways to facilitate a deeper understanding of their mechanism of action and potential for therapeutic application.
Introduction
This compound diterpenoids are a major class of tetracyclic natural products, with over 1300 identified compounds.[1] Their core structure consists of a perhydrophenanthrene subunit fused to a cyclopentane (B165970) ring. The designation "ent" refers to the enantiomeric configuration of the chiral centers compared to the more common kaurane (B74193) skeleton. First isolated in 1961 from the New Zealand kauri pine (Agathis australis), this compound itself is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[2] However, the diverse structural modifications of the this compound skeleton give rise to a vast array of compounds with a broad spectrum of bioactivities.
This guide will delve into the primary natural sources of these compounds, their distribution across different plant families and other organisms, and the biosynthetic pathways that lead to their formation. Furthermore, it will provide practical, detailed methodologies for their extraction and isolation, and present quantitative data to aid in the selection of promising source materials. Finally, key signaling pathways modulated by this compound diterpenoids will be illustrated to provide insights into their mechanisms of action.
Natural Sources and Distribution
This compound diterpenoids are widely distributed in the plant kingdom, particularly within the families Lamiaceae, Asteraceae, and Annonaceae.[3][4] They have also been isolated from liverworts, fungi, and in some cases, marine organisms.
2.1. Lamiaceae Family
The Lamiaceae (mint) family is a rich source of this compound diterpenoids, with the genus Isodon (formerly Rabdosia) being particularly prolific.[1] Species such as Isodon rubescens, known in traditional Chinese medicine as Dong-ling-cao, are well-known for producing significant quantities of these compounds, including the potent anticancer agent oridonin.[5]
2.2. Asteraceae Family
The Asteraceae (sunflower) family is another major source of this compound diterpenoids.[4][6] Genera such as Baccharis and Mikania are known to produce various kaurenoic acid derivatives. For instance, Mikania glomerata, commonly known as guaco, is a source of kaurenoic acid, which has demonstrated anti-inflammatory and antimicrobial activities.[7][8]
2.3. Annonaceae Family
The Annonaceae family, which includes species like Annona glabra and Annona senegalensis, is also a notable source of diverse this compound diterpenoids.[9][10][11] At least 70 different ent-kaurane diterpenoids have been isolated and characterized from this family.[3]
2.4. Other Sources
Beyond these major plant families, this compound diterpenoids have been found in liverworts of the genus Jungermannia and in some fungal species. The discovery of these compounds in such diverse organisms suggests a broad evolutionary distribution of the biosynthetic machinery required for their production.
Quantitative Distribution of Key this compound Diterpenoids
The concentration of this compound diterpenoids can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following tables summarize quantitative data for some of the most well-studied this compound diterpenoids.
Table 1: Quantitative Analysis of Oridonin and Ponicidin in Rabdosia rubescens
| Compound | Plant Part | Method | Concentration Range | Reference |
| Oridonin | Aerial Parts | HPLC | 0.12 - 1.54 mg/g | [5] |
| Ponicidin | Aerial Parts | HPLC | 0.08 - 0.98 mg/g | [5] |
Table 2: Quantitative Analysis of ent-Kaurenoic Acid in Mikania glomerata
| Compound | Plant Part | Method | Concentration | Reference |
| ent-Kaurenoic Acid | Leaves (Tincture) | HPLC-QqQ-MS/MS | 0.93 mg/mL | [12][13] |
| ent-Kaurenoic Acid | Leaves (Commercial Extract) | HPLC-QqQ-MS/MS | 0.19 mg/mL | [12][13] |
Table 3: Yield of Selected this compound Diterpenoids from Various Sources
| Compound | Source Species | Plant Part | Yield | Reference |
| Annoglabasin C | Annona glabra | Stems | Not specified | [11] |
| Annoglabasin D | Annona glabra | Stems | Not specified | [11] |
| Loxothyrin A | Isodon loxothyrsa | Aerial Parts | Not specified | [14] |
| Taibairubescensin A & B | Isodon rubescens | Leaves and Branches | Not specified | [15] |
| Blepharispins A & B | Blepharispermum hirtum | Twigs | 0.03% (Blepharispin A) | [16] |
Biosynthesis of this compound Diterpenoids
The biosynthesis of this compound diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[3][17] The conversion of GGPP to the parent this compound skeleton is a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and this compound synthase (KS).[3]
-
Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP) : GGPP is first cyclized by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]
-
Step 2: Formation of this compound : ent-CPP is then converted to the tetracyclic hydrocarbon this compound by this compound synthase (KS), a class I diterpene cyclase.[3]
The vast structural diversity of this compound diterpenoids arises from subsequent modifications of the this compound skeleton by enzymes such as cytochrome P450 monooxygenases and various transferases. These modifications include oxidations, hydroxylations, acetylations, and rearrangements of the carbon skeleton.
Experimental Protocols: Extraction and Isolation
The following provides a generalized yet detailed methodology for the extraction and isolation of this compound diterpenoids from plant material. It should be noted that specific optimization may be required depending on the source material and the target compounds.
5.1. Materials and Reagents
-
Dried and powdered plant material
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), ethanol (B145695) (EtOH)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thin-Layer Chromatography (TLC) plates
-
Standard analytical laboratory glassware and equipment
5.2. Extraction
-
Maceration : Macerate the dried, powdered plant material (e.g., 1 kg) with a suitable solvent system. A common starting point is a sequential extraction with solvents of increasing polarity, such as n-hexane, followed by DCM, EtOAc, and finally MeOH. This initial fractionation can simplify the subsequent isolation process. For each solvent, the maceration should be repeated multiple times (e.g., 3 x 3 L for 48 hours each) to ensure exhaustive extraction.
-
Concentration : Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
5.3. Isolation and Purification
-
Initial Fractionation (Silica Gel Column Chromatography) : Subject the most promising crude extract (based on preliminary bioassays or TLC analysis) to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc or DCM/MeOH mixtures. Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitoring Fractions : Monitor the collected fractions by TLC, visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Combine fractions with similar TLC profiles.
-
Further Purification (Sephadex LH-20 Column Chromatography) : Further purify the combined fractions using size-exclusion chromatography on a Sephadex LH-20 column, typically with MeOH as the eluent. This step is effective for removing pigments and other high molecular weight impurities.
-
Final Purification (Preparative HPLC) : The final purification of individual compounds is often achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with a small amount of acid (e.g., formic acid) to improve peak shape.
Biological Activities and Signaling Pathways
This compound diterpenoids exhibit a remarkable range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.[1] These effects are often mediated through the modulation of key cellular signaling pathways.
6.1. Anticancer Activity
Many this compound diterpenoids, such as oridonin, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are often linked to the modulation of signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt and MAPK pathways.
6.2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound diterpenoids are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
6.3. Signaling Pathway Modulation
The diagrams below illustrate the general mechanisms by which this compound diterpenoids are thought to modulate the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Conclusion
This compound diterpenoids are a vast and structurally diverse family of natural products with significant potential for the development of new therapeutic agents. Their widespread distribution in the plant kingdom, particularly in the Lamiaceae, Asteraceae, and Annonaceae families, provides a rich resource for their discovery and isolation. Understanding their biosynthesis, quantitative distribution, and mechanisms of action is crucial for harnessing their full therapeutic potential. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. Further research into the structure-activity relationships and the precise molecular targets of this compound diterpenoids will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of this compound diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ent-Kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive this compound diterpenoids from Annona senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 11. ent-kaurane diterpenoids from Annona glabra [pubmed.ncbi.nlm.nih.gov]
- 12. KAURENOIC ACID DETERMINATION IN EXTRACT, TINCTURE AND SYRUP OF Mikania glomerata BY HPLC-QQQ-MS/MS – ScienceOpen [scienceopen.com]
- 13. (PDF) KAURENOIC ACID DETERMINATION IN EXTRACT, TINCTURE AND SYRUP OF Mikania glomerata BY HPLC-QQQ-MS/MS (2020) | Alan F. Canevari Moreira | 2 Citations [scispace.com]
- 14. Cytotoxic this compound diterpenoids from three Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound diterpenoids from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Technical Guide to ent-Kaurene Metabolism in Fungi and Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Kaurene is a pivotal tetracyclic diterpene intermediate in the biosynthesis of gibberellins (B7789140), a class of phytohormones crucial for growth and development in both plants and some fungi. While the end products can be structurally identical, the metabolic pathways leading to and from this compound exhibit remarkable differences, highlighting a case of convergent evolution. This technical guide provides an in-depth comparison of this compound metabolism in these two kingdoms, focusing on the core biosynthetic pathways, key enzymatic differences, regulatory mechanisms, and detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.
Core Biosynthetic Pathways: A Tale of Two Strategies
The biosynthesis of this compound from geranylgeranyl diphosphate (B83284) (GGPP) represents a fundamental divergence between fungi and plants.
In Plants: The synthesis of this compound is a two-step process catalyzed by two distinct enzymes located in the plastids.[1][2]
-
ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
This compound Synthase (KS): Subsequently, KS catalyzes the ionization-initiated cyclization of ent-CPP to form the tetracyclic diterpene, this compound.[1][2]
In Fungi: In contrast to the plant pathway, many gibberellin-producing fungi, such as Gibberella fujikuroi and Phaeosphaeria sp. L487, utilize a single, bifunctional enzyme.[2][3][4]
-
This compound Synthase (CPS/KS): This enzyme possesses two distinct active sites and catalyzes both the conversion of GGPP to ent-CPP and the subsequent cyclization of ent-CPP to this compound.[2][3] This bifunctional nature is a hallmark of the fungal pathway.
The subsequent oxidation of this compound to gibberellins is primarily mediated by cytochrome P450 monooxygenases in both kingdoms, although the specific enzymes and the sequence of hydroxylation and oxidation steps can differ significantly.[5][6]
Quantitative Data: A Comparative Look at Enzyme Kinetics
Understanding the kinetic parameters of the key enzymes in this compound metabolism is crucial for metabolic engineering and inhibitor design. The following tables summarize available quantitative data for this compound synthases and this compound oxidases from fungal and plant sources.
Table 1: Kinetic Parameters of this compound Synthases
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Phaeosphaeria sp. L487 | CPS/KS (bifunctional) | GGPP | - | - | [7] |
| ent-CPP | Higher affinity than for GGPP | - | [7] | ||
| Arabidopsis thaliana | This compound Synthase (AtKS) | ent-CPP | - | 0.06 | [8] |
Note: Direct comparative kinetic data for fungal and plant this compound synthases under identical conditions is limited in the literature.
Table 2: Kinetic Parameters of this compound Oxidases
| Organism | Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/h) | Reference |
| Gibberella fujikuroi | P450-4 (this compound Oxidase) | This compound | - | - | [9][10] |
| Montanoa tomentosa | This compound Oxidase (MtKO) | This compound | 80.63 ± 1.2 | 31.80 ± 1.8 | [11] |
| Arabidopsis thaliana | This compound Oxidase (AtKO/CYP701A3) | This compound | - | - | [5] |
| ent-Kaurenol | - | - | [5] | ||
| ent-Kaurenal | - | - | [5] |
Note: Kinetic parameters for fungal this compound oxidase are not well-defined in the available literature. Vmax is reported in different units across studies, precluding direct comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Extraction and Quantification of this compound by GC-MS
Objective: To extract and quantify this compound and related diterpenoids from fungal cultures or plant tissues.
Materials:
-
Fungal mycelium or plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., n-hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., n-eicosane)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) for hydroxylated derivatives[9]
Protocol:
-
Sample Preparation:
-
Harvest fungal mycelium by filtration or collect fresh plant tissue.
-
Immediately freeze the sample in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer a known weight of the powdered sample to a glass tube.
-
Add a known amount of internal standard.
-
Add the extraction solvent (e.g., 10 mL of n-hexane per gram of tissue) and vortex vigorously.
-
Sonicate the sample for 15-20 minutes in a water bath.
-
Centrifuge the sample to pellet the debris.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and dry over anhydrous sodium sulfate.
-
-
Derivatization (for hydroxylated compounds):
-
Evaporate the solvent under a gentle stream of nitrogen.
-
If hydroxylated derivatives of this compound are of interest, add a derivatization agent such as BSTFA and pyridine, and incubate at 60-80°C for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[9]
-
-
GC-MS Analysis:
-
Re-dissolve the dried extract (or derivatized sample) in a known volume of a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS.
-
Example GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
-
Identify this compound and its derivatives based on their retention times and mass spectra compared to authentic standards.
-
Quantify the compounds by comparing the peak area of the analyte to that of the internal standard.
-
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
Objective: To quantify the transcript levels of genes involved in this compound biosynthesis (e.g., CPS, KS, KO).
Materials:
-
Fungal mycelium or plant tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
-
Gene-specific primers
-
Reference/housekeeping genes (e.g., actin, ubiquitin for plants; EF1α, UBH for Fusarium)[12][13]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your samples using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design gene-specific primers for your target genes and reference genes. Primers should typically be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 55-65°C. Aim for an amplicon size of 100-200 bp.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Program:
-
Example qPCR Program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of one or more stable reference genes.[14]
-
Regulatory Networks: Fungal and Plant Signaling Pathways
The biosynthesis of this compound is tightly regulated in both fungi and plants in response to developmental and environmental cues.
Fungal Regulation: Nitrogen and Beyond
In fungi like Fusarium fujikuroi, the genes for gibberellin biosynthesis, including the this compound synthase, are located in a gene cluster. The expression of this cluster is primarily regulated by nitrogen availability.[15][16][17][18]
Key Regulatory Components:
-
AreA: A global nitrogen regulator (GATA transcription factor) that activates the expression of the gibberellin gene cluster under nitrogen-limiting conditions.[15][16][18]
-
TOR (Target of Rapamycin) Kinase: A central signaling protein that senses nutrient availability. Under nitrogen-sufficient conditions, TOR is active and represses AreA, thus inhibiting gibberellin biosynthesis.[17][19]
-
MeaB: A bZIP transcription factor involved in nitrogen metabolite repression.[19]
-
AreB: Another GATA transcription factor that interacts with AreA and can act as both an activator and a repressor of transcription.[15]
Plant Regulation: A Symphony of Light and Hormones
In plants, the regulation of this compound biosynthesis is intricately linked to light perception and other hormonal signaling pathways.
Key Regulatory Components:
-
Phytochromes and Cryptochromes: These photoreceptors perceive red/far-red and blue light, respectively, and initiate signaling cascades that influence the expression of gibberellin biosynthesis genes.[1][20]
-
COP1 (CONSTITUTIVE PHOTOMORPHOGENIC 1): A key negative regulator of photomorphogenesis that acts as an E3 ubiquitin ligase, targeting positive regulators for degradation in the dark.[21][22][23]
-
HY5 (ELONGATED HYPOCOTYL 5): A bZIP transcription factor that acts as a positive regulator of photomorphogenesis, promoting the expression of light-induced genes, including those involved in gibberellin biosynthesis. In the dark, HY5 is targeted for degradation by COP1.[20][21][22][23]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying this compound metabolism.
Conclusion
The study of this compound metabolism in fungi and plants offers a fascinating glimpse into the convergent evolution of complex biosynthetic pathways. While both kingdoms utilize this diterpene as a precursor for essential gibberellin hormones, they have evolved distinct enzymatic machinery and regulatory networks to achieve this. A thorough understanding of these differences, from the kinetic properties of the enzymes to the intricate signaling cascades that control their expression, is paramount for advancing our ability to manipulate these pathways for agricultural, pharmaceutical, and biotechnological applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore this exciting field further.
References
- 1. HY5-COP1: the central module of light signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. The P450-4 gene of Gibberella fujikuroi encodes this compound oxidase in the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P450-4 Gene of Gibberella fujikuroi Encodes this compound Oxidase in the Gibberellin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of the two interacting cyclase domains in this compound synthase from the fungus Phaeosphaeria sp. L487 and a comparison with cyclases from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Characterization of this compound oxidase activity from Gibberella fujikuroi [agris.fao.org]
- 10. Characterization of this compound oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The interplay between the GATA transcription factors AreA, the global nitrogen regulator and AreB in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of AREA, a regulator of nitrogen metabolism, during colonization of maize kernels and fumonisin biosynthesis in Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Nitrogen Response Pathway Regulates Virulence Functions in Fusarium oxysporum via the Protein Kinase TOR and the bZIP Protein MeaB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arabidopsis FHY3 and HY5 Positively Mediate Induction of COP1 Transcription in Response to Photomorphogenic UV-B Light - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular interaction between COP1 and HY5 defines a regulatory switch for light control of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regulatory hierarchy of photomorphogenic loci: allele-specific and light-dependent interaction between the HY5 and COP1 loci - PMC [pmc.ncbi.nlm.nih.gov]
ent-Kaurene Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Kaurene diterpenoids, a large and structurally diverse class of natural products, have emerged as promising candidates for the development of novel therapeutics. Possessing a characteristic tetracyclic core, these compounds exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, with a focus on their mechanisms of action at the molecular level. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of their activity. Furthermore, critical signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction
ent-Kaurane diterpenoids are predominantly isolated from various plant families, including Lamiaceae (notably the genus Isodon), Asteraceae, and Euphorbiaceae.[1] Their unique chemical structures have attracted significant scientific interest, leading to extensive research into their pharmacological activities. This guide will delve into the three primary areas of therapeutic application: oncology, inflammation, and infectious diseases.
Anticancer Applications
A significant body of evidence highlights the potent cytotoxic and pro-apoptotic effects of this compound derivatives against a multitude of cancer cell lines.[1] Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Mechanisms of Anticancer Action
This compound derivatives exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death. This is often triggered by an increase in intracellular reactive oxygen species (ROS). The α,β-unsaturated ketone moiety found in many active ent-kauranes can react with sulfhydryl groups in proteins and glutathione (B108866) (GSH), leading to ROS accumulation and oxidative stress.[2][3] This oxidative stress can, in turn, activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), the release of cytochrome c from mitochondria, and the subsequent activation of caspases (caspase-3, -8, and -9) and PARP.[4]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[5] This is achieved by modulating the expression of critical cell cycle regulators, including p53, p21, cyclin B1, and cyclin-dependent kinase 1 (CDK1).[6]
-
Inhibition of Metastasis: ent-Kaurane diterpenoids have demonstrated the ability to inhibit the spread of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[2]
Key Signaling Pathways in Anticancer Activity
Several critical signaling pathways are targeted by this compound derivatives, particularly the well-studied compound Oridonin:
-
PI3K/Akt Signaling Pathway: This pathway is fundamental for cell survival and proliferation. Oridonin has been shown to inactivate the PI3K/Akt pathway, leading to the downregulation of downstream effectors like MDM2. This, in turn, leads to the accumulation of the tumor suppressor protein p53.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Oridonin has been observed to inactivate the pro-survival ERK pathway while activating the pro-apoptotic JNK and p38 pathways in osteosarcoma cells.[7] In some contexts, ERK activation has been linked to the pro-apoptotic effects of Oridonin.[1]
-
p53 Signaling Pathway: As a central tumor suppressor, p53 is a key target. By inhibiting the PI3K/Akt pathway and downregulating MDM2, Oridonin leads to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest through the upregulation of p21 and promote apoptosis by increasing the Bax/Bcl-2 ratio.[6]
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | Human Osteosarcoma (U2OS, MG63, SaOS-2) | Concentration-dependent | [7] |
| Oridonin | Hormone-Independent Prostate Cancer (PC3, DU145) | Concentration-dependent | [6] |
| ent-11α-hydroxy-16-kauren-15-one | Human Promyelocytic Leukemia (HL-60) | 0.56 | [8] |
| Synthesized this compound derivative 13 | Colon Cancer (HT29) | 2.71 ± 0.23 | [9] |
| Synthesized this compound derivative 13 | Hepatocellular Carcinoma (HepG2) | 2.12 ± 0.23 | [9] |
| Synthesized this compound derivative 13 | Murine Melanoma (B16-F10) | 2.65 ± 0.13 | [9] |
| ent-kaurane diterpenoid 3 | Hepatocellular Carcinoma (HepG2) | 85.2 | [10] |
| Glycosylated this compound derivative 1b | Hepatocellular Carcinoma (HepG2) | 0.12 | [11] |
| Glycosylated this compound derivative 1b | Lung Cancer (A549) | 0.35 | [11] |
| Glycosylated this compound derivative 1b | Breast Cancer (MCF-7) | 0.08 | [11] |
| Glycosylated this compound derivative 1b | Breast Cancer (MDA-MB-231) | 0.07 | [11] |
| Glycosylated this compound derivative 3c | Hepatocellular Carcinoma (HepG2) | 0.01 | [11] |
Anti-inflammatory Applications
Chronic inflammation is a contributing factor to a wide range of diseases. ent-Kaurane derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are largely attributed to:
-
Inhibition of Nitric Oxide (NO) Production: Many this compound derivatives effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Downregulation of Pro-inflammatory Cytokines: Compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]
-
Inhibition of COX-2 and iNOS Expression: Kaurenoic acid, for example, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical enzymes in the inflammatory process.[15]
Key Signaling Pathways in Anti-inflammatory Activity
The primary mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB signaling pathway .[12] These compounds can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, some derivatives have been shown to activate the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway , contributing to their analgesic effects in inflammatory pain models.[13]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit NO production.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Various this compound derivatives (13 compounds) | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 2 - 10 | [12] |
| Wallkaurane A | NO Production Inhibition (LPS-induced RAW264.7 cells) | 4.21 | [14] |
| Various ent-kaurenoic acids from Gochnatia decora (9 compounds) | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 0.042 - 8.22 | [16] |
| Various ent-kauranes and ent-atisanes (8 compounds) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 2.6 - 26.0 | [17] |
Antimicrobial Applications
The rise of multidrug-resistant (MDR) bacteria presents a major global health challenge. ent-Kaurane derivatives have shown promising antimicrobial activity against a range of pathogenic bacteria, including some MDR strains.
Spectrum of Antimicrobial Activity
These compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sodium salt of Kaurenoic acid (KA-Na) | Streptococcus mutans | Promising values | [18] |
| Kaurenoic acid and its sodium salt | Various cariogenic microorganisms | Varied | [19] |
| Natural and semi-synthetic ent-kaurane derivatives | Multidrug-resistant Staphylococcus aureus | Promising values | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Lyse treated cells with a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with the this compound derivative, followed by stimulation with LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, NF-κB p65, β-actin).
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Anticancer Apoptosis and Cell Cycle Arrest Pathway
Anti-inflammatory NF-κB Signaling Pathway
Experimental Workflow for Cytotoxicity (IC50) Determination
Conclusion and Future Directions
This compound derivatives represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their ability to modulate multiple key signaling pathways in cancer and inflammation underscores their promise as lead compounds for drug discovery. The data presented in this guide highlights the potent anticancer, anti-inflammatory, and antimicrobial activities of this class of natural products.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further synthesis and biological evaluation of novel derivatives are needed to optimize potency and selectivity and to elucidate clear SARs.
-
In Vivo Efficacy and Safety: While in vitro data is promising, more extensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Target Identification and Validation: Elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted therapies.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
References
- 1. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semisynthesis and Antitumour Evaluation of Natural Derivatives from this compound ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of ent-kaurenoic acid derivatives for their anticariogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Historical Perspective of ent-Kaurene Research: A Technical Guide
Abstract
This technical guide provides a comprehensive historical overview of ent-kaurene research, tracing its journey from a key intermediate in gibberellin biosynthesis to a diverse class of natural products with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core biosynthetic pathway, methodologies for key experiments, and a summary of quantitative data on the biological activities of this compound derivatives. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the intricate processes involved.
Introduction: From "Foolish Seedling" Disease to a Plethora of Bioactivities
The story of this compound is intrinsically linked to the discovery of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. In the early 20th century, Japanese scientists investigating the "bakanae" or "foolish seedling" disease of rice, which caused abnormal elongation, isolated a substance from the fungus Gibberella fujikuroi responsible for these effects. This substance was named gibberellin. It was later established that this compound is the first dedicated tetracyclic hydrocarbon precursor in the biosynthesis of all gibberellins.[1][2][3]
Subsequent research revealed that this compound and its derivatives are not limited to the gibberellin pathway but constitute a vast and structurally diverse family of diterpenoids with a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. This guide will delve into the historical milestones of this compound research, from the elucidation of its biosynthetic pathway to the evaluation of its pharmacological properties.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is a two-step cyclization process catalyzed by two distinct enzymes in plants: copalyl diphosphate (B83284) synthase (CPS) and this compound synthase (KS). In contrast, fungi and some lower plants utilize a single bifunctional enzyme that possesses both CPS and KS activity.
Enzymatic Steps
-
Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of the linear GGPP molecule to the bicyclic intermediate ent-CPP. This reaction is catalyzed by copalyl diphosphate synthase (CPS) .
-
ent-Copalyl Diphosphate (ent-CPP) to this compound: The second step involves a further cyclization of ent-CPP to form the tetracyclic structure of this compound. This reaction is catalyzed by This compound synthase (KS) .
Quantitative Data on Enzyme Kinetics and Biological Activity
This section summarizes key quantitative data related to the enzymes involved in this compound biosynthesis and the biological activities of its derivatives.
Table 1: Kinetic Parameters of this compound Synthase
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| This compound Synthase B | Cucurbita maxima (Pumpkin) | ent-CPP | 0.35 | [4][5] |
Table 2: Cytotoxic Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | HT29 (Colon Cancer) | HepG2 (Liver Cancer) | B16-F10 (Melanoma) | Reference |
| Derivative 2 | 10.08 ± 2.69 | - | - | [2] |
| Derivative 7 | - | - | 32.43 ± 3.28 | [2] |
| Derivative 12 | - | 24.43 ± 16.35 | - | [2] |
| Derivative 13 | 2.71 ± 0.23 | 2.12 ± 0.23 | 2.65 ± 0.13 | [2] |
| Other derivatives (8, 9, 11) | 42.03 - 153.23 | 42.03 - 153.23 | 42.03 - 153.23 | [2] |
Table 3: Anti-inflammatory Activity of this compound Derivatives (Nitric Oxide Inhibition)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Various Derivatives (1-63) | RAW 264.7 | 2 - 10 | [1] |
| Wallkaurane A | RAW 264.7 | 4.21 | [6] |
| Other Derivatives | RAW 264.7 | 2.6 - 26.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Heterologous Expression and Purification of this compound Synthase in E. coli
This protocol describes the expression and subsequent purification of a recombinant this compound synthase.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
Procedure:
-
Transformation: Transform the expression vector containing the this compound synthase gene into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-20°C and continue to incubate overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged this compound synthase with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.
This compound Synthase Activity Assay
This assay measures the conversion of ent-CPP to this compound.
Materials:
-
Purified this compound synthase
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT, 10% glycerol)
-
Organic solvent for extraction (e.g., hexane)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In a glass vial, combine the purified enzyme and assay buffer.
-
Initiate Reaction: Add the substrate, ent-CPP, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Extraction: Stop the reaction and extract the product by adding an equal volume of hexane (B92381) and vortexing.
-
Analysis: Analyze the hexane layer by GC-MS to identify and quantify the this compound produced.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HT29, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][9][10][11]
Anti-inflammatory Activity Assessment using the Griess Assay
The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[3][12][13][14][15][16]
Signaling Pathways Involving this compound Derivatives
The most well-characterized signaling pathway involving an this compound derivative is the gibberellin signaling pathway. This compound is the precursor to gibberellins, which play a crucial role in regulating plant growth and development.
In this pathway, gibberellin binds to its receptor, GID1. This complex then interacts with DELLA proteins, which are transcriptional regulators that repress growth. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins allows for the expression of growth-promoting genes, leading to various developmental responses.
Conclusion and Future Perspectives
The journey of this compound research, from its discovery as a gibberellin precursor to the exploration of its diverse derivatives, highlights the immense potential of natural products in drug discovery. The historical progression of research has been marked by significant advancements in analytical techniques, molecular biology, and synthetic chemistry. While substantial progress has been made in understanding the biosynthesis and biological activities of ent-kauranoids, several avenues for future research remain. Further elucidation of the structure-activity relationships of these compounds will be crucial for the rational design of more potent and selective therapeutic agents. The application of metabolic engineering and synthetic biology approaches holds promise for the sustainable production of high-value this compound derivatives. Continued exploration of the vast chemical space of ent-kauranoids is likely to unveil novel compounds with unique biological activities, paving the way for the development of new therapeutic strategies for a range of human diseases.
References
- 1. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Crucial Role of ent-Kaurene in the Biosynthesis of Steviol Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steviol (B1681142) glycosides, the natural, non-caloric sweeteners derived from the plant Stevia rebaudiana, have garnered significant attention in the food, beverage, and pharmaceutical industries. The intricate biosynthetic pathway of these compounds hinges on the formation of a key diterpenoid intermediate: ent-kaurene. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of steviol glycosides. It details the enzymatic cascade from geranylgeranyl diphosphate (B83284) to the steviol aglycone, presents quantitative data on enzyme kinetics and product yields, outlines comprehensive experimental protocols for key assays, and provides visual representations of the biochemical pathways and workflows. This document serves as a core resource for researchers and professionals engaged in the study and application of steviol glycosides, offering a foundational understanding of the biosynthesis and methodologies for its investigation.
Introduction
Steviol glycosides are a class of intensely sweet diterpenoid glycosides that are prized for their natural origin and lack of caloric content.[1] Their biosynthesis is a complex, multi-step process that begins with primary metabolites and culminates in a diverse array of glycosylated steviol molecules. Central to this pathway is the tetracyclic diterpene hydrocarbon, this compound. Understanding the formation and subsequent enzymatic modifications of this compound is fundamental to optimizing the production of specific steviol glycosides with desirable taste profiles, both in natural plant systems and through metabolic engineering efforts. This guide elucidates the critical function of this compound as the molecular scaffold upon which the sweet molecules are built.
The Biosynthetic Pathway of Steviol Glycosides: The Central Role of this compound
The synthesis of steviol glycosides can be broadly divided into three main stages: the formation of the C20 diterpenoid precursor geranylgeranyl diphosphate (GGDP), the synthesis of the aglycone steviol via the intermediate this compound, and the final glycosylation of the steviol core.[2]
Formation of this compound from Geranylgeranyl Diphosphate (GGDP)
The initial steps of steviol glycoside biosynthesis are shared with the gibberellin pathway and occur in the plastids.[2] The pathway commences with the cyclization of the linear precursor, GGDP. This process is catalyzed by two distinct terpene cyclases:
-
ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGDP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2]
-
This compound Synthase (KS): Subsequently, ent-CPP is converted to the tetracyclic diterpene, this compound, through an ionization-dependent cyclization reaction catalyzed by KS.[2]
Oxidation of this compound to Steviol
Following its synthesis in the plastids, this compound is transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases.[2]
-
This compound Oxidase (KO): This enzyme catalyzes the three-step oxidation of this compound at the C-19 position to form ent-kaurenoic acid.[2]
-
ent-Kaurenoic Acid 13-Hydroxylase (KAH): This is the key branching point from the gibberellin pathway. KAH specifically hydroxylates ent-kaurenoic acid at the C-13 position to produce the aglycone, steviol.[2]
Glycosylation of Steviol
The final stage of the biosynthesis occurs in the cytoplasm, where the steviol molecule is decorated with glucose units by a series of UDP-dependent glycosyltransferases (UGTs). This glycosylation is responsible for the sweet taste of the final compounds.[2] The primary UGTs involved are:
-
UGT85C2: Catalyzes the transfer of a glucose molecule to the C-13 hydroxyl group of steviol, forming steviolmonoside. This is considered a key regulatory step.[2][3]
-
UGT74G1: Adds a glucose molecule to the C-19 carboxyl group.
-
UGT91D2: Further glycosylates the C-13-linked glucose.
-
UGT76G1: Adds a glucose molecule to the C-13-linked glucose chain, leading to the formation of major steviol glycosides like rebaudioside A.[2]
Quantitative Data
The efficiency of the steviol glycoside biosynthetic pathway is governed by the kinetic properties of its enzymes and the in vivo concentrations of its intermediates. While a complete kinetic dataset for all enzymes from Stevia rebaudiana is not available in the literature, the following tables summarize key quantitative findings from various studies.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |
| ent-Kaurenoic Acid 13-Hydroxylase (KAH) | ent-Kaurenoic Acid | 11.1 | Not Reported | [4] |
| NADPH | 20.6 | Not Reported | [4] | |
| UGT76G1 | Steviolbioside | Not Reported | 4.8 | [5] |
| Stevioside (B1681144) | Not Reported | 21.3 - 33.8 | [5] | |
| Rebaudioside E | Not Reported | 41.8 | [5] | |
| Rubusoside | Not Reported | 5.9 | [5] | |
| Rebaudioside D | Not Reported | 3.3 | [5] | |
| UDP-glucose | Not Reported | 4.1 - 32.5 | [5] |
Table 2: Product Yields from Metabolic Engineering Studies
| Organism | Key Genes Expressed | Product | Titer | Source |
| Escherichia coli | CPPS, KS, GGPPS | This compound | 41.1 mg/L | [6] |
| Escherichia coli | CPPS, KS, GGPPS, DXS, IspA, IDI | This compound | 179.6 mg/L | [6] |
| Escherichia coli (Bioreactor) | CPPS, KS, GGPPS, DXS, IspA, IDI | This compound | 578 mg/L | [6] |
| Saccharomyces cerevisiae (Bioreactor) | Steviol synthesis pathway, UGTs | Stevioside | 1104.49 mg/L | [7] |
Experimental Protocols
Extraction and Quantification of Steviol Glycosides by HPLC
This protocol outlines a general procedure for the extraction of steviol glycosides from Stevia rebaudiana leaves and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
0.05% o-phosphoric acid in water (or 10 mM sodium phosphate (B84403) buffer, pH 2.6)
-
Stevioside and Rebaudioside A standards
-
Agilent HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse XDB–C18, 4.6 × 250 mm, 5 µm) and UV detector
Procedure:
-
Extraction:
-
Accurately weigh a known amount of dried leaf powder.
-
Extract the powder with HPLC-grade methanol at a specified temperature and duration (e.g., 75°C for a defined period).
-
Defat the extract by partitioning with hexane.
-
Evaporate the methanolic phase to dryness and re-dissolve the residue in a known volume of acetonitrile:water (e.g., 80:20, v/v).
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase, for example, a mixture of methanol and 0.05% o-phosphoric acid (75:25, v/v).
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength to 210 nm.
-
Inject a known volume of the filtered extract and standards.
-
-
Quantification:
-
Identify the peaks corresponding to stevioside and rebaudioside A by comparing their retention times with those of the standards.
-
Construct a standard curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the concentration of each steviol glycoside in the sample based on the standard curve.
-
Analysis of this compound by GC-MS
This protocol describes a general method for the analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Biological sample (e.g., recombinant E. coli culture)
-
Hexane or ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
-
GC-MS system (e.g., Agilent 7890B-7000C) with a suitable column (e.g., HP-5MS)
-
This compound standard
Procedure:
-
Sample Preparation and Extraction:
-
Harvest the cells or take a known volume of the culture.
-
Perform a liquid-liquid extraction with an equal volume of hexane or ethyl acetate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen.
-
Resuspend the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven, for example, hold at 50°C for 3 minutes, then ramp up to 250°C at a rate of 5°C/min and hold for 5 minutes.
-
Set the carrier gas (helium) flow rate (e.g., 1.9 mL/min).
-
Collect mass spectra in a suitable range (e.g., 40-400 m/z).
-
-
Identification and Quantification:
-
Identify the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification can be performed by creating a calibration curve with the standard.
-
In Vitro Enzyme Assay for this compound Synthase (KS)
This protocol provides a general framework for assaying the activity of this compound synthase.
Materials:
-
Purified or recombinant this compound synthase enzyme
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., methanol or 0.5 M EDTA)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS system for product analysis
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer in a microcentrifuge tube.
-
Add a known amount of the KS enzyme.
-
Initiate the reaction by adding the substrate, ent-CPP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Product Extraction and Analysis:
-
Extract the product, this compound, with an equal volume of hexane.
-
Analyze the hexane extract by GC-MS as described in protocol 4.2.
-
Quantify the amount of this compound produced to determine the enzyme activity.
-
Visualizations
Biosynthetic Pathway of Steviol Glycosides
Caption: Biosynthesis of major steviol glycosides from GGDP.
Experimental Workflow for Steviol Glycoside Analysis
Caption: Workflow for extraction and analysis of steviol glycosides.
Conclusion
This compound stands as the indispensable cornerstone in the biosynthesis of steviol glycosides. Its formation and subsequent multi-step enzymatic oxidation to steviol pave the way for the diverse array of sweet compounds found in Stevia rebaudiana. A thorough understanding of the enzymes that catalyze these transformations, their kinetics, and the methodologies to study them is paramount for advancing the fields of natural product chemistry, metabolic engineering, and the development of novel sweeteners. This technical guide provides a comprehensive overview of the current knowledge, offering valuable protocols and data to aid researchers in their pursuit of harnessing and manipulating this intricate biosynthetic pathway. Further research focused on elucidating the complete kinetic profiles of all enzymes and the regulatory networks governing the pathway will undoubtedly accelerate the development of next-generation steviol glycoside-based products.
References
- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013022989A2 - Recombinant production of steviol glycosides - Google Patents [patents.google.com]
- 4. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
understanding the evolution of ent-kaurene biosynthesis
An In-depth Technical Guide on the Evolution of ent-Kaurene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tetracyclic diterpene that serves as a crucial intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various aspects of plant growth and development.[1][2][3] The biosynthetic pathway leading to this compound has a fascinating evolutionary history, marked by convergent evolution, gene duplication, and neofunctionalization. This guide provides a comprehensive overview of the evolution of this compound biosynthesis, detailing the key enzymes, their catalytic mechanisms, and the evolutionary trajectory across different biological kingdoms.
Core Biosynthetic Pathway
The biosynthesis of this compound from geranylgeranyl diphosphate (B83284) (GGDP) is a two-step cyclization reaction.[4][5] In the first step, the class II diterpene cyclase, ent-copalyl diphosphate synthase (ent-CPS), catalyzes the protonation-initiated cyclization of GGDP to form ent-copalyl diphosphate (ent-CPP).[4][6] The second step is catalyzed by the class I diterpene cyclase, this compound synthase (ent-KS), which mediates the ionization of the diphosphate group of ent-CPP and a subsequent series of cyclizations and rearrangements to yield this compound.[3][4]
Evolutionary Divergence of this compound Synthases
The enzymatic machinery for this compound biosynthesis exhibits significant variation across different organisms, reflecting a complex evolutionary history.
Fungi and Bacteria: Bifunctional Synthases and Convergent Evolution
In fungi, such as Gibberella fujikuroi, and some bacteria, a single bifunctional enzyme, CPS/KS, carries out both cyclization steps.[1][7][8][9] Although fungi and higher plants produce structurally identical gibberellins, the enzymes and pathways involved show profound differences, indicating an independent, convergent evolution of GA biosynthesis.[1][10] For instance, the cytochrome P450 monooxygenases involved in the oxidation of this compound in fungi are unrelated to their functional counterparts in plants.[10] Similarly, bacteria like Bradyrhizobium japonicum possess a distinct, independently assembled gibberellin biosynthesis operon with separate ent-CPS and ent-KS enzymes.[7]
Bryophytes: The Ancestral Bifunctional Enzyme
In early diverging land plants like the moss Physcomitrella patens, a bifunctional ent-CPS/KS enzyme is responsible for this compound synthesis, suggesting this represents the ancestral state in plants.[4][8][11] This bifunctional enzyme contains two distinct active sites within a single polypeptide.[8]
Vascular Plants: Gene Duplication and Subfunctionalization
In vascular plants, the ancestral bifunctional gene appears to have undergone a duplication and subfunctionalization event, leading to two distinct, monofunctional enzymes: ent-CPS and ent-KS.[12] This separation of catalytic activities is a hallmark of this compound biosynthesis in higher plants.[4][5]
Further gene duplication and neofunctionalization of the ent-KS gene has led to the evolution of a diverse family of kaurene synthase-like (KSL) enzymes.[3][13] These KSLs are involved in the biosynthesis of a wide array of specialized diterpenoids that play roles in plant defense and other ecological interactions.[5][13] This evolutionary pattern, where a key enzyme from primary metabolism is co-opted for specialized metabolism, is a recurring theme in plant biochemistry.[3]
Evolution of Substrate Specificity
Studies on this compound synthases from various plant lineages have revealed an evolutionary trend towards increased substrate specificity. Ancient KS enzymes, such as those from mosses, exhibit low substrate specificity and can utilize different stereoisomers of CDP.[4][11] In contrast, KS enzymes from flowering plants, like lettuce and rice, show high specificity for ent-CDP, indicating an adaptation to the dedicated gibberellin biosynthesis pathway.[4][11]
Data Presentation
Table 1: Substrate Specificity of Various Kaurene Synthases
| Enzyme | Organism | Substrate(s) | Product(s) | Reference |
| PpCPS/KS | Physcomitrella patens (moss) | ent-CDP, normal CDP, syn-CDP | This compound, sandaracopimaradiene | [4][11] |
| SmKS | Selaginella moellendorffii (lycophyte) | ent-CDP, normal CDP | This compound, sandaracopimaradiene | [4][11] |
| Lettuce KS | Lactuca sativa (lettuce) | ent-CDP | This compound | [4][11] |
| Rice KS (OsKS1) | Oryza sativa (rice) | ent-CDP | This compound | [4][11][14] |
| Poplar KS (PtTPS19) | Populus trichocarpa (poplar) | ent-CPP | This compound | [3] |
| Poplar KSL (PtTPS20) | Populus trichocarpa (poplar) | ent-CPP | 16α-hydroxy-ent-kaurane | [3] |
Table 2: Domain Functionality in Diterpene Synthases
| Enzyme | Organism | Domain Deletion | Effect on Activity | Reference |
| OsKS1 (GA-biosynthetic) | Oryza sativa (rice) | βγ domains | Retained function | [5] |
| AtKS (GA-biosynthetic) | Arabidopsis thaliana | βγ domains | Retained function | [5] |
| OsKSL5 (specialized) | Oryza sativa (rice) | γ or βγ domains | Drastically decreased activity | [5] |
| OsKSL7 (specialized) | Oryza sativa (rice) | γ or βγ domains | Drastically decreased activity | [5] |
| PpCPS/KS (bifunctional) | Physcomitrella patens (moss) | βγ domains | Drastically impaired KS activity | [5] |
Experimental Protocols
Protocol 1: Heterologous Expression and Functional Characterization of this compound Synthase in E. coli
This protocol describes a common method for expressing and assaying the activity of this compound synthases.[3][14][15][16]
1. Vector Construction:
- The coding sequence of the putative this compound synthase is cloned into an appropriate E. coli expression vector (e.g., pET, pGEX).
- For functional assays, co-expression with a geranylgeranyl diphosphate synthase (GGPPS) and an ent-copalyl diphosphate synthase (ent-CPS) is necessary to provide the substrate, ent-CPP.[14] These can be on separate compatible plasmids or in a polycistronic construct.
2. Protein Expression:
- The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.
- Protein expression is induced with an appropriate inducer (e.g., IPTG) and cultures are incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein production.
3. Enzyme Assay:
- E. coli cells are harvested by centrifugation and resuspended in a suitable buffer.
- Cells are lysed by sonication or French press.
- The cell lysate containing the recombinant enzymes is incubated with a suitable substrate (e.g., GGDP or ent-CPP).
- The reaction mixture is overlaid with a layer of a non-polar solvent (e.g., hexane) to trap volatile products.
- The reaction is incubated for several hours at a suitable temperature (e.g., 30°C).
4. Product Analysis:
- The organic solvent layer is collected and concentrated.
- The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- The identity of the product is confirmed by comparing its retention time and mass spectrum with those of an authentic this compound standard.[3][14][16]
Protocol 2: Site-Directed Mutagenesis to Investigate Active Site Residues
This protocol is used to alter specific amino acid residues in the enzyme to probe their role in catalysis.[3][8]
1. Primer Design:
- Complementary oligonucleotide primers containing the desired mutation are designed.
2. Mutagenesis Reaction:
- The mutagenesis reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the gene of interest as a template, and the mutagenic primers.
- The reaction involves a thermal cycling program to amplify the plasmid with the desired mutation.
3. Template Removal and Transformation:
- The parental, non-mutated template DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI).
- The mutated plasmid is then transformed into competent E. coli cells for propagation.
4. Sequence Verification:
- The entire coding region of the mutated gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
5. Functional Analysis:
- The mutated enzyme is expressed and its activity is assayed as described in Protocol 1 to determine the effect of the mutation on product formation and specificity.
Mandatory Visualization
References
- 1. Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. One amino acid makes the difference: the formation of this compound and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Gibberellin-biosynthetic this compound synthases in higher plants do not require their non-catalytic domains for the catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and this compound synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and functional analysis of bifunctional this compound synthase from the moss Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gibberellin Biosynthesis in Plants and Fungi: A Case of Convergent Evolution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular evolution of the substrate specificity of this compound synthases to adapt to gibberellin biosynthesis in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Characterization and evolutionary analysis of this compound synthase like genes from the wild rice species Oryza rufipogon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maxapress.com [maxapress.com]
- 15. pnas.org [pnas.org]
- 16. A Tandem Array of this compound Synthases in Maize with Roles in Gibberellin and More Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of ent-Kaurene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the extraction and purification of ent-kaurene, a tetracyclic diterpenoid intermediate in the biosynthesis of gibberellins. The following sections detail various extraction techniques, purification protocols, and analytical methods for the isolation and quantification of this valuable compound from natural sources.
Introduction to this compound
This compound is a key precursor in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes.[1][2] Beyond its role in plant biology, the ent-kaurane skeleton is the backbone of a diverse group of bioactive diterpenoids with potential pharmacological activities.[3] Consequently, efficient methods for the extraction and purification of this compound are essential for research in plant physiology, natural product chemistry, and drug discovery. The primary natural sources of this compound and its derivatives include plants from the genera Isodon, Distichoselinum, and Agathis.[3][4]
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from plant material. The choice of solvent and technique depends on the physicochemical properties of this compound and the nature of the plant matrix.
Solvent Extraction
Solvent extraction is a widely used technique for the isolation of this compound from dried and powdered plant material.[5][6] Common solvents for the extraction of diterpenoids include methanol, ethanol (B145695), and hexane (B92381).[7]
2.1.1. Maceration Protocol
Maceration is a simple and effective method for extracting thermolabile compounds at room temperature.[6]
Experimental Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.[5] Grind the dried material to a coarse powder (30-40 mesh size).[5]
-
Extraction: Place the powdered plant material in a sealed container. Add a non-polar solvent such as n-hexane to completely submerge the material, using a solid-to-solvent ratio of 1:10 (w/v).[8]
-
Incubation: Seal the container and allow it to stand at room temperature for 3 to 7 days, with occasional agitation to enhance the extraction process.[6]
-
Filtration: Separate the extract from the plant residue by filtration through Whatman No. 1 filter paper.[7]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude hexane extract.[2]
2.1.2. Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration but involves heating the solvent.[4][9]
Experimental Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Apparatus Setup: Place the powdered plant material (approximately 10-20 g) in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet extractor.[9]
-
Solvent Addition: Add a suitable solvent, such as n-hexane or ethanol (approximately 250 mL for a 20 g sample), to the round-bottom flask.[9][10]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material. The extraction process should continue for 16-24 hours, with a siphon cycle rate of 4-6 cycles per hour.[11]
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.[9]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a green and highly selective method for extracting non-polar compounds like this compound.[12] The solvent properties of supercritical CO₂ can be tuned by altering the pressure and temperature.[13]
Experimental Protocol (General):
-
Sample Preparation: Dry and grind the plant material to a fine powder (e.g., 40 mesh).[12]
-
SFE System: Load the powdered sample (e.g., 10 g) into the extraction vessel of a supercritical fluid extractor.[12]
-
Extraction Parameters: Set the extraction conditions. Typical parameters for the extraction of non-polar diterpenes may include a pressure of 100-350 bar and a temperature of 40-55°C.[8][13] The addition of a co-solvent like ethanol (2-10%) can enhance the extraction efficiency.[13]
-
Extraction and Collection: Pump supercritical CO₂ through the extraction vessel. The extracted compounds are then separated from the CO₂ by depressurization in a collection vessel.[12] The extraction is typically run for a period of 90-120 minutes.[8]
Purification Strategy
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Column chromatography is the most common and effective method for the purification of this compound.[14][15]
Silica (B1680970) Gel Column Chromatography Protocol
Silica gel is a polar stationary phase that separates compounds based on their polarity. Since this compound is a non-polar compound, it will elute relatively early from the column.[14]
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.[14]
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane. Load the sample onto the top of the silica gel column.[1]
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297). A typical gradient could be:
-
Fraction Collection: Collect the eluate in fractions of a suitable volume.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions and evaporate the solvent to obtain purified this compound.[18]
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant source, the extraction method, and the specific conditions used. The following table summarizes available data on the extraction and purification of this compound and its derivatives.
| Plant Source | Compound | Extraction Method | Solvent | Purification Method | Yield | Purity | Reference |
| Distichoselinum tenuifolium | ent-15α-angeloyloxykaur-16-en-3β-ol | Maceration | Methanol | Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) | ~6.4% of crude extract | Not Specified | [14] |
| Isodon rubescens | This compound diterpenoids | Maceration | Ethanol | Not Specified | Not Specified | Not Specified | [4] |
| Rhodosporidium toruloides (engineered) | This compound | Fermentation | Not Applicable | Not Applicable | 1.4 g/L | Not Specified | [19][20] |
| Escherichia coli (engineered) | This compound | Fermentation | Not Applicable | Not Applicable | 578 mg/L | Not Specified | [20] |
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of the volatile and semi-volatile compound this compound.[21][22][23]
GC-MS Protocol for this compound Analysis
Experimental Protocol:
-
Sample Preparation: Dissolve the purified this compound or the crude extract in a volatile solvent such as n-hexane.
-
GC-MS Parameters:
-
Injection: 1 µL of the sample is injected in splitless mode.[24]
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[24]
-
Oven Temperature Program: An initial temperature of 50-70°C, held for 1-3 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[24]
-
MS Detection: Electron impact (EI) ionization at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[21][23] The characteristic mass-to-charge ratio (m/z) for this compound can be used for its specific detection.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Caption: General workflow for the solvent extraction of this compound.
Caption: Workflow for the purification of this compound by silica gel chromatography.
References
- 1. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Cytotoxic this compound diterpenoids from three Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. japsonline.com [japsonline.com]
- 9. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. epa.gov [epa.gov]
- 12. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maackia amurensis Rupr. et Maxim.: Supercritical CO2 Extraction and Mass Spectrometric Characterization of Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Purification [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Fractionation and Antibacterial Evaluation of the Surface Compounds from the Leaves of Combretum zeyheri on Selected Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tdi-bi.com [tdi-bi.com]
- 24. mdpi.com [mdpi.com]
Application Note and Protocol for the GC-MS Quantification of ent-Kaurene
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurene is a tetracyclic diterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of gibberellins, a class of plant hormones. Beyond its role in plant biology, this compound and its derivatives have garnered interest in the pharmaceutical and biotechnology sectors for their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant tissues, microbial cultures, or enzymatic assays, is essential for research and development in these fields.
This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be robust and reliable, offering high sensitivity and selectivity. The protocol covers sample preparation, instrument parameters, calibration, and method validation, adhering to common analytical standards.
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from a solid or semi-solid matrix (e.g., plant tissue, microbial cell pellet).
Materials:
-
This compound standard
-
Internal Standard (IS): d3-ent-kaurene is ideal. If unavailable, a structurally similar, non-endogenous compound like n-tridecane can be used.[1]
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Homogenization: Weigh a precise amount of the homogenized sample (e.g., 100-200 mg) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This should be done prior to extraction to account for any loss during sample processing.[2]
-
Extraction: Add 2 mL of hexane or ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 10 minutes to pellet solid debris.
-
Collection: Carefully transfer the supernatant (the organic solvent layer) to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.
Note on Derivatization: this compound is a non-polar hydrocarbon and is sufficiently volatile for GC-MS analysis without derivatization. Derivatization is generally not required for this compound.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and column.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 3 min, then ramp at 15 °C/min to 300 °C and hold for 3 min. |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
| Scan Range | m/z 40-500 |
| SIM Ions | Quantifier: m/z 272 (M+), Qualifiers: m/z 257, 229, 213[3] |
Preparation of Calibration Standards
A multi-point calibration curve is essential for accurate quantification.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in the samples. A typical range might be 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Addition: Spike each working standard with the same concentration of the internal standard as used in the sample preparation.
-
Calibration Curve: Analyze each standard in triplicate under the same GC-MS conditions as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The resulting curve should be linear with a correlation coefficient (R²) ≥ 0.99.[1][4]
Data Presentation
The following table summarizes the typical quantitative performance and validation parameters for a GC-MS method for terpene quantification. These values can be used as a benchmark for the validation of the this compound quantification method.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve.[1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.25 - 1.0 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1][5] |
| Accuracy (Recovery) | 80 - 120% | The percentage of the true amount of analyte that is recovered by the analytical method.[6] |
| Precision (RSD%) | ≤ 15% | The relative standard deviation of replicate measurements, indicating the repeatability of the method.[6] |
Visualizations
Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.
References
- 1. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaur-16-ene [webbook.nist.gov]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
Application Note: LC-MS/MS Method for the Detection of ent-Kaurene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurene is a tetracyclic diterpene that serves as a crucial precursor in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. The metabolic pathway of this compound involves a series of oxidative reactions, leading to the formation of several key intermediates. The quantification of this compound and its metabolites is essential for understanding plant physiology, investigating plant metabolic pathways, and for the development of plant-derived therapeutic agents. This application note provides a detailed protocol for the sensitive and specific detection of this compound metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway
The initial steps in the conversion of this compound involve its oxidation to ent-kaurenoic acid, which is then further metabolized to gibberellins. The primary metabolites in this pathway are ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.
Caption: Biosynthetic pathway of this compound to gibberellins.
Experimental Protocols
Sample Preparation (from Plant Tissue)
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% methanol (B129727) with 1% acetic acid
-
Internal Standard (IS): Deuterated ent-kaurenoic acid (d2-KA)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Freeze 100-500 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube and add 5 mL of pre-chilled extraction solvent.
-
Add the internal standard (e.g., 10 ng of d2-KA).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For cleaner samples, perform Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
For the analysis of this compound and its early, less polar metabolites (ent-kaurenol and ent-kaurenal), Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method due to their volatility and limited ionization efficiency in ESI-LC-MS. However, for the key downstream metabolite, ent-kaurenoic acid, and its hydroxylated forms, LC-MS/MS is highly effective.
A unique characteristic of ent-kaurenoic acid is its stability under collision-induced dissociation in negative ESI mode. This allows for a highly specific detection method known as "pseudo MRM" or tandem single ion monitoring (SIM), where the precursor and product ions are the same.
Data Presentation
Table 1: MRM Transitions for ent-Kaurenoic Acid and its Hydroxylated Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| ent-Kaurenoic Acid | 301.3 | 301.3 | 54 | 6 |
| d2-ent-Kaurenoic Acid (IS) | 303.3 | 303.3 | 54 | 6 |
| ent-3β-hydroxy-kaurenoic acid | 317.2 | 317.2 | 55 | 8 |
Table 2: Quantitative Performance for ent-Kaurenoic Acid
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Intra-day Precision (RSD) | 3.0% - 11.4% | [1] |
| Inter-day Precision (RSD) | 3.0% - 11.4% | [1] |
Experimental Workflow
Caption: Workflow for the analysis of this compound metabolites.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of ent-kaurenoic acid and its hydroxylated metabolites in plant tissues. The use of a "pseudo MRM" transition for ent-kaurenoic acid offers high specificity. While LC-MS/MS is ideal for these later-stage metabolites, GC-MS remains a valuable complementary technique for the analysis of the earlier, more volatile precursors such as this compound, ent-kaurenol, and ent-kaurenal. This application note serves as a comprehensive guide for researchers in the fields of plant biology, natural product chemistry, and drug development.
References
Application Notes and Protocols for Heterologous Production of ent-Kaurene in E. coli
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the heterologous production of ent-kaurene in Escherichia coli, including metabolic engineering strategies, experimental protocols, and quantitative data from published research.
Introduction
This compound is a tetracyclic diterpene that serves as a key precursor for the biosynthesis of a wide range of bioactive natural products, including the commercially important steviol (B1681142) glycosides, which are natural sweeteners.[1] The heterologous production of this compound in microbial hosts like E. coli offers a promising and sustainable alternative to extraction from plant sources. This document outlines the strategies and detailed protocols for engineering E. coli to efficiently produce this valuable compound.
Metabolic Engineering Strategies
The biosynthesis of this compound in E. coli involves the heterologous expression of two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPPS) and this compound synthase (KS).[1] These enzymes catalyze the final two steps in the conversion of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP). The overall strategy involves:
-
Introduction of the this compound Biosynthetic Pathway: Expressing functional CPPS and KS enzymes from a suitable source, such as Stevia rebaudiana or various microorganisms.[1][2][3][4]
-
Enhancement of the Endogenous Isoprenoid Pathway: Overexpressing key enzymes in the native methylerythritol 4-phosphate (MEP) pathway of E. coli to increase the supply of the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and subsequently GGDP.
-
Optimization of Fermentation Conditions: Fine-tuning parameters such as carbon source, inducer concentration, and cultivation time to maximize product yield.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the heterologous production of this compound in E. coli.
| E. coli Strain | Engineering Strategy | Key Genes Expressed | Titer (mg/L) | Culture Conditions | Reference |
| MG1655 | Co-expression of CPPS-KS module and GGPPS from Rhodobacter sphaeroides. | SrCPPS, SrKS, RsGGPPS | 41.1 | Shake flask | [1] |
| MG1655 | Overexpression of upstream MEP pathway enzymes. | SrCPPS, SrKS, RsGGPPS, EcDXS, EcIspA, EcIDI | 179.6 | Shake flask | [1] |
| MG1655 | Bioreactor fermentation with optimized conditions. | SrCPPS, SrKS, EcDXS, EcIDI, EcIspA | 578 | 1L bioreactor with 20 g/L glycerol (B35011) | [1] |
| BL21(DE3) | Truncated artificial pathway with exogenous feeding of isoprenoid alcohols. | phoN, ipk, idi, ggdps, eCDPS, bjKS | 1.6 ± 0.2 | Shake flask, no exogenous substrate | [2][3] |
| BL21(DE3) | Truncated artificial pathway with exogenous feeding of 10 mM DMAA. | phoN, ipk, idi, ggdps, eCDPS, bjKS | 53 ± 2 | Shake flask | [2][3] |
| BL21(DE3) | Optimized truncated artificial pathway. | phoN, ipk, idi, ggdps, eCDPS, bjKS | 113 ± 7 | Shake flask, 5-day fermentation, 2% glycerol, 0.1 mM IPTG | [2][3][5][6] |
Abbreviations: Sr: Stevia rebaudiana; Rs: Rhodobacter sphaeroides; Ec: Escherichia coli; eCDPS: ent-CPP synthase from Streptomyces sp. NRRL S-1813; bjKS: this compound synthase from Bradyrhizobium japonicum; GGPPS: geranylgeranyl diphosphate synthase; DXS: 1-deoxy-D-xylulose-5-phosphate synthase; IspA: farnesyl diphosphate synthase; IDI: isopentenyl diphosphate isomerase; phoN: acid phosphatase; ipk: isopentenyl monophosphate kinase; DMAA: dimethylallyl alcohol.
Experimental Protocols
This protocol describes the general steps for constructing the expression plasmids and engineering the E. coli host.
a. Gene Sourcing and Codon Optimization:
-
Obtain the coding sequences for ent-copalyl diphosphate synthase (CPPS) and this compound synthase (KS). These can be sourced from organisms like Stevia rebaudiana or bacteria such as Bradyrhizobium japonicum.[1][2][3][4][7]
-
Codon-optimize the genes for optimal expression in E. coli.
b. Plasmid Assembly:
-
Clone the codon-optimized CPPS and KS genes into a suitable expression vector, such as pETDuet-1 or other pET series vectors, under the control of an inducible promoter (e.g., T7 promoter).[2] A two-plasmid system can also be employed.[2]
-
For enhancing the precursor supply, clone key genes of the MEP pathway (dxs, idi, ispA) and a GGPPS gene into a compatible plasmid.
c. Host Strain Transformation:
-
Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3) or MG1655.[1][2][8]
This protocol outlines the steps for small-scale production and optimization in shake flasks.
a. Pre-culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
b. Main Culture and Induction:
-
Inoculate 50 mL of fresh LB medium (in a 250 mL flask) with the overnight pre-culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[2][5]
-
Simultaneously, supplement the culture with a carbon source like glycerol (1-2% v/v).[2][3][5]
-
For strains with truncated artificial pathways, exogenously add isoprenoid alcohols like dimethylallyl alcohol (DMAA) at an optimized concentration (e.g., 10 mM).[2][3]
-
Continue the cultivation for 3-7 days at a reduced temperature (e.g., 30°C).[2][3]
This protocol provides a general guideline for scaling up the production in a laboratory-scale bioreactor.
a. Seed Culture Preparation:
-
Prepare a seed culture as described in the shake-flask protocol, scaling up the volume as needed for the bioreactor inoculation (typically 1-5% of the final bioreactor volume).[9]
b. Bioreactor Setup and Inoculation:
-
Prepare the bioreactor with a suitable fermentation medium (e.g., K12 medium) and sterilize.[9]
-
Inoculate the bioreactor with the seed culture.
c. Fermentation Control:
-
Maintain the temperature at 37°C until the culture reaches a certain cell density (e.g., OD₆₀₀ of 30), then reduce the temperature to 30°C for induction.[9]
-
Control the pH at 7.0 using automated addition of acid (e.g., H₂SO₄) and base (e.g., NH₄OH).[9]
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 40%) by cascading agitation speed, air flow, and oxygen supplementation.[9]
-
Induce with IPTG when the culture reaches the desired cell density (e.g., OD₆₀₀ of 40).[9]
-
Implement a fed-batch strategy by feeding a concentrated glucose or glycerol solution to maintain the carbon source concentration and support high-density cell growth.[9]
This protocol details the extraction and analytical methods for quantifying this compound.
a. Extraction:
-
Harvest the culture by centrifugation.
-
Extract the cell pellet and the supernatant separately with an equal volume of an organic solvent like n-hexane or ethyl acetate.[10]
-
Combine the organic phases and evaporate the solvent to concentrate the product.
b. Quantification by GC-MS:
-
Dissolve the dried extract in a known volume of a suitable solvent.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.[11]
-
Quantify the amount of this compound by creating a standard curve with known concentrations of the authentic standard.
Visualizations
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: General experimental workflow for this compound production.
References
- 1. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Engineered Escherichia coli strains as platforms for biological production of isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. maxapress.com [maxapress.com]
- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Functional Characterization of ent-Kaurene Synthase in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functional characterization of ent-kaurene synthase in the yeast Saccharomyces cerevisiae. This platform is a powerful tool for studying diterpene biosynthesis and for the metabolic engineering of high-value compounds derived from this compound, such as gibberellins (B7789140) and the anticancer drug precursor, taxol.
Introduction
This compound is a key bicyclic diterpene intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes.[1][2] The synthesis of this compound from geranylgeranyl diphosphate (B83284) (GGPP) is a critical step, catalyzed by this compound synthase (KS).[1][3] In fungi, this conversion can be carried out by a bifunctional enzyme, copalyl diphosphate synthase/kaurene synthase (CPS/KS), which directly converts GGPP to this compound.[1][4] In plants, this is a two-step process involving copalyl diphosphate synthase (CPS) and this compound synthase (KS).[1]
The heterologous expression of this compound synthase in yeast, particularly Saccharomyces cerevisiae, provides a robust and genetically tractable system for its functional characterization.[5][6] This approach allows for the elucidation of enzyme function, investigation of enzyme kinetics, and the engineering of microbial cell factories for the production of valuable diterpenoids. This document outlines the necessary protocols for expressing and characterizing this compound synthase in yeast, including metabolic engineering strategies to enhance product titers.
Signaling Pathways and Experimental Workflow
Gibberellin Biosynthetic Pathway
The following diagram illustrates the initial steps of the gibberellin biosynthetic pathway, highlighting the role of this compound synthase.
Caption: Biosynthesis of this compound and its conversion to gibberellins.
Experimental Workflow
The general workflow for the functional characterization of this compound synthase in yeast is depicted below.
Caption: Workflow for functional characterization of this compound synthase.
Data Presentation
This compound Production in Engineered Yeast
The following table summarizes the reported titers of this compound produced in various engineered yeast strains.
| Yeast Strain | This compound Synthase Origin | Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Fusarium fujikuroi (GfCPS/KS) | Optimization of expression | 244.36 | [5] |
| Saccharomyces cerevisiae | Fusarium fujikuroi (GfCPS/KS) | Fed-batch fermentation | 763.23 | [5] |
| Rhodosporidium toruloides | Gibberella fujikuroi (GfKS) | Co-expression with GGPP synthase | 1400 | [4][7] |
| Escherichia coli | Stevia rebaudiana (CPS and KS) | Co-expression with DXP pathway genes | 578 | [4] |
Experimental Protocols
Yeast Strain and Plasmid Construction
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the desired this compound synthase. For expression in S. cerevisiae, codon-optimize the gene sequence.
-
Vector Selection: Choose a suitable yeast expression vector. High-copy number plasmids (e.g., pYES2) with strong inducible (e.g., GAL1) or constitutive (e.g., GPD) promoters are commonly used.[6]
-
Cloning: Clone the codon-optimized this compound synthase gene into the selected yeast expression vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).
-
Sequence Verification: Verify the sequence of the constructed plasmid by Sanger sequencing to ensure the absence of mutations.
Yeast Transformation and Cultivation
-
Yeast Strain: Use a standard laboratory strain of S. cerevisiae (e.g., BY4741 or W303).
-
Transformation: Transform the constructed plasmid into the yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Selection: Plate the transformed cells on selective synthetic complete (SC) dropout medium lacking the appropriate nutrient for plasmid selection (e.g., uracil (B121893) for URA3-based vectors).
-
Cultivation for this compound Production:
-
Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight at 30°C with shaking (250 rpm).
-
Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of the appropriate growth medium (e.g., YPD for high cell density) in a flask. For inducible promoters, use a medium containing the inducing agent (e.g., galactose for the GAL1 promoter).
-
Incubate at 30°C with shaking for 72-96 hours for this compound production.
-
Protein Expression and Microsome Preparation (for in vitro assays)
-
Cell Pellet Collection: After cultivation, harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet with sterile water and then resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Lyse the cells using mechanical disruption (e.g., bead beating with glass beads) or enzymatic digestion.
-
Microsome Isolation:
-
Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) for storage at -80°C.[8]
-
This compound Synthase Activity Assay
In Vivo Assay:
-
During yeast cultivation, add a dodecane (B42187) overlay (e.g., 10% v/v) to the culture medium to capture the hydrophobic this compound product.
-
After the desired incubation period, collect the dodecane layer for analysis.
In Vitro Assay (using microsomes):
-
Prepare a reaction mixture containing the isolated microsomes, assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2), the substrate geranylgeranyl diphosphate (GGPP), and a reductant such as NADPH.[6]
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA) and proceed with extraction.
Product Analysis by GC-MS
-
Extraction:
-
For the in vivo assay, directly use the dodecane overlay for GC-MS analysis.
-
For the in vitro assay, extract the reaction mixture with an equal volume of an organic solvent such as hexane (B92381) or ethyl acetate.
-
-
Sample Preparation: Concentrate the organic extract under a stream of nitrogen and, if necessary, derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for better volatility and peak shape.
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compounds.
-
Identify this compound by comparing its retention time and mass spectrum with an authentic standard.[6][9]
-
Quantify the amount of this compound produced by using a calibration curve generated with the authentic standard.
-
References
- 1. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway [research.chalmers.se]
- 4. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vitro ent-Kaurene Biosynthesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurene is a tetracyclic diterpene that serves as a key intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development.[1][2] The in vitro biosynthesis of this compound is a fundamental assay for studying the activity of the enzymes involved, screening for inhibitors, and engineering novel biosynthetic pathways. The synthesis of this compound from the ubiquitous precursor geranylgeranyl pyrophosphate (GGPP) is typically catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and this compound synthase (KS).[1][3] In some organisms, particularly fungi and mosses, these two activities are present in a single bifunctional protein.[2][4]
This document provides detailed protocols for two common in vitro assay formats for this compound biosynthesis: a two-enzyme system with separate CPS and KS, and a single-enzyme system using a bifunctional CPS/KS.
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound from GGPP proceeds in two sequential cyclization reactions. First, the class II diterpene cyclase, CPS, catalyzes the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1] Subsequently, the class I diterpene cyclase, KS, facilitates the metal-dependent ionization of the diphosphate group of ent-CPP and a further series of cyclizations and rearrangements to yield the final tetracyclic hydrocarbon, this compound.[1]
Caption: Workflow for the in vitro biosynthesis and analysis of this compound.
Quantitative Data on Key Enzymes
The following table summarizes available kinetic parameters for key enzymes in the this compound biosynthesis pathway. This data is essential for designing kinetic assays and for comparative studies of enzyme efficiency.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | 5.3 ± 0.7 | Not Reported | [5] |
| This compound Synthase B | Cucurbita maxima | ent-CPP | 0.35 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Two-Enzyme Assay with Separate CPS and KS
This protocol is suitable for characterizing the individual activities of CPS and KS or for reconstituting the pathway with enzymes from different sources.
Materials:
-
Purified recombinant ent-copalyl diphosphate synthase (CPS)
-
Purified recombinant this compound synthase (KS)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5 mM DTT
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing assay buffer, 1-5 µg of purified CPS, and 1-5 µg of purified KS.
-
Initiation: Start the reaction by adding GGPP to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by adding 500 µL of n-hexane and vortexing vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Sample Collection: Carefully transfer the upper organic phase (n-hexane) to a new glass vial.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Analyze 1 µL of the dried extract by GC-MS.
Protocol 2: Single-Enzyme Assay with Bifunctional CPS/KS
This protocol is designed for enzymes that possess both CPS and KS activity.
Materials:
-
Purified recombinant bifunctional CPS/KS
-
Geranylgeranyl pyrophosphate (GGPP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 7.5 mM MgCl₂, 20% (v/v) glycerol, 5 mM DTT
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing assay buffer and 2-10 µg of purified bifunctional CPS/KS.
-
Initiation: Initiate the reaction by adding GGPP to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle agitation.
-
Extraction: Terminate the reaction by adding an equal volume of n-hexane and vortexing for 30 seconds.
-
Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes.
-
Sample Collection: Transfer the upper organic phase to a clean glass vial.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate.
-
Analysis: Inject 1 µL of the final extract into the GC-MS for analysis.
Data Analysis and Quantification
GC-MS Analysis:
-
Column: Use a non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature of 50°C for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 300°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of 50-500 amu.[6]
This compound Identification:
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with those of an authentic this compound standard. The mass spectrum of this compound is characterized by a molecular ion (M+) at m/z 272 and characteristic fragmentation ions.
Quantification:
For quantitative analysis, a calibration curve should be prepared using an authentic this compound standard of known concentrations. The peak area of this compound in the experimental samples is then used to determine its concentration by interpolation from the calibration curve. For more accurate quantification, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) can be added to both the standards and the samples before extraction.
References
- 1. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Bioactivity Screening of Novel Ent-Kaurene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ent-kaurene derivatives and the subsequent screening for their biological activities. The information is intended to guide researchers in the discovery and development of new therapeutic agents based on the versatile this compound scaffold.
Introduction
This compound diterpenoids are a large class of natural products known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The tetracyclic core of this compound presents a unique scaffold that can be chemically modified to generate novel derivatives with enhanced potency and selectivity. This document outlines the synthetic strategies for modifying the this compound backbone and provides detailed protocols for evaluating the bioactivity of the resulting compounds.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative data on the bioactivity of various synthetically derived this compound compounds as reported in the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Atractyligenin (B1250879) Derivative 24 | HCT116 (Colon Cancer) | 5.35 | [3] |
| Atractyligenin Derivative 25 | HCT116 (Colon Cancer) | 5.50 | [3] |
| This compound Derivative 13 | HT29 (Colon Cancer) | 2.71 ± 0.23 | [4] |
| This compound Derivative 13 | HepG2 (Liver Cancer) | 2.12 ± 0.23 | [4] |
| This compound Derivative 13 | B16-F10 (Melanoma) | 2.65 ± 0.13 | [4] |
| Oridonin Derivative | Various Human Cell Lines | 1.22 - 11.13 | [3] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Kaurene Derivative 9 | NO Production Inhibition | < 10 | [5] |
| Kaurene Derivative 10 | NO Production Inhibition | < 10 | [5] |
| Kaurene Derivative 17 | NO Production Inhibition | < 10 | [5] |
| Kaurene Derivative 28 | NO Production Inhibition | < 10 | [5] |
| Kaurene Derivative 55 | NO Production Inhibition | < 10 | [5] |
| Kaurene Derivative 62 | NO Production Inhibition | < 10 | [5] |
| Noueinsiancin F (6) | NO Production Inhibition | Significant at 2.5, 5.0, 10.0 | [6] |
| Noueinsiancin G (7) | NO Production Inhibition | Significant at 2.5, 5.0, 10.0 | [6] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Inhibition Zone (mm) | Reference |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Staphylococcus aureus | 16 | [7][8] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Enterococcus faecalis | 12 | [7][8] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Escherichia coli | 13 | [7][8] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Klebsiella pneumoniae | 10 | [7][8] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Pseudomonas aeruginosa | 8 | [7][8] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Candida krusei | 10 | [7][8] |
| Rosthornin A-D | Gram-positive bacteria | Active | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of novel this compound derivatives and for key bioactivity screening assays.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often starts from a readily available natural product, such as ent-kaur-16-en-19-oic acid (kaurenoic acid) or other related structures isolated from plants.[4][10] The general workflow involves chemical modifications of the parent scaffold to introduce new functional groups or alter existing ones.
Caption: General workflow for the synthesis and screening of this compound derivatives.
This protocol is adapted from the synthesis of atractyligenin derivatives.[3]
-
Dissolution: Dissolve the starting this compound carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon).
-
Activation: Add a coupling agent (e.g., HBTU, HATU; 1.2 equivalents) and a base (e.g., DIPEA; 2 equivalents) to the solution and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the purified amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Bioactivity Screening Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][11][12]
Caption: Workflow of the MTT assay for cytotoxicity screening.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
This protocol measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[5][13][14][15][16] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition for each compound concentration compared to the vehicle control.
The agar (B569324) disk diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts and pure compounds.[17][18][19]
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Disks:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a negative control disk (impregnated with the solvent only) and a positive control disk (containing a standard antibiotic).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
-
Interpretation: The diameter of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher antimicrobial activity.
Conclusion
The synthetic versatility of the this compound scaffold, coupled with the robust and well-established bioactivity screening methods outlined in this document, provides a powerful platform for the discovery of novel drug candidates. The detailed protocols and summarized data serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this important class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis and Antitumour Evaluation of Natural Derivatives from this compound ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium [mdpi.com]
- 5. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of new this compound-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
- 9. Antibacterial activity of this compound diterpenoids from Rabdosia rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.8. RAW264.7 Macrophage Proliferation, and Nitric Oxide (NO) Production Assay [bio-protocol.org]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing ent-Kaurene as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurene is a tetracyclic diterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. The enzymatic conversion of this compound is a key regulatory point in this pathway and is catalyzed by a class of enzymes known as this compound oxidases (KO), which are cytochrome P450 monooxygenases. Understanding the activity of these enzymes is vital for research in plant biology, agricultural biotechnology, and for the development of novel plant growth regulators. Furthermore, the broader family of diterpene synthases, including this compound synthase (KS), which produces this compound from ent-copalyl diphosphate (B83284), is of significant interest for synthetic biology and the production of high-value diterpenoids.
These application notes provide detailed protocols for using this compound as a substrate in enzyme assays, primarily focusing on the characterization of this compound oxidase activity using heterologous expression systems.
Signaling Pathway: Gibberellin Biosynthesis from this compound
The initial steps of gibberellin biosynthesis involve the oxidation of this compound to ent-kaurenoic acid, a reaction catalyzed by the multifunctional enzyme this compound oxidase (KO). This process occurs in three successive oxidation steps at the C19 position.
Caption: Gibberellin biosynthesis pathway from this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from enzyme assays using this compound and its derivatives as substrates.
Table 1: Kinetic Parameters of this compound Oxidase (KO)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol mg⁻¹ h⁻¹) | Reference |
| Montanoa tomentosa (expressed in yeast microsomes) | This compound | 80.63 ± 1.2 | 31.80 ± 1.8 | [1] |
| Arabidopsis thaliana (recombinant) | This compound | 1.8 | Not reported | [2] |
| Arabidopsis thaliana (recombinant) | ent-Kaurenol | 6 | Not reported | [2] |
| Arabidopsis thaliana (recombinant) | ent-Kaurenal | 1.9 | Not reported | [2] |
| Arabidopsis thaliana (recombinant) | ent-Isokaurene | 10 | Not reported | [2] |
| Arabidopsis thaliana (recombinant) | ent-Beyerene | 28 | Not reported | [2] |
Table 2: Product Distribution from this compound Oxidase Assays in Yeast
| Enzyme Expressed | Substrate | Product(s) Detected | Relative Abundance | Reference |
| Arabidopsis GA3 (KO) | This compound | ent-Kaurenol, ent-Kaurenal, ent-Kaurenoic Acid | ent-Kaurenoic acid is the major product; intermediates are ~5-fold lower.[3] | [3] |
| Arabidopsis GA3 (KO) (microsomes) | This compound | ent-Kaurenol only | - | [3] |
| Pumpkin CYP88A2 | This compound | No metabolites detected | - | [3] |
Experimental Protocols
Protocol 1: In Vivo this compound Oxidase Assay Using Whole Yeast Cells
This protocol describes the functional characterization of a putative this compound oxidase by expressing its corresponding cDNA in Saccharomyces cerevisiae and assaying the ability of transformed cells to metabolize this compound.
Workflow:
Caption: Workflow for in vivo this compound oxidase assay.
Materials:
-
Saccharomyces cerevisiae strain (e.g., INVSc1, WAT11, WAT21)
-
Yeast expression vector containing the this compound oxidase cDNA
-
Yeast Peptone Dextrose (YPD) medium
-
1 M Tris-HCl, pH 7.5
-
NADPH
-
FAD
-
This compound
-
Hexane
-
Ethyl acetate
-
Diazomethane or N,O-bis(TMS)trifluoroacetamide (for derivatization)
-
Pyridine (B92270) (for derivatization)
Procedure:
-
Yeast Culture:
-
Inoculate a single colony of transformed yeast (and an untransformed control) into 50 mL of YPD medium.
-
Grow the culture overnight at 30°C with shaking.
-
-
Enzyme Assay:
-
Pellet 0.5 mL of the overnight culture by centrifugation.
-
Resuspend the yeast pellet in 0.5 mL of a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 0.5 mM NADPH, and 0.5 mM FAD.[3]
-
Prepare a stock solution of this compound in methanol. Add 25 µg of this compound to the reaction mixture. The final methanol concentration should be around 5%.[3]
-
Incubate the reaction for 1-2 hours at 30°C with shaking at 150 rpm.[3]
-
-
Extraction:
-
Stop the reaction and extract the mixture once with 0.5 mL of hexane and twice with 0.5 mL of ethyl acetate.[3]
-
Pool the organic fractions and dry them completely (e.g., using a Speed-Vac).
-
-
Derivatization and Analysis:
-
For GC-MS analysis, metabolites may require derivatization. For methylation, dissolve the dried sample in methanol and treat with diazomethane. For trimethylsilylation, treat the dried sample with pyridine and N,O-bis(TMS)trifluoroacetamide.[3]
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid).
-
Protocol 2: In Vitro this compound Oxidase Assay Using Yeast Microsomes
This protocol is suitable for determining the kinetic parameters of this compound oxidase.
Workflow:
Caption: Workflow for in vitro this compound oxidase assay.
Materials:
-
Yeast culture expressing the this compound oxidase
-
Lysis buffer (e.g., Tris-HCl with DTT and protease inhibitors)
-
Glass beads
-
Ultracentrifuge
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6)[1]
-
NADPH, FAD
-
This compound stock solution
-
Organic solvents for extraction
Procedure:
-
Microsome Preparation:
-
Grow a large-scale culture of the yeast expressing the target enzyme.
-
Harvest the cells by centrifugation and wash them.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells, for example, by vortexing with glass beads.
-
Perform a low-speed centrifugation to remove cell debris.
-
Pellet the microsomes from the supernatant by ultracentrifugation (e.g., 100,000 x g).
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, 0.5 mM NADPH, and 0.5 mM FAD.
-
Add a defined amount of microsomal protein (e.g., 100 µg) to the reaction mixture.
-
Initiate the reaction by adding this compound at various concentrations to determine kinetic parameters.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time.[1]
-
-
Extraction and Analysis:
-
Extract the reaction products using organic solvents as described in Protocol 1.
-
Analyze the products by GC-MS or LC-MS/MS for identification and quantification.
-
Protocol 3: this compound Synthase (KS) Assay
This protocol outlines an assay to measure the activity of this compound synthase, which converts ent-copalyl diphosphate (ent-CPP) to this compound.
Materials:
-
Purified recombinant this compound synthase or cell-free extract containing the enzyme.
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Divalent metal ions (e.g., MgCl₂)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS for analysis
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer and the required concentration of MgCl₂.
-
Add the purified enzyme or cell-free extract to the reaction mixture.
-
Initiate the reaction by adding ent-CPP.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction and extract the product, this compound, with an equal volume of hexane.
-
Analyze the hexane phase directly by GC-MS to identify and quantify the this compound produced.
-
Data Presentation and Interpretation
The results from these assays will provide valuable information on the function and characteristics of the enzyme under investigation.
-
Product Identification: GC-MS analysis will allow for the identification of reaction products by comparing their mass spectra and retention times with those of authentic standards.
-
Enzyme Kinetics: By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined using non-linear regression analysis.
-
Inhibitor Studies: These assay setups can be adapted to screen for potential inhibitors of this compound metabolizing enzymes by including the test compounds in the reaction mixture and measuring the effect on enzyme activity.
These protocols provide a solid foundation for researchers to investigate the enzymatic reactions involving this compound, contributing to a deeper understanding of gibberellin biosynthesis and diterpenoid metabolism.
References
Application Notes & Protocols for Metabolic Engineering Strategies to Increase ent-Kaurene Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction: ent-Kaurene is a tetracyclic diterpene that serves as a crucial precursor for the biosynthesis of gibberellins, a class of phytohormones, and other bioactive natural products like the sweetener steviol.[1] The increasing demand for these high-value compounds has driven the development of microbial platforms for the sustainable and scalable production of this compound. This document provides a detailed overview of metabolic engineering strategies to enhance this compound production in microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the engineered pathways and workflows.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from the central metabolism involves two main stages: the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and its subsequent cyclization to this compound.
-
Upstream Pathway (GGPP Biosynthesis): In bacteria like E. coli, GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. In yeast, the mevalonate (B85504) (MVA) pathway is responsible for producing the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]
-
Downstream Pathway (this compound Synthesis): The conversion of GGPP to this compound is a two-step process catalyzed by two distinct enzymes:
-
ent-Copalyl Diphosphate (B83284) Synthase (CPPS): A class II diterpene synthase that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][3]
-
This compound Synthase (KS): A class I diterpene synthase that facilitates the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to produce the tetracyclic hydrocarbon, this compound.[2][3]
-
In some organisms, a bifunctional enzyme can catalyze both steps.[4][5]
Diagram of the this compound Biosynthetic Pathway
Caption: Generalized biosynthetic pathway for this compound from central metabolism.
Metabolic Engineering Strategies and Quantitative Data
Several strategies have been successfully employed to increase the yield of this compound in microbial hosts. These strategies primarily focus on enhancing the precursor supply, optimizing the expression of the core biosynthetic enzymes, and balancing cofactor availability.
A major bottleneck in diterpene production is the limited availability of the GGPP precursor.[6] Engineering the upstream pathway to channel more carbon flux towards GGPP is a critical step.
-
Overexpression of MEP Pathway Genes in E. coli : The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the native route to isoprenoid precursors in E. coli. Overexpressing key enzymes of this pathway can significantly boost GGPP availability. A notable strategy involves the co-expression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), isopentenyl diphosphate isomerase (IDI), and farnesyl diphosphate synthase (IspA).[1]
-
Engineering the MVA Pathway in S. cerevisiae : In yeast, strengthening the mevalonate (MVA) pathway is a common approach. This can be achieved by overexpressing key enzymes such as a truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20), and down-regulating competing pathways like sterol biosynthesis (e.g., by repressing ERG9).
-
Heterologous MVA Pathway in E. coli : To bypass the tightly regulated native MEP pathway, a heterologous MVA pathway from S. cerevisiae can be introduced into E. coli. This has been a successful strategy for various isoprenoid products.
-
Truncated Artificial Pathways : An alternative approach involves supplementing the culture with isoprenoid alcohols like isopentenol (B1216264) (ISO) and dimethylallyl alcohol (DMAA), which are then converted to IPP and DMAPP through a two-step phosphorylation pathway.[7]
The efficiency of the conversion of GGPP to this compound is dependent on the source and expression levels of CPPS and KS.
-
Source of Enzymes : CPPS and KS genes have been sourced from various organisms, including the plant Stevia rebaudiana and bacteria like Bradyrhizobium japonicum.[1][2] The choice of enzymes can significantly impact the final titer.
-
Gene Fusion : Fusing CPPS and KS into a single polypeptide can improve catalytic efficiency through substrate channeling. This strategy has been shown to be effective in other terpene biosynthetic pathways.[8]
-
Codon Optimization : Optimizing the codon usage of the plant-derived genes for expression in a microbial host like E. coli can lead to higher protein expression levels and increased product titers.[3]
The choice of host strain and the optimization of fermentation conditions are crucial for maximizing product yield.
-
Host Strain Selection : Different E. coli strains (e.g., MG1655, BL21(DE3)) can exhibit varying capacities for this compound production.[1] Screening various host strains is a recommended initial step.
-
Fermentation Conditions : Optimization of parameters such as inducer concentration (e.g., IPTG), carbon source (e.g., glycerol), temperature, and cultivation mode (e.g., shake flask vs. bioreactor) can lead to substantial improvements in titer.[1][7]
The biosynthesis of terpenes is often dependent on the availability of reducing cofactors like NADPH.[9] While not extensively detailed for this compound in the provided search results, strategies to increase the NADPH/NADP+ ratio, such as knocking out genes for competing pathways or overexpressing enzymes that regenerate NADPH, are generally applicable for improving terpene production.
Table 1: Summary of this compound Production in Engineered E. coli
| Strain | Engineering Strategy | Titer (mg/L) | Specific Yield (mg/g DCW) | Reference |
| E. coli MG1655 | Co-expression of CPPS-KS module from S. rebaudiana and GGPPS from R. sphaeroides. | 41.1 | N/A | [1] |
| E. coli MG1655 | Above strain with overexpression of DXS, IDI, and IspA. | 179.6 | N/A | [1] |
| E. coli MG1655 | Above strain in a 1L bioreactor with 20 g/L glycerol. | 578 | 143.5 | [1] |
| E. coli DL10006 | Two-plasmid expression of a truncated artificial pathway (phoN, ipk, idi, ggdps, eCDPS, bjKS) with exogenous DMAA. | 113 ± 7 | N/A | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments in the metabolic engineering of E. coli for this compound production.
This protocol describes the assembly of plasmids for the expression of the this compound biosynthetic pathway.
1. Gene Acquisition and Codon Optimization:
-
Obtain the coding sequences for ent-copalyl diphosphate synthase (CPPS) and this compound synthase (KS) from a source organism (e.g., Stevia rebaudiana).
-
Optimize the codon usage of these genes for expression in E. coli.
-
Obtain the coding sequence for a suitable geranylgeranyl diphosphate synthase (GGPPS), for instance, from Rhodobacter sphaeroides.[1]
2. Plasmid Construction:
-
Clone the codon-optimized CPPS and KS genes into a suitable expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7). These can be cloned as a synthetic operon.
-
Clone the GGPPS gene into a compatible expression vector (e.g., pACYCDuet-1) with a different antibiotic resistance marker.
3. Transformation:
-
Transform a suitable E. coli host strain (e.g., MG1655 or BL21(DE3)) with the constructed plasmids.
-
Select for transformants on LB agar (B569324) plates containing the appropriate antibiotics.
4. Verification:
-
Verify the correct insertion of the genes by colony PCR and Sanger sequencing.
Diagram of the Experimental Workflow for Strain Construction
References
- 1. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Emission of this compound, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Free Total Biosynthesis of Plant Terpene Natural Products using an Orthogonal Cofactor Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
Application of ent-Kaurene in Gibberellin Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Kaurene is a tetracyclic diterpene that serves as the central precursor for the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones crucial for various aspects of plant growth and development.[1] The study of this compound and its conversion through the gibberellin biosynthetic pathway is fundamental to understanding plant development, and provides opportunities for the development of plant growth regulators. These application notes provide detailed protocols for utilizing this compound in GA research, including the characterization of key biosynthetic enzymes and the analysis of metabolic pathways.
Core Concepts
The initial steps of gibberellin biosynthesis involve the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to ent-copalyl diphosphate (CPP), followed by the conversion of CPP to this compound, a reaction catalyzed by This compound synthase (KS) . Subsequently, This compound oxidase (KO) , a cytochrome P450 monooxygenase, catalyzes the three-step oxidation of this compound to ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal.[2] These enzymatic steps are key targets for chemical inhibitors, such as paclobutrazol (B33190) and uniconazole, which are widely used to study GA function and for agricultural applications.
Diagram of the initial steps of the Gibberellin Biosynthesis Pathway.
Caption: Initial steps of the Gibberellin Biosynthesis Pathway.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |
| This compound Oxidase | Montanoa tomentosa | This compound | 80.63 ± 1.2 | 31.80 ± 1.8 µmol·mg⁻¹·h⁻¹ | [3] |
| This compound Oxidase | Arabidopsis thaliana | This compound | 1.8 | Not Reported | [4] |
| This compound Oxidase | Arabidopsis thaliana | ent-Kaurenol | 6 | Not Reported | [4] |
| This compound Oxidase | Arabidopsis thaliana | ent-Kaurenal | 1.9 | Not Reported | [4] |
Table 2: Inhibition of this compound Oxidase
| Inhibitor | Organism | IC50 | Reference |
| Uniconazole-P | Physcomitrella patens | 64 µM | [5] |
| Uniconazole-P | Arabidopsis thaliana | 0.26 µM | [5] |
| Paclobutrazol | Montanoa tomentosa | 43.9 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Synthase (KS) Activity
This protocol is adapted from methodologies used for the characterization of recombinant plant this compound synthases.[3]
Objective: To determine the enzymatic activity of KS by measuring the conversion of radiolabeled ent-copalyl diphosphate (ent-CPP) to this compound.
Materials:
-
Recombinant or purified KS enzyme
-
[³H]ent-Copalyl diphosphate (substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for the in vitro this compound synthase assay.
Procedure:
-
Prepare the reaction mixture in a glass vial by combining 50 µL of Assay Buffer with a known amount of purified KS enzyme.
-
Initiate the reaction by adding [³H]ent-CPP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 200 µL of hexane and vortexing vigorously for 30 seconds to extract the [³H]this compound product.
-
Centrifuge briefly to separate the phases.
-
Transfer a 150 µL aliquot of the hexane (upper) layer to a scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]this compound produced over time.
Protocol 2: In Vitro Assay for this compound Oxidase (KO) Activity using Yeast Microsomes
This protocol is based on the heterologous expression of plant KO in Saccharomyces cerevisiae.[1]
Objective: To measure the enzymatic conversion of this compound to its oxidized products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) using microsomes from yeast expressing the KO enzyme.
Materials:
-
Yeast microsomes containing recombinant KO
-
This compound (substrate)
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5)
-
NADPH
-
FAD
-
Organic solvents for extraction (hexane, ethyl acetate)
-
GC-MS for product analysis
Workflow Diagram:
Caption: Workflow for the in vitro this compound oxidase assay.
Procedure:
-
Yeast Transformation and Microsome Preparation:
-
Enzyme Assay:
-
In a glass tube, prepare a 0.5 mL reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
0.5 mM NADPH
-
0.5 mM FAD
-
100 µg of yeast microsomal protein
-
-
Add 25 µg of this compound (dissolved in a small volume of methanol).
-
Incubate the reaction for 1 hour at 30°C with shaking (150 rpm).[1]
-
-
Extraction:
-
Extract the reaction mixture once with 0.5 mL of hexane and twice with 0.5 mL of ethyl acetate.
-
Pool the organic fractions and dry them under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization and GC-MS Analysis:
-
For GC-MS analysis, derivatize the dried extract. Dissolve the residue in 50 µL of methanol (B129727) and methylate with diazomethane. After drying, trimethylsilylate the sample by adding pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Analyze the derivatized sample by GC-MS to identify and quantify the products.
-
Protocol 3: Analysis of this compound and its Metabolites by GC-MS
Objective: To separate, identify, and quantify this compound and its oxidized derivatives.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C for 1 min.
-
Ramp 1: 30°C/min to 245°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.[5]
-
-
Mass Spectrometer:
-
Ionization: Electron impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for identification and selected ion monitoring (SIM) for quantification.
-
Derivatization: As described in Protocol 2.
Protocol 4: In Vivo Feeding Study with Radiolabeled this compound in Arabidopsis thaliana Seedlings
This protocol is adapted from methodologies for radiolabeled precursor feeding in seedlings.[6]
Objective: To trace the metabolic fate of this compound in living plant tissue.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 7-10 days old).
-
[¹⁴C]this compound.
-
Murashige and Skoog (MS) liquid medium.
-
Solvents for extraction (e.g., 80% methanol).
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup.
-
HPLC and/or TLC for separation of metabolites.
-
Liquid scintillation counter or radio-TLC scanner.
Procedure:
-
Grow Arabidopsis seedlings under sterile conditions on MS agar (B569324) plates.
-
Prepare a solution of [¹⁴C]this compound in a minimal volume of a suitable solvent (e.g., methylene (B1212753) chloride with a surfactant like Tween-20) and allow the solvent to evaporate, leaving a film of the labeled compound.[6]
-
Add liquid MS medium to the vial containing the [¹⁴C]this compound and sonicate to create a suspension.
-
Transfer the seedlings to a small flask or vial containing the liquid MS medium with the suspended [¹⁴C]this compound.
-
Incubate the seedlings under controlled light and temperature conditions for a specified period (e.g., 24-48 hours).
-
Harvest the seedlings, rinse briefly with water, and blot dry.
-
Homogenize the seedlings in 80% methanol and extract overnight at 4°C.
-
Centrifuge the extract and collect the supernatant.
-
Clean up the extract using a C18 SPE cartridge.
-
Analyze the purified extract by HPLC with a radio-detector or by TLC followed by autoradiography or scanning to identify and quantify the metabolites.
Conclusion
The protocols and data presented here provide a comprehensive resource for researchers studying the role of this compound in gibberellin biosynthesis. These methods can be applied to characterize the activity of key enzymes, screen for novel inhibitors, and investigate the regulation of the gibberellin pathway in various plant species. The use of these standardized protocols will facilitate the comparison of data across different studies and contribute to a deeper understanding of this vital aspect of plant biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Light-Induced [14C]this compound Metabolism and Light-Induced Germination in Grand Rapids Lettuce Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ent-Kaurene Protein Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern biophysical techniques and experimental protocols for characterizing the binding interactions between ent-kaurene and its protein targets. This document is intended to guide researchers in selecting appropriate methods, designing experiments, and interpreting data to elucidate the molecular mechanisms of action for this important class of diterpenoids.
Introduction to this compound and its Biological Significance
This compound is a tetracyclic diterpenoid that serves as a key intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development. Beyond its role in plant biology, various ent-kaurane diterpenoids, such as oridonin (B1677485) and eriocalyxin B, have garnered significant attention for their potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding how these molecules interact with their protein targets at a molecular level is fundamental for the development of novel therapeutics.
Key Protein Targets and Signaling Pathways
Research has identified several protein targets and signaling pathways that are modulated by this compound and its derivatives:
-
Gibberellin Biosynthesis Pathway: this compound is a substrate for this compound oxidase (KO), a cytochrome P450 enzyme that catalyzes a three-step oxidation to form ent-kaurenoic acid.[1][2][3]
-
PI3K/Akt Signaling Pathway: Several ent-kaurane diterpenoids have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Molecular docking studies suggest a strong binding affinity of compounds like oridonin to key proteins in this pathway, such as AKT1.
-
NF-κB Signaling Pathway: Ent-kaurane diterpenoids like eriocalyxin B have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, by interfering with the binding of NF-κB subunits to their DNA response elements.[4]
-
Cell Cycle Regulation: An this compound derivative, ent-15-oxokaurenoic acid (EKA), has been found to induce mitotic arrest by binding to the kinetochore protein Ran-binding protein 2 (RanBP2).[5]
Quantitative Data Summary
The following tables summarize available quantitative data for the interaction of this compound and its derivatives with their protein targets.
Table 1: Michaelis-Menten Constants (Km)
| Compound | Protein Target | Km (µM) | Method | Source |
| This compound | Arabidopsis thalianathis compound Oxidase (AtKO) | 2 | Enzyme kinetics | [6] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of ent-Kaurane Diterpenoids in Cellular Assays
| Compound | Cell Line | IC50 (µM) | Assay | Source |
| Longikaurin A | SMMC-7721 (Hepatocellular carcinoma) | ~1.8 | Cytotoxicity | [3] |
| Longikaurin A | HepG2 (Hepatocellular carcinoma) | ~2 | Cytotoxicity | [3] |
| Weisiensin B | HepG2 (Hepatocellular carcinoma) | 3.24 | Cytotoxicity | [3] |
| Compound 3 (from Croton tonkinensis) | HepG2 (Hepatocellular carcinoma) | 85.2 | Cytotoxicity | [7] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 27.3 ± 1.9 | Cytotoxicity | [8] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 24.7 ± 2.8 | Cytotoxicity | [8] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung carcinoma) | 30.7 ± 1.7 | Cytotoxicity | [8] |
| Ponicidin | HeLa (Cervical cancer) | 23.1 | Cytotoxicity | [3] |
| Ponicidin | A549 (Lung carcinoma) | 15.0 (72h) | Cytotoxicity | [3] |
Table 3: Calculated Binding Energies from Molecular Docking Studies
| Compound | Protein Target | Binding Energy (kcal/mol) | Method | Source |
| Oridonin | AKT1 | -11.40 | Molecular Docking | [2][9] |
| Oridonin | EGFR | - | Molecular Docking | [2][9] |
| Oridonin | NFKB1 | - | Molecular Docking | [2][9] |
| Oridonin | MAPK1 | - | Molecular Docking | [2][9] |
| Oridonin | SRC | - | Molecular Docking | [2][9] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Affinity Purification of this compound Binding Proteins using a Biotinylated Probe
This protocol is adapted from methods used to identify protein targets of small molecules.[5]
Objective: To identify and isolate proteins from a cell lysate that bind to an this compound derivative.
Materials:
-
Biotinylated this compound derivative (e.g., biotinylated ent-15-oxokaurenoic acid)
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer or buffer containing free biotin)
-
SDS-PAGE gels and reagents
-
Mass spectrometer for protein identification
Procedure:
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency and treat with the this compound derivative if investigating target engagement in a cellular context.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding of Biotinylated Probe to Beads:
-
Wash the streptavidin magnetic beads with wash buffer.
-
Incubate the beads with the biotinylated this compound derivative to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Affinity Pull-Down:
-
Incubate the bead-probe complex with the cell lysate to allow for protein binding to the this compound derivative.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis of Eluted Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest and identify the proteins by mass spectrometry.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between an this compound derivative and a purified protein.
Materials:
-
Purified protein of interest
-
This compound derivative
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the this compound derivative extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the ligand.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound derivative solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the protein concentration.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (Kd) of the interaction between an this compound derivative and a protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein of interest
-
This compound derivative
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound derivative in running buffer over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves (sensorgram) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the relative binding affinity of an unlabeled this compound derivative by its ability to compete with a fluorescently labeled probe for binding to a protein.
Materials:
-
Purified protein of interest
-
Fluorescently labeled probe known to bind the protein
-
Unlabeled this compound derivative (competitor)
-
FP-compatible microplate reader
-
Assay buffer
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent probe and protein that gives a stable and significant polarization signal.
-
-
Competition Assay:
-
In a microplate, add the protein and the fluorescent probe at their optimized concentrations.
-
Add a serial dilution of the unlabeled this compound derivative.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the bound fluorescent probe.
-
The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the unlabeled this compound derivative.
-
These application notes and protocols provide a framework for the systematic investigation of this compound-protein interactions. The choice of technique will depend on the specific research question, the availability of purified materials, and the required throughput. By combining these biophysical approaches, researchers can gain a comprehensive understanding of the molecular basis for the biological activities of this compound and its derivatives, paving the way for future drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eriocalyxin B inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PINT: Protein–protein Interactions Thermodynamic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
Application Notes and Protocols for Developing ent-Kaurene-Based Inhibitors of Gibberellin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development. The biosynthesis of GAs is a complex process involving multiple enzymatic steps, with the oxidation of ent-kaurene to ent-kaurenoic acid, catalyzed by the enzyme this compound oxidase (KO), being a key regulatory point. Inhibition of this step offers a potent strategy for controlling plant growth, with significant applications in agriculture and horticulture for producing more compact and robust plants. This document provides detailed application notes and protocols for the development of this compound-based inhibitors of gibberellin synthesis.
Gibberellin Biosynthesis Pathway and Inhibition
The biosynthesis of gibberellins begins with geranylgeranyl diphosphate (B83284) (GGDP) and proceeds through several intermediates to produce bioactive GAs. A crucial part of this pathway is the conversion of this compound to GA12, which is then further metabolized to various active gibberellins. This compound oxidase, a cytochrome P450 monooxygenase, catalyzes the three-step oxidation of this compound to ent-kaurenoic acid.
Application Notes and Protocols for Metabolic Flux Analysis Using Labeled ent-Kaurene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isotopically labeled ent-kaurene in metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of this compound through complex biosynthetic pathways, offering critical insights into the regulation and kinetics of diterpenoid metabolism. Understanding the metabolic fate of this compound is particularly relevant for research in plant biology, metabolic engineering, and the development of natural product-based pharmaceuticals.
This compound is a key tetracyclic diterpene intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of growth and development.[1][2] Beyond its role as a gibberellin precursor, this compound and its derivatives are involved in specialized metabolic pathways leading to a diverse array of natural products with potential pharmacological activities.[3][4] By tracing the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁸O) from labeled this compound into downstream metabolites, researchers can elucidate pathway structures, identify metabolic bottlenecks, and quantify the flux through different branches of a metabolic network.[5][6][7]
Core Concepts in Labeled this compound MFA
Metabolic flux analysis with labeled this compound relies on the introduction of an isotopically enriched precursor into a biological system (e.g., plant tissues, cell cultures, or recombinant microorganisms).[8][9] The labeled this compound is taken up and metabolized, and the distribution of the isotopic label in downstream products is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] The resulting labeling patterns provide a direct readout of the metabolic pathways that were active in the conversion of this compound.
Applications in Research and Drug Development
-
Elucidation of Biosynthetic Pathways: Tracing the flow of labeled atoms from this compound can confirm predicted biosynthetic routes and uncover novel metabolic conversions.[5][6]
-
Metabolic Engineering: By quantifying the flux through different pathways, researchers can identify rate-limiting steps and design targeted genetic modifications to enhance the production of desired diterpenoid compounds in microbial or plant-based systems.[8]
-
Understanding Disease and Physiology: In plant science, this technique can shed light on how gibberellin biosynthesis is regulated in response to environmental cues or genetic mutations.[2]
-
Natural Product Discovery: Labeled this compound can be used to explore the production of specialized diterpenoids with potential therapeutic applications.
Experimental Workflow and Signaling Pathways
The general workflow for a metabolic flux analysis experiment using labeled this compound involves several key stages, from the preparation of the labeled substrate to the final data analysis.
Caption: A generalized workflow for metabolic flux analysis using labeled this compound.
This compound is a central intermediate in the biosynthesis of gibberellins. The pathway from this compound to Gibberellin A₁₂-aldehyde is a key segment that is often studied using isotopic labeling.
Caption: The metabolic pathway from this compound to Gibberellin A₁₂-aldehyde.[6][10]
Protocols
Protocol 1: Preparation and Administration of Labeled this compound
This protocol is adapted from methodologies described for feeding labeled precursors to plant tissues.[6][10]
Materials:
-
Isotopically labeled this compound (e.g., [17-¹³C, ³H]-ent-kaurene)
-
Biological system (e.g., young shoots of maize, Arabidopsis seedlings, or a microbial culture engineered for diterpenoid production)
-
Incubation buffer or culture medium
-
Microcentrifuge tubes
-
Shaker incubator
Procedure:
-
Substrate Preparation: Dissolve the labeled this compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it into the incubation buffer or culture medium to the desired final concentration. Ensure the final solvent concentration is not detrimental to the biological system.
-
Tissue Preparation (for plants): Excise plant tissues (e.g., cortical cubes from elongating internodes) and place them in the incubation buffer.
-
Labeling: Add the prepared labeled this compound solution to the biological system. For plant tissues, this may involve submerging the tissue in the solution. For cell cultures, the labeled substrate is added directly to the medium.
-
Incubation: Incubate the samples under controlled conditions (e.g., specific temperature, light, and agitation) for a predetermined time course. Time points should be chosen to capture the dynamics of label incorporation into downstream metabolites.
-
Quenching: To halt metabolic activity, rapidly harvest the biological material and quench it. For plant tissues, this can be done by freezing in liquid nitrogen. For cell cultures, rapid filtration and washing with a cold quenching buffer are common.
-
Storage: Store the quenched samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction and Sample Preparation for MS Analysis
This protocol outlines the general steps for extracting diterpenoids and preparing them for analysis by GC-MS or LC-MS/MS.[11][12]
Materials:
-
Quenched biological samples
-
Extraction solvent (e.g., 80% methanol, or a mixture of ethyl acetate (B1210297) and hexane)
-
Internal standards (e.g., deuterated analogs of target metabolites)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Derivatization reagents for GC-MS (e.g., diazomethane (B1218177) for methylation, or BSTFA for silylation)
-
Solvents for LC-MS/MS (e.g., acetonitrile, methanol, water, formic acid)
Procedure:
-
Homogenization and Extraction: Homogenize the frozen samples in a pre-chilled extraction solvent containing internal standards. The internal standards are crucial for accurate quantification.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Sample Preparation for GC-MS:
-
If necessary, derivatize the dried extract to increase the volatility of the analytes. For example, methylate carboxylic acid groups with diazomethane.
-
Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.
-
-
Sample Preparation for LC-MS/MS:
-
Re-dissolve the dried extract in the initial mobile phase of the LC gradient.
-
Filter the sample to remove any particulate matter before injection.
-
Protocol 3: MS Analysis and Data Interpretation
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
GC-MS Analysis:
-
Method Setup: Develop a GC method with a suitable temperature program to separate the target diterpenoids.
-
Data Acquisition: Operate the MS in full-scan mode to identify metabolites and in selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Identify metabolites based on their retention times and mass spectra compared to authentic standards. Determine the isotopic labeling pattern by analyzing the mass isotopomer distribution of the molecular ion and characteristic fragment ions.
LC-MS/MS Analysis:
-
Method Setup: Develop an LC method with a suitable gradient to separate the target analytes.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of known metabolites. The transitions from the precursor ion to specific product ions are monitored.
-
Data Analysis: Quantify the metabolites based on the peak areas relative to the internal standards. The incorporation of the isotopic label will result in a shift in the mass of the precursor and product ions, which can be used to track the metabolic conversion.
Data Presentation
The quantitative data from a labeled this compound MFA experiment should be summarized to clearly show the extent of label incorporation and the calculated metabolic fluxes. Below is a hypothetical example of how such data could be presented.
Table 1: Isotope Labeling and Flux Data from a [U-¹³C₂₀]-ent-Kaurene Labeling Experiment
| Metabolite | Average ¹³C Enrichment (%) | Relative Abundance (m+20) | Calculated Flux (nmol/g FW/h) |
| This compound | 99.0 | 0.99 | - |
| ent-Kaurenol | 45.2 | 0.45 | 15.2 |
| ent-Kaurenal | 38.6 | 0.38 | 12.9 |
| ent-Kaurenoic Acid | 35.1 | 0.35 | 11.7 |
| Gibberellin A₁₂ | 15.8 | 0.15 | 5.3 |
| Phytoalexin X | 5.9 | 0.06 | 2.0 |
This table presents hypothetical data for illustrative purposes.
This structured presentation allows for easy comparison of the labeling status and metabolic flux through different parts of the pathway, providing valuable insights for researchers in various fields.
References
- 1. Endogenous diterpenes derived from this compound, a common gibberellin precursor, regulate protonema differentiation of the moss Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Tandem Array of this compound Synthases in Maize with Roles in Gibberellin and More Specialized Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18O2 labeling experiments illuminate the oxidation of this compound in bacterial gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound to Gibberellin A(12)-Aldehyde in Young Shoots of Normal Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of this compound to Gibberellin A12-Aldehyde in Young Shoots of Normal Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Plant Extracts for Novel Ent-kaurene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening of plant extracts to discover novel ent-kaurene derivatives with potential therapeutic applications. The protocols outlined below cover the entire workflow, from the initial extraction of plant material to the isolation, structural elucidation, and biological evaluation of these valuable natural products.
Introduction to this compound Drivatives
This compound diterpenoids are a large and structurally diverse class of natural products, primarily found in higher plants, particularly from the genera Isodon, Annona, and Xylopia, as well as in some liverworts.[1][2][3] These tetracyclic diterpenes are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[3] Their therapeutic potential has made them a significant focus in the search for new drug leads. A notable example is Oridonin, an this compound diterpenoid isolated from the genus Isodon, which has advanced to Phase I clinical trials for its anticancer properties.[2]
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting this pathway, this compound derivatives can effectively reduce the production of pro-inflammatory mediators.
Experimental Workflow
The overall process for screening plant extracts for new this compound derivatives follows a systematic workflow. This bioassay-guided fractionation approach ensures that the chemical separation process is directed by the biological activity of the fractions, leading to the efficient isolation of active compounds.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the cytotoxic and anti-inflammatory activities of various this compound derivatives reported in the literature.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 (synthetic derivative) | Distichoselinum tenuifolium | HT29 (Colon) | 2.71 ± 0.23 | [2] |
| Compound 13 (synthetic derivative) | Distichoselinum tenuifolium | HepG2 (Liver) | 2.12 ± 0.23 | [2] |
| Compound 13 (synthetic derivative) | Distichoselinum tenuifolium | B16-F10 (Melanoma) | 2.65 ± 0.13 | [2] |
| Oridonin | Isodon sp. | K562, A549, HepG2 | 1.4 - 2.3 | [6] |
| Minheryin A-G (compounds 7-13) | Isodon henryi | K562, HepG2 | <0.50 µg/mL | [7] |
| Hebeirubescensins B and C | Isodon rubescens | A549, HT-29, K562 | < 2.0 | [6] |
| Compound 3 | Croton tonkinensis | HepG2 | 85.2 | [8] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound Name | Plant Source | Assay | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Xerophilusin A | Isodon xerophylus | NO Production | RAW 264.7 | 0.60 |[4] | | Xerophilusin B | Isodon xerophylus | NO Production | RAW 264.7 | 0.23 |[4] | | Longikaurin B | Isodon xerophylus | NO Production | RAW 264.7 | 0.44 |[4] | | Xerophilusin F | Isodon xerophylus | NO Production | RAW 264.7 | 0.67 |[4] | | Xerophilusin A | Isodon xerophylus | NF-κB Luciferase | RAW 264.7 | 1.8 |[4] | | Xerophilusin B | Isodon xerophylus | NF-κB Luciferase | RAW 264.7 | 0.7 |[4] | | Longikaurin B | Isodon xerophylus | NF-κB Luciferase | RAW 264.7 | 1.2 |[4] | | Xerophilusin F | Isodon xerophylus | NF-κB Luciferase | RAW 264.7 | 1.6 |[4] | | Various synthetic derivatives | - | NO Production | RAW 264.7 | 2 - 10 |[1] | | Wallkaurane A | Euphorbia wallichii | NO Production | RAW 264.7 | 3.0 ± 1.1 |[9] | | Gochnatia decora diterpenes | Gochnatia decora | NO Production | RAW 264.7 | 0.042 - 8.22 |[10] |
Experimental Protocols
Plant Material Preparation and Extraction
-
Collection and Identification: Collect the plant material and have it authenticated by a botanist.
-
Drying and Grinding: Air-dry the plant material at room temperature or in an oven at a low temperature (40-60°C) to a constant weight. Grind the dried material into a fine powder (30-40 mesh size is optimal).
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or hexane) at room temperature for 24-72 hours. The solvent should completely submerge the plant material.
-
Alternatively, use a Soxhlet apparatus for continuous extraction.
-
Filter the extract using a Büchner funnel and vacuum flask to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Chromatographic Separation and Isolation
-
Fractionation:
-
Subject the crude extract to column chromatography using silica (B1680970) gel or other suitable stationary phases.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and then methanol).
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Bioassay-Guided Fraction Selection:
-
Test the collected fractions for biological activity using the assays described below (Section 4.4).
-
Select the most active fractions for further purification.
-
-
Isolation of Pure Compounds:
-
Purify the active fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Collect the individual peaks, which correspond to pure compounds.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
Determine the molecular weight and molecular formula of the isolated compounds using High-Resolution Mass Spectrometry (HRMS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra.
-
Analyze the spectra to determine the chemical structure and stereochemistry of the compound.
-
-
X-ray Crystallography:
-
If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis to confirm the absolute stereochemistry.
-
Biological Activity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the plant extracts or isolated compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the diluted samples. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
This assay quantifies the activity of the NF-κB signaling pathway.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or RAW 264.7) in a 24-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by this compound Derivatives
The canonical NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, a cascade of protein interactions leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer. This dimer then translocates to the nucleus to initiate the transcription of inflammatory genes. This compound derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex or inhibiting the degradation of IκBα.[4][5]
Bioassay-Guided Isolation Workflow
This diagram illustrates the iterative process of bioassay-guided fractionation, where fractions are repeatedly separated and tested for biological activity to isolate the pure, active compounds.
References
- 1. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic ent-kaurane diterpenoids from Isodon henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Subcellular Localization of ent-Kaurene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the subcellular localization of the initial stages of gibberellin biosynthesis, specifically the production of ent-kaurene. The compartmentalization of this pathway is crucial for understanding plant growth and development and for engineering metabolic pathways in various organisms for the production of valuable diterpenoids.
Introduction to this compound Biosynthesis and its Localization
This compound is a key intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various aspects of plant growth and development. The biosynthesis of this compound from geranylgeranyl diphosphate (B83284) (GGDP) is a two-step cyclization reaction catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS).[1][2] Subsequent oxidation steps are carried out by this compound oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[3]
Understanding the subcellular location of these enzymes is critical for elucidating the regulation of GA biosynthesis. The initial steps of this compound biosynthesis are known to occur in the plastids.[1][4][5] Specifically, CPS and KS are localized to the plastid stroma. Following its synthesis, this compound is oxidized on the outer envelope of the plastid by KO.[6] The resulting ent-kaurenoic acid is then further metabolized in the endoplasmic reticulum by KAO.[1][6] This spatial separation of enzymatic steps highlights the complex trafficking of intermediates and the coordination between different organelles in the complete biosynthesis of gibberellins.
Quantitative Data
| Tissue of Pea Seedling | This compound Synthesizing Activity (pmol/hr/mg protein) |
| Young Developing Leaves | High |
| Elongating Internodes | High |
| Shoot Tips | High |
| Petioles | Moderate |
| Stipules | Moderate |
| Mature Tissues | Low to undetectable |
| Cotyledons | Undetectable |
| Root Tips | Undetectable |
Data adapted from a study on this compound biosynthesis in cell-free extracts of tall and dwarf pea seedlings.[7] The activity was measured by the incorporation of [14C]Mevalonic acid into this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for determining the subcellular localization of the involved enzymes.
Caption: this compound biosynthesis pathway and its subcellular compartmentalization.
Caption: Experimental workflow for determining subcellular localization.
Experimental Protocols
Protocol 1: Subcellular Localization using GFP Fusion and Transient Expression in Nicotiana benthamiana
This method allows for the in vivo visualization of protein localization.[8][9]
1. Vector Construction:
-
Amplify the full-length coding sequence of the gene of interest (e.g., CPS or KS) without the stop codon.
-
Clone the amplified sequence in-frame with the Green Fluorescent Protein (GFP) gene in a suitable plant expression vector. The vector should contain a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
2. Agrobacterium tumefaciens Transformation:
-
Transform the resulting CPS-GFP or KS-GFP fusion construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101).[10]
-
Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.
3. Preparation of Agrobacterium Infiltration Culture:
-
Inoculate a single colony of Agrobacterium carrying the construct into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 50 mL of LB with antibiotics and grow to an OD600 of 0.8-1.0.
-
Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Resuspend the pellet in infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.[1][8]
-
Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.
4. Infiltration of Nicotiana benthamiana Leaves:
-
Use healthy, 4-6 week old N. benthamiana plants.
-
Using a 1 mL needleless syringe, infiltrate the Agrobacterium suspension into the abaxial side of the leaf. Infiltrate a small patch of the leaf.
-
For co-localization studies, mix equal volumes of Agrobacterium cultures containing the protein of interest and a known organelle marker.
5. Imaging:
-
After 2-3 days of incubation, excise the infiltrated leaf area.
-
Mount the leaf section in a drop of water on a microscope slide with a coverslip.
-
Observe the GFP fluorescence using a confocal laser scanning microscope. GFP is typically excited at 488 nm and emission is detected between 500 and 530 nm.
Protocol 2: Cell Fractionation and Western Blot Analysis
This biochemical approach provides evidence of protein localization in different cellular compartments.[3][11]
1. Plant Material and Homogenization:
-
Harvest fresh, young plant tissue (e.g., leaves) and keep it on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM DTT, and protease inhibitors) using a blender or mortar and pestle.
2. Differential Centrifugation for Organelle Isolation:
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact chloroplasts, nuclei, and unbroken cells.
-
The supernatant contains the cytosolic fraction, mitochondria, and microsomes.
-
To further purify chloroplasts, resuspend the low-speed pellet in homogenization buffer and layer it onto a Percoll gradient (e.g., a 40%/80% step gradient).[12]
-
Centrifuge the gradient at 2,500 x g for 15 minutes. Intact chloroplasts will band at the interface of the two Percoll layers.
-
Collect the chloroplast fraction and wash with homogenization buffer to remove Percoll.
3. Protein Extraction and Quantification:
-
Extract total protein from each subcellular fraction (e.g., total homogenate, cytosolic fraction, chloroplast fraction) using a suitable extraction buffer containing detergents (e.g., SDS).
-
Determine the protein concentration of each fraction using a standard method like the Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CPS or anti-KS).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. The presence of a band in a specific fraction indicates the localization of the protein. Use organelle-specific marker proteins to verify the purity of the fractions.
Protocol 3: In Vitro Chloroplast Protein Import Assay
This assay directly tests the ability of a protein to be imported into isolated, intact chloroplasts.[13][14][15]
1. In Vitro Transcription and Translation of Precursor Protein:
-
Clone the full-length coding sequence of the gene of interest into a vector suitable for in vitro transcription/translation (e.g., pGEM or pSP64).
-
Use a commercial kit to perform in vitro transcription and translation in the presence of a radiolabeled amino acid (e.g., ³⁵S-methionine) to produce the radiolabeled precursor protein.
2. Isolation of Intact Chloroplasts:
-
Isolate intact chloroplasts from young, healthy seedlings (e.g., pea or spinach) as described in Protocol 2, step 2, using a Percoll gradient.
-
Resuspend the final chloroplast pellet in an import buffer (e.g., 50 mM HEPES-KOH pH 8.0, 0.33 M sorbitol).
-
Determine the chlorophyll (B73375) concentration to quantify the amount of chloroplasts.
3. Protein Import Reaction:
-
Set up the import reaction by mixing the isolated chloroplasts (equivalent to 15-25 µg of chlorophyll), the in vitro translated precursor protein, and ATP (to a final concentration of 3-5 mM) in import buffer.
-
Incubate the reaction at 25°C for 20-30 minutes in the light.
4. Post-Import Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
To remove any precursor protein that is bound to the outside of the chloroplasts but not imported, treat the samples with a protease such as thermolysin (e.g., at 100 µg/mL) for 30 minutes on ice.
-
Stop the protease digestion by adding EDTA to a final concentration of 5 mM.
5. Analysis of Imported Protein:
-
Re-isolate the intact chloroplasts by centrifuging through a Percoll cushion.
-
Lyse the chloroplasts and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled imported protein. A protected band corresponding to the mature protein (after cleavage of the transit peptide) indicates successful import.
References
- 1. patharkar.com [patharkar.com]
- 2. Gibberellin-biosynthetic this compound synthases in higher plants do not require their non-catalytic domains for the catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Fractionation and the Identification of Host Proteins Involved in Plant–Virus Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of this compound Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tandem Array of this compound Synthases in Maize with Roles in Gibberellin and More Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, transient expression of fluorescent fusion proteins in tobacco plants and generation of stably transformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis in Cell-Free Extracts of Excised Parts of Tall and Dwarf Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsw3.naist.jp [bsw3.naist.jp]
- 9. researchgate.net [researchgate.net]
- 10. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. langdalelab.com [langdalelab.com]
- 14. Analysis of Protein Import into Chloroplasts Isolated from Stressed Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ent-Kaurene Extraction from Plant Tissues
Welcome to the technical support center for the optimization of ent-kaurene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of this compound from plant tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Cell Lysis: The solvent is not adequately penetrating the plant tissue to release the target compound. | Action: Ensure the plant material is thoroughly dried and finely ground (30-40 mesh size is optimal) to maximize the surface area for extraction.[1] Cryo-grinding with liquid nitrogen can prevent degradation of heat-sensitive compounds. |
| 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the nonpolar nature of this compound. | Action: Use nonpolar solvents such as n-hexane, which is ideal for extracting hydrophobic compounds like diterpenes.[2] Avoid highly polar solvents like methanol (B129727) or water as they will result in lower yields of this compound.[3] | |
| 3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Action: Optimize these parameters. For maceration, allow for at least 24 hours of contact time. For Ultrasound-Assisted Extraction (UAE), experiment with times ranging from 10 to 30 minutes and temperatures between 50-65°C.[4][5] Increase the solvent-to-solid ratio to ensure complete immersion of the plant material. | |
| 4. Degradation of this compound: The compound may be degrading during extraction or storage due to heat, light, or pH instability. | Action: Avoid high temperatures during extraction, especially for extended periods.[6] Store extracts at -20°C or lower in amber vials to protect from light.[5] Maintain a neutral pH during the extraction process. | |
| 5. Incomplete Elution from Cleanup Columns: If using Solid Phase Extraction (SPE), this compound may be retained on the column. | Action: Ensure the elution solvent is strong enough (nonpolar) to displace this compound from the sorbent. Use a final wash with a slightly more polar solvent to remove impurities before eluting with a nonpolar solvent. | |
| Low Purity of Extract | 1. Co-extraction of Impurities: Other lipids and pigments (like chlorophyll) with similar polarity are extracted along with this compound. | Action: Perform a post-extraction cleanup step. This can include winterization (precipitating waxes at low temperatures) or using Solid Phase Extraction (SPE) with a silica (B1680970) or C18 cartridge to separate compounds based on polarity.[7][8] |
| 2. Insufficient Selectivity of Extraction Method: The chosen method may not be selective enough for the target compound. | Action: Consider Supercritical Fluid Extraction (SCE) with CO2. By fine-tuning the pressure and temperature, the selectivity for nonpolar compounds like this compound can be significantly increased.[9] | |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions (e.g., photoperiod), and the specific tissue used.[10] | Action: Standardize the collection of plant material. Use the same plant part (e.g., young leaves or shoots, which often have higher concentrations) from plants of the same age and grown under consistent conditions.[10] |
| 2. Inconsistent Sample Preparation: Variations in grinding, drying, or weighing can lead to inconsistent starting material. | Action: Implement a standardized protocol for sample preparation. Ensure consistent particle size and accurate measurement of the starting material.[11] | |
| 3. Analytical Variability (GC-MS): Issues with the gas chromatography-mass spectrometry (GC-MS) analysis can cause inconsistent quantification. | Action: Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to correct for variations in injection volume and instrument response.[12][13] Regularly check the performance of the GC-MS system. | |
| Co-eluting Peaks in GC-MS | 1. Similar Retention Times: Structurally similar diterpenes or other co-extracted compounds may have retention times very close to this compound. | Action: Optimize the GC temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[14] |
| 2. Insufficient Column Resolution: The GC column may not be providing adequate separation. | Action: Use a different column with a different stationary phase chemistry to alter the selectivity.[15] | |
| 3. Overlapping Mass Spectra: If peaks are not fully resolved chromatographically, their mass spectra will overlap. | Action: Utilize extracted ion chromatograms (EIC) for quantification. By plotting the intensity of a unique, characteristic ion for this compound, you can quantify it even in the presence of co-eluting compounds with different mass spectra.[16] |
Frequently Asked Questions (FAQs)
Q1: Which plant tissues have the highest concentration of this compound?
A1: The concentration of this compound is often highest in young, actively growing tissues such as shoot tips, young leaves, and developing seeds.[10][17] Its production is linked to the biosynthesis of gibberellins, which are crucial for plant growth and development.[18]
Q2: What is the best solvent for extracting this compound?
A2: this compound is a nonpolar, hydrophobic diterpene. Therefore, nonpolar solvents are the most effective for its extraction. N-hexane is an excellent choice due to its high selectivity for nonpolar compounds. Other suitable solvents include petroleum ether and dichloromethane. More polar solvents like ethanol (B145695) and methanol will result in lower yields of this compound but may co-extract a wider range of other phytochemicals.[1][2]
Q3: How can I remove chlorophyll (B73375) and other pigments from my extract?
A3: To remove pigments, a post-extraction cleanup step is recommended. Solid Phase Extraction (SPE) is a highly effective method. You can use a normal-phase silica cartridge, where the nonpolar this compound will elute first with a nonpolar solvent like hexane, while more polar pigments are retained. Alternatively, a C18 reversed-phase cartridge can be used, where the sample is loaded in a moderately polar solvent, retaining this compound, and then polar impurities are washed away before eluting the target compound with a nonpolar solvent.[7][19]
Q4: What are the advantages of Ultrasound-Assisted Extraction (UAE) over traditional maceration?
A4: UAE offers several advantages over simple maceration. The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing solvent penetration.[5] This typically leads to higher extraction yields in a significantly shorter amount of time (e.g., 10-30 minutes for UAE vs. 24+ hours for maceration).[20][21]
Q5: Is it necessary to use an internal standard for GC-MS quantification?
A5: While not strictly necessary for qualitative analysis, using an internal standard is highly recommended for accurate and reproducible quantification of this compound. An internal standard helps to correct for variations in sample injection volume, instrument response, and sample workup. A suitable internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to this compound, and has a retention time that is close but does not overlap with the analyte peak.[12][13]
Q6: Can this compound degrade after extraction?
A6: Yes, like many natural products, this compound can be susceptible to degradation. Exposure to high temperatures, direct light, and strong acidic or basic conditions should be avoided.[5][6] To ensure stability, extracts should be stored in amber glass vials at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.[22]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of this compound from dried plant material.
Materials:
-
Dried and finely powdered plant material (e.g., leaves of Isodon or Stevia species)
-
n-Hexane (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1) or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered plant material and place it into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of n-hexane to the tube (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the tube in an ultrasonic bath. Sonicate for 20 minutes at a controlled temperature of 50°C. If using a probe sonicator, use it in pulsed mode to avoid overheating the sample.[5]
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant (the n-hexane extract) and filter it through filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of n-hexane or another suitable solvent for GC-MS analysis.
Protocol 2: GC-MS Quantification of this compound
This protocol provides a method for the quantitative analysis of this compound using an internal standard.
Materials:
-
This compound extract (from Protocol 1)
-
This compound analytical standard
-
Internal Standard (IS): e.g., n-dodecane or a deuterated analog (if available)
-
n-Hexane (HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[12]
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by dissolving known amounts of the this compound analytical standard in n-hexane. Add a constant, known concentration of the internal standard to each calibration standard.
-
Sample Preparation: To a known volume of the reconstituted this compound extract, add the same concentration of the internal standard as used in the calibration standards.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan mode (e.g., m/z 40-400) for identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 272, 257, 123) and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared standards.
-
Calculate the peak area ratio for the plant extract sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 10. This compound biosynthesis is enhanced by long photoperiods in the long-day plants Spinacia oleracea L. and Agrostemma githago L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novogene.com [novogene.com]
- 12. population-protection.eu [population-protection.eu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 17. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emission of this compound, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 20. international-agrophysics.org [international-agrophysics.org]
- 21. researchgate.net [researchgate.net]
- 22. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Low ent-Kaurene Yield in Recombinant E. coli
Welcome to the technical support center for the production of ent-kaurene in recombinant Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My recombinant E. coli strain is producing very low or no this compound. What are the initial troubleshooting steps?
A1: Low or no this compound production can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your expression construct and then move to optimizing the expression of your pathway enzymes and the fermentation conditions.
Initial Troubleshooting Workflow
overcoming ent-kaurene instability during storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of ent-kaurene during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are oxidation and exposure to light.[1][2][3] this compound is susceptible to ozonolysis and reaction with other atmospheric oxidants, leading to the formation of various oxygenated products.[4] Additionally, exposure to UV and visible light can induce degradation.[5][6][7][8]
Q2: How should solid this compound be stored to ensure long-term stability?
A2: Solid this compound should be stored in an airtight container to protect it from oxygen.[1][2] The container should be made of a material that does not leach impurities, such as amber glass, to protect it from light.[1][3] For long-term storage, it is recommended to keep the container in a cool, dark, and dry place, preferably in a freezer at -20°C or below.
Q3: What is the best way to store this compound solutions?
A3: this compound solutions should be stored in airtight, amber glass vials with tight-sealing caps (B75204) to minimize exposure to air and light.[2] It is advisable to flush the vial with an inert gas, such as argon or nitrogen, before sealing to displace oxygen. Store solutions at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation reactions.
Q4: How do I choose an appropriate solvent for preparing and storing this compound solutions?
A4: The choice of solvent can impact the stability and chromatographic behavior of this compound.[9] For analytical purposes, non-polar aprotic solvents like hexane (B92381) are generally suitable for dissolving and storing this non-polar compound. For reversed-phase chromatography, acetonitrile (B52724) and methanol (B129727) are common choices, and their selection can influence separation selectivity.[9][10][11] It is crucial to use high-purity, HPLC, or GC-grade solvents to avoid introducing impurities that could catalyze degradation.
Q5: How many freeze-thaw cycles can an this compound solution undergo without significant degradation?
A5: While specific data for this compound is limited, repeated freeze-thaw cycles can degrade sensitive compounds.[12][13][14][15][16][17] To minimize degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids the need to thaw and re-freeze the entire stock for each experiment.
Q6: Can I use antioxidants to improve the stability of this compound?
Troubleshooting Guides
Issue 1: Degradation of this compound During Storage
Symptoms:
-
Reduced peak area of this compound in chromatographic analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram, often at later retention times (more polar oxidation products).
-
Inconsistent quantitative results from the same stock solution over a period of weeks or months.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Exposure to Oxygen | Store solid this compound and its solutions in airtight containers.[1][2] Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Exposure to Light | Use amber glass vials or wrap containers in aluminum foil to protect from light.[1][3] Store in a dark location, such as a freezer or a light-proof box. |
| Inappropriate Storage Temperature | For long-term stability, store solid this compound and its solutions at -20°C or below.[17] Avoid storing solutions at room temperature for extended periods. |
| Reactive Solvent | Use high-purity, non-polar aprotic solvents like hexane for long-term storage of stock solutions. Ensure solvents are free of peroxides. |
| Repeated Freeze-Thaw Cycles | Prepare aliquots of stock solutions to minimize the number of freeze-thaw cycles for the bulk of the material.[17] |
Issue 2: Poor Peak Shape and On-Column Degradation During GC-MS Analysis
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Broadened peaks, leading to poor resolution.
-
Low or inconsistent analyte response.
-
Appearance of degradation product peaks in the chromatogram that are not present in the original sample.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the GC Inlet | Use a deactivated inlet liner.[18][19] Regularly replace the liner and septum, especially when analyzing complex matrices. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated. |
| Excessive Inlet Temperature | This compound can be thermally labile.[18] Optimize the inlet temperature by starting at a lower temperature (e.g., 250°C) and gradually increasing it to find the optimal balance between efficient volatilization and minimal degradation.[20] |
| Column Contamination or Degradation | Trim the front end of the GC column (e.g., 10-20 cm) to remove accumulated non-volatile residues and active sites.[21] If the problem persists, the column may need to be replaced. Ensure high-purity carrier gas is used to prevent stationary phase degradation. |
| Inappropriate Injection Technique | For thermally sensitive compounds, consider using a pulsed splitless injection to reduce the residence time of the analyte in the hot inlet.[22] Ensure the solvent polarity is compatible with the stationary phase to achieve good peak focusing.[23] |
| Sample Overload | If peak fronting is observed, reduce the injection volume or dilute the sample.[19] |
Quantitative Data Summary
The following table summarizes available data on the storage stability of this compound.
| Storage Condition | Duration | Analyte | Recovery Rate | Source |
| Sorbent Tube Storage | 2 months | This compound | ~80% | [24] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Stock Solution of this compound
Objective: To prepare a stable standard stock solution of this compound for use in calibration and quantitative analysis.
Materials:
-
This compound (solid, high purity)
-
High-purity hexane (or other suitable non-polar, aprotic solvent)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (nitrogen or argon)
-
Pipettes and tips
Procedure:
-
Accurately weigh a precise amount of solid this compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask of appropriate size.
-
Add a small amount of hexane to dissolve the solid completely.
-
Once dissolved, dilute to the mark with hexane.
-
Mix the solution thoroughly by inverting the flask several times.
-
To minimize degradation, immediately aliquot the stock solution into smaller volumes in amber glass vials.
-
Before sealing each vial, gently flush the headspace with a stream of inert gas for 10-15 seconds to displace oxygen.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, and preparation date.
-
Store the vials in a freezer at -20°C or below, in a dark location.
Protocol 2: GC-MS Analysis of this compound
Objective: To provide a starting point for the gas chromatographic-mass spectrometric analysis of this compound, with a focus on minimizing on-column degradation.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet: Split/splitless
-
Inlet Temperature: 250°C (can be optimized)
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (purge time 1 min)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 8°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
Procedure:
-
Prepare a series of calibration standards by diluting the stock solution of this compound in hexane.
-
Set up the GC-MS instrument with the conditions listed above.
-
Inject the standards and samples.
-
Monitor the chromatogram for the this compound peak and any potential degradation products.
-
If peak tailing or evidence of degradation is observed, refer to the troubleshooting guide to optimize inlet temperature and other parameters.
Visualizations
Caption: Workflow for stable preparation and analysis of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. rootsciences.com [rootsciences.com]
- 2. thegreenmates.is [thegreenmates.is]
- 3. Terpene Storage Hacks: Keep Flavors Fresh Longer - Medical Terpenes [medicalterpenes.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound biosynthesis is enhanced by long photoperiods in the long-day plants Spinacia oleracea L. and Agrostemma githago L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Separation of Light-Induced [14C]this compound Metabolism and Light-Induced Germination in Grand Rapids Lettuce Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Light-Induced [C]this compound Metabolism and Light-Induced Germination in Grand Rapids Lettuce Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. microchemlab.com [microchemlab.com]
- 14. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. dnagenotek.com [dnagenotek.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
Technical Support Center: Chemical Synthesis of ent-Kaurene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ent-kaurene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound derivatives?
A1: The primary challenges stem from the structural complexity of the tetracyclic diterpenoid core. Key difficulties include the stereoselective construction of multiple chiral centers, the site-selective functionalization of unactivated C-H bonds, and the potential for undesired skeletal rearrangements. De novo synthesis is often lengthy and low-yielding, making semi-synthesis from more abundant natural precursors an attractive but also challenging alternative.
Q2: What are common issues encountered during the oxidation of this compound derivatives?
A2: A major issue is achieving regioselectivity. The this compound skeleton has numerous methylene (B1212753) and methyl groups that are sterically and electronically similar, leading to mixtures of oxidized products.[1] Over-oxidation is also a common problem, for instance, the oxidation of a primary alcohol to a carboxylic acid when an aldehyde is the desired product. The choice of oxidant and reaction conditions is critical to minimize these side reactions.
Q3: How can I improve the stereoselectivity of reactions on the this compound scaffold?
A3: Improving stereoselectivity often involves the use of sterically demanding reagents that favor approach from the less hindered face of the molecule. For example, in hydroboration-oxidation, using bulky borane (B79455) reagents can enhance the stereoselectivity of hydroxyl group addition.[2] Substrate control, where the existing stereochemistry of the molecule directs the approach of reagents, is also a key strategy. Chiral catalysts or auxiliaries can be employed in certain reactions to influence the stereochemical outcome.
Q4: What are the recommended protecting groups for hydroxyl functions on the this compound skeleton?
A4: The choice of protecting group depends on the specific reaction conditions you need to employ. Commonly used protecting groups for hydroxyls include:
-
Silyl ethers (e.g., TBS, TIPS): These are robust and can be selectively removed with fluoride (B91410) reagents. They are stable to a wide range of non-acidic conditions.
-
Benzyl ethers (Bn): Stable to both acidic and basic conditions, they are typically removed by hydrogenolysis.
-
Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[3][4]
An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, is often necessary for multi-step syntheses.[5]
Q5: I am having difficulty purifying my this compound derivative. What techniques are recommended?
A5: Purification of this compound derivatives can be challenging due to the presence of closely related isomers. Standard chromatographic techniques are typically employed:
-
Flash column chromatography: This is the most common method for initial purification. Careful selection of the solvent system is crucial for achieving good separation.
-
High-performance liquid chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers that are difficult to resolve by flash chromatography.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for obtaining very pure material.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation in an oxidation reaction. | 1. Inactive oxidant. 2. Steric hindrance around the target site. 3. Insufficient reaction time or temperature. | 1. Use a freshly opened or prepared batch of the oxidizing agent. 2. Consider a less sterically hindered oxidant or a different synthetic route. 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. |
| Low yield in a Lewis acid-catalyzed epoxide rearrangement. | 1. Degradation of starting material or product. 2. Suboptimal Lewis acid. 3. Presence of water in the reaction mixture. | 1. Run the reaction at a lower temperature. 2. Screen different Lewis acids (e.g., BF₃·OEt₂, InCl₃) and solvents. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor yield after a protecting group is introduced. | 1. Incomplete reaction. 2. Steric hindrance at the reaction site. 3. Use of an inappropriate base or solvent. | 1. Increase the equivalents of the protecting group reagent and base. 2. Choose a smaller protecting group if possible. 3. Consult literature for optimal conditions for the specific protecting group. |
Poor Selectivity
| Symptom | Possible Cause | Suggested Solution |
| Mixture of regioisomers from a C-H oxidation. | 1. Non-selective oxidizing agent. 2. Multiple sites with similar reactivity. | 1. Employ a directed oxidation strategy if a suitable directing group is present. 2. Consider a chemoenzymatic approach for higher selectivity.[1] |
| Formation of diastereomers in a reduction or addition reaction. | 1. Reagent is not sufficiently stereoselective. 2. Substrate does not provide enough facial bias. | 1. Use a bulkier or more stereochemically defined reagent (e.g., 9-BBN for hydroboration). 2. Introduce a directing group near the reaction center. |
Quantitative Data Summary
The following tables summarize representative yields for key transformations in the synthesis of this compound derivatives.
Table 1: Oxidation of this compound Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Methyl ent-17-hydroxykauran-19-oate | PDC | Methyl ent-17-oxokauran-19-oate | Major Product | [6] |
| ent-15α-Angeloyloxykaur-l6-en-3β-ol | Jones Reagent | ent-15α-Angeloyloxykaur-l6-en-3-one | Not specified | [7] |
| ent-15α-Angeloyloxykaur-l6-en-3-one | O₃ | Diketone derivative | 52% | [7] |
| This compound-3β,15α-diol | MnO₂ | Hydroxyenone derivative | 93% | [7] |
Table 2: Other Key Reactions
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Methyl ent-kaur-16-en-19-oate (B1264744) | 1. NaBH₄, BF₃·OEt₂ 2. NaOH, H₂O₂ | Methyl ent-17-hydroxy-16α-kauran-19-oate | Not specified | [6] |
| Methyl ent-kaur-16-en-19-oate | m-CPBA | Methyl ent-16β,17-epoxykauran-19-oate | Not specified | [6] |
| Methyl ent-16β,17-epoxykauran-19-oate | BF₃·OEt₂ | Mixture of epimeric aldehydes | 100% | [6] |
| ent-15α-Angeloyloxykaur-l6-en-3β-ol | LiAlH₄ | This compound-3β,15α-diol | Not specified | [7] |
Experimental Protocols
Protocol 1: Oxidation of Methyl ent-17-hydroxykauran-19-oate with PDC
This protocol is adapted from the synthesis of new oxidized ent-kaurane derivatives.[6]
Objective: To oxidize the primary alcohol at C-17 to an aldehyde.
Materials:
-
Methyl ent-17-hydroxykauran-19-oate
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite or molecular sieves
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve methyl ent-17-hydroxykauran-19-oate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Celite or molecular sieves to the solution. This helps to prevent the chromium byproducts from forming a tar-like substance that can complicate workup.[8]
-
Add PDC in one portion to the stirred solution at room temperature. The amount of PDC should be in slight excess (e.g., 1.5 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl ent-17-oxokauran-19-oate.
Protocol 2: Hydroboration-Oxidation of Methyl ent-kaur-16-en-19-oate
This protocol is based on the stereoselective synthesis of an ent-16α-hydroxy derivative.[6]
Objective: To stereoselectively introduce a hydroxyl group at the C-16 position.
Materials:
-
Methyl ent-kaur-16-en-19-oate
-
Borane-tetrahydrofuran complex (BH₃·THF) or another borane source (e.g., NaBH₄ and BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve methyl ent-kaur-16-en-19-oate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (e.g., BH₃·THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically a few hours, monitor by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂. Caution: This oxidation step can be exothermic.
-
Stir the mixture at room temperature until the organoborane intermediate is fully oxidized (monitor by TLC).
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptosis signaling pathways induced by this compound derivatives.[7][9]
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of ent-Kaurene
Welcome to the technical support center for the LC-MS/MS analysis of ent-kaurene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects in the analysis of this hydrophobic diterpene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plant extracts, biological fluids). These effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and high variability in your results. Due to its hydrophobic nature, this compound is prone to co-extract with other nonpolar matrix components like lipids and phospholipids (B1166683), which are major contributors to ion suppression in LC-MS/MS analysis.[1][2]
Q2: I am observing significant ion suppression for this compound. What are the most likely causes?
A2: The most common causes of ion suppression for hydrophobic compounds like this compound are co-eluting matrix components, especially phospholipids from biological samples or complex lipids from plant extracts.[2] Other potential causes include high concentrations of salts in the final extract, competition for ionization with other abundant compounds in the ESI source, and suboptimal chromatographic separation.[3]
Q3: How can I assess the extent of matrix effects in my assay for this compound?
A3: You can quantitatively assess matrix effects using the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]
Q4: What is the most effective way to compensate for matrix effects in this compound analysis?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound, such as a deuterium-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[2] While a specific SIL-IS for this compound may not be readily commercially available, custom synthesis is an option, and deuterated standards for closely related compounds like ent-kaurenoic acid have been used successfully in research.[5][6]
Troubleshooting Guides
Problem: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation:
-
For Plant Matrices: Employ a multi-step extraction and cleanup procedure. Consider a Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for comprehensive cleanup.
-
For Biological Fluids (e.g., Plasma): Utilize phospholipid removal plates or cartridges, or perform a thorough LLE or SPE to remove interfering lipids. Protein precipitation alone is often insufficient for removing phospholipids.[2][7]
-
-
Enhance Chromatographic Separation:
-
Column Selection: Use a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative retention mechanisms for hydrophobic compounds compared to a standard C18 column.
-
Gradient Optimization: Employ a shallower gradient around the elution time of this compound to improve separation from closely eluting matrix components.[8][9]
-
-
Change Ionization Technique:
-
If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects for nonpolar compounds like this compound.
-
Problem: High Variability and Poor Reproducibility in QC Samples
Possible Cause: Inconsistent matrix effects between different sample preparations.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Standardize Sample Preparation: Ensure your extraction and cleanup protocol is highly consistent across all samples. Automation of sample preparation can help minimize variability.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same matrix as your unknown samples to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Material
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Homogenization: Homogenize 1 gram of finely ground plant material in 10 mL of methanol (B129727).
-
Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of methanol each time.
-
Solvent Evaporation: Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Liquid-Liquid Partitioning:
-
Add 5 mL of n-hexane to the reconstituted extract in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the extraction of the aqueous layer twice more with 5 mL of n-hexane.
-
-
Final Evaporation and Reconstitution: Combine the n-hexane fractions, evaporate to dryness under nitrogen, and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.[10][11]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is intended for the cleanup of a crude plant extract and should be optimized for your specific application. A C18 SPE cartridge is recommended for the hydrophobic this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[12]
-
Sample Loading: Load the reconstituted plant extract (from the initial solvent extraction, dissolved in a low percentage of organic solvent) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a strong, nonpolar solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Diterpenoid Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost | Key Advantage |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Low | Moderate | Effective for removing salts and some polar interferences |
| Solid-Phase Extraction (SPE) | High | High | Moderate | High | Highly selective and provides clean extracts |
| Phospholipid Removal Plates | High | Very High | High | High | Specifically targets and removes phospholipids |
Note: This table provides a qualitative comparison based on literature for similar compounds. Quantitative data for this compound is limited, and the optimal method will depend on the specific matrix and analytical goals.[13][14]
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. m.youtube.com [m.youtube.com]
- 11. coleparmer.com [coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing Ent-kaurene Solubility for In Vitro Assays
Welcome to the technical support center for ent-kaurene. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in in vitro assays. This compound is a tetracyclic diterpenoid with significant biological activities, but its hydrophobic nature often complicates experimental setups.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
A: this compound is a natural diterpenoid with a C20H32 molecular formula.[2][3] Its chemical structure makes it highly lipophilic (hydrophobic), with a calculated XLogP3 of 6.9, indicating very poor water solubility.[2] For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, this poor solubility can lead to several problems, including compound precipitation, inaccurate concentration measurements, and low bioavailability to cells, ultimately compromising the reliability of experimental data.[1]
Q2: What is the most common solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for preparing stock solutions of hydrophobic compounds like this compound for cell-based assays.[4][5] It is a powerful solvent that is miscible with water and cell culture media at the low concentrations required for final dilutions.[5]
Q3: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final concentration at or below 0.5%, with 0.1% being considered safe for most cell lines, especially for sensitive primary cells or long-term assays.[6][7][8][9] It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.[7]
Q4: Besides DMSO, what are other strategies to improve the solubility of this compound?
A: Several alternative strategies can be employed:
-
Co-solvents: Using a mixture of solvents, such as ethanol (B145695) and polyethylene (B3416737) glycol 400, can sometimes improve solubility.[10]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[4][11][12][13]
-
Surfactants: Non-ionic surfactants like Tween 20 or Polysorbate 80 can form micelles that entrap the compound, increasing its apparent solubility in aqueous media.[4][14][15]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or liposomes can enhance its stability and delivery in aqueous solutions.[11][16][17]
Troubleshooting Guide
Problem 1: My this compound, dissolved in DMSO, precipitates immediately after I add it to the cell culture medium.
This issue, often called "crashing out," occurs when the compound's solubility limit is exceeded as the DMSO stock is diluted into the aqueous medium.[11][18]
| Cause | Solution |
| Solvent Shock | The rapid change from a high-concentration organic solvent to an aqueous environment causes immediate precipitation.[18] |
| 1. Pre-warm the Medium: Always use cell culture medium pre-warmed to 37°C.[11][19] | |
| 2. Slow, Drop-wise Addition: Add the DMSO stock solution slowly and drop-wise into the medium while gently vortexing or swirling to ensure rapid dispersion.[11][20] | |
| 3. Stepwise Dilution: Create an intermediate dilution in a small volume of medium first, then add this to the final volume.[11] | |
| High Final Concentration | The desired final concentration of this compound is above its solubility limit in the final medium/solvent mixture. |
| 1. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific culture medium with the intended final DMSO percentage. | |
| 2. Lower the Final Concentration: Start with a lower final concentration of your compound and titrate upwards.[11] | |
| 3. Use a Lower Stock Concentration: Making a more dilute stock solution in DMSO can sometimes help prevent precipitation during the dilution step.[11] |
Problem 2: I observe a precipitate in my culture plates after a few hours or days in the incubator.
| Cause | Solution |
| Temperature Instability | The compound may be less stable or soluble at 37°C over time.[18] |
| 1. Confirm Solubility Limit: Ensure your working concentration is well below the determined solubility limit. | |
| 2. Minimize Storage Time: Use the prepared medium containing this compound as soon as possible after preparation. | |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in low-serum conditions), or other components in the medium, leading to precipitation.[18][21][22] |
| 1. Leverage Serum: If your experiment allows, proteins in Fetal Bovine Serum (FBS) can help solubilize hydrophobic compounds.[11][19] | |
| 2. Test in Simpler Media: Compare the solubility in a simple basal medium (e.g., MEM) versus a more complex formulation to identify potential interactions.[18] |
Problem 3: My cells show signs of toxicity (e.g., poor morphology, reduced viability) even at low concentrations of this compound.
| Cause | Solution |
| Solvent Cytotoxicity | The final concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line.[6][23] |
| 1. Run a Vehicle Control: Always include a control group treated with the medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) but without this compound. This will differentiate solvent toxicity from compound toxicity.[7] | |
| 2. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to find the highest concentration that does not affect cell viability or function. | |
| 3. Reduce Final Solvent Concentration: Prepare a more concentrated stock of this compound so that a smaller volume is needed, thus lowering the final solvent percentage. | |
| 4. Switch to a Less Toxic Method: Consider using cyclodextrins or nanoparticle formulations, which are often less cytotoxic than organic solvents.[11] |
Quantitative Data Summary
Table 1: General Tolerance Limits for DMSO in Various Cell Lines
Note: These are general guidelines. It is critical to determine the specific tolerance for your cell line and assay duration.
| Cell Type | General Tolerance (24-72h) | Recommended Max | Notes |
| Most Cancer Cell Lines (e.g., MCF-7, HepG2) | ≤ 1%[7][23] | ≤ 0.5%[6] | Some studies report toxicity starting above 0.1%.[7][9] |
| Primary Cells | ≤ 0.1%[6] | ≤ 0.1% | Highly sensitive to solvent effects. |
| Stem Cells | ≤ 0.5%[9] | ≤ 0.1% | Can be very sensitive; differentiation may be affected at higher concentrations. |
| PBMCs | Low tolerance[9] | ≤ 0.1% | Often show toxicity even at low DMSO levels. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound using DMSO Stock Solution
This protocol describes the standard method for solubilizing this compound in DMSO and preparing a working solution for cell culture.
-
Prepare Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The ideal way to dissolve a compound is to first prepare a concentrated stock solution.[24]
-
Vortex or sonicate the tube until the this compound is completely dissolved.[6][24] Visually inspect for any remaining particulate matter.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Solution:
-
Thaw one aliquot of the concentrated DMSO stock solution.
-
Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a sterile tube.[19]
-
Calculate the volume of stock solution needed to achieve your desired final concentration of this compound. Ensure the final DMSO concentration will be within the tolerated range for your cells (e.g., ≤ 0.1%).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.[11] This slow addition to a swirling solution is critical to prevent precipitation.
-
Use the final working solution immediately to treat your cells.
-
Protocol 2: Solubilization using β-Cyclodextrins
This method is an alternative for DMSO-sensitive applications. It involves creating an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.
-
Determine Molar Ratio:
-
Start with a molar ratio of 1:1 (this compound:β-cyclodextrin). This can be optimized (e.g., 1:2, 1:5) to improve complexation efficiency.[11]
-
-
Prepare Solutions:
-
Cyclodextrin Solution: Dissolve the desired amount of a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) in deionized water or your basal cell culture medium. HPβCD is often used due to its higher aqueous solubility and safety compared to natural β-cyclodextrin.[4][25]
-
This compound Solution: Dissolve the this compound in a minimal amount of a volatile organic co-solvent like ethanol.
-
-
Complexation (Co-evaporation Method):
-
Add the this compound/ethanol solution to the aqueous cyclodextrin solution with continuous stirring.[12]
-
Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Evaporate the organic solvent (ethanol) under a stream of nitrogen or using a rotary evaporator.
-
The resulting aqueous solution contains the water-soluble this compound-cyclodextrin inclusion complex.
-
Sterile-filter the final solution before adding it to your cell cultures.
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for selecting a suitable solubilization strategy for this compound.
Caption: Troubleshooting flowchart for addressing compound precipitation issues.
Caption: Mechanism of this compound solubilization via cyclodextrin inclusion.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. humapub.com [humapub.com]
- 13. oatext.com [oatext.com]
- 14. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. lifetein.com [lifetein.com]
- 21. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
identifying and overcoming inhibitors of ent-kaurene synthase activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with ent-kaurene synthase.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what is its primary function?
A1: this compound synthase (KS) is a diterpene cyclase enzyme that catalyzes the conversion of ent-copalyl diphosphate (B83284) (ent-CPP) to this compound.[1] This reaction is a critical step in the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of growth and development.[2][3] In some fungi, a single bifunctional enzyme possesses both ent-copalyl diphosphate synthase (CPS) and KS activity.[4]
Q2: What are the typical substrates and products of the this compound synthase reaction?
A2: The primary substrate for this compound synthase is ent-copalyl diphosphate (ent-CPP). The main product is this compound, a tetracyclic diterpene hydrocarbon.[4] Some KS enzymes from more primitive plants have shown lower substrate specificity, being able to act on other stereoisomers of CDP, but those in higher plants are highly specific for ent-CPP.[5]
Q3: What are the essential cofactors for this compound synthase activity?
A3: this compound synthase is a class I diterpene cyclase that requires a divalent metal ion cofactor for its catalytic activity. Magnesium (Mg²⁺) is the most effective cofactor, though manganese (Mn²⁺) and cobalt (Co²⁺) can also support activity to some extent.[6] The enzyme possesses conserved aspartate-rich motifs (DDxxD and NSE/DTE) that are involved in binding the metal cofactor.[2]
Q4: Are there known inhibitors of this compound synthase?
A4: Yes, several compounds are known to inhibit this compound synthase. These include substrate analogs and mechanism-based inhibitors. For example, 16-aza-ent-beyerane and 16-aza-ent-trachylobane are potent mechanism-based inhibitors.[4][7] Bisphosphonates have also been shown to inhibit other terpene cyclases and may have an effect on this compound synthase.[8] Additionally, compounds like paclobutrazol (B33190) can inhibit the transcription of the this compound synthase gene in some species, such as Stevia.[9]
Q5: It is often stated that paclobutrazol inhibits this compound synthase. Is this correct?
A5: This is a common misconception. Paclobutrazol is a triazole-type plant growth retardant that primarily inhibits this compound oxidase (KO), the enzyme that catalyzes the three-step oxidation of this compound to ent-kaurenoic acid.[2][10][11] By inhibiting this downstream step, the use of paclobutrazol can lead to an accumulation of this compound.[12] While it doesn't directly inhibit the KS enzyme's catalytic activity, it does impact the overall metabolic flux through the gibberellin biosynthesis pathway.
Troubleshooting Guides
Issue 1: Low or No this compound Product Detected in In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Confirm the purity and concentration of your purified this compound synthase. Run an SDS-PAGE to check for degradation. - Ensure proper protein folding by expressing recombinant protein at a lower temperature (e.g., 16-18°C). - Verify that the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). |
| Substrate Degradation | - ent-Copalyl diphosphate (ent-CPP) can be unstable. Use freshly prepared or properly stored substrate. - Confirm the integrity of the substrate using an appropriate analytical method if possible. |
| Incorrect Assay Buffer Composition | - Ensure the presence of a divalent cation, typically MgCl₂ in the range of 5-10 mM.[13] - Check the pH of the buffer; the optimal pH for this compound synthase is generally between 6.8 and 7.5.[6] - Include a reducing agent like dithiothreitol (B142953) (DTT) at 1-5 mM to prevent oxidative damage to the enzyme. |
| Inhibitor Contamination | - Ensure all reagents and buffers are free from potential inhibitors. - If using cell lysates for the assay, be aware of endogenous inhibitors. Purifying the enzyme is recommended. |
| Product Volatility | - this compound is a volatile compound. Perform the assay in a sealed vial (e.g., with a Teflon-lined cap) and consider using a hexane (B92381) overlay to trap the product.[13] |
Issue 2: High Variability in Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - When preparing reaction mixtures, create a master mix to ensure all replicates receive the same concentrations of reagents. |
| Inconsistent Incubation Conditions | - Ensure a consistent incubation temperature for all samples. Use a water bath or a reliable incubator. - Ensure consistent incubation times. Stagger the start of your reactions if necessary to allow for precise stopping times. |
| Incomplete Product Extraction | - After incubation, vortex the reaction vial vigorously to ensure complete extraction of this compound into the organic solvent layer (e.g., hexane). - Use a consistent volume of extraction solvent for all samples. |
| "Edge Effect" in Microplates | - If using a microplate format, avoid using the outer wells for experimental samples as they are more prone to evaporation. Fill the outer wells with a buffer or water to create a humidity barrier. |
Issue 3: Issues with GC-MS Analysis of this compound
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing) | - This can be due to active sites in the GC inlet liner or the column. Replace the inlet liner and trim the first 10-20 cm of the column. - Ensure the use of a deactivated liner.[14] - Check for leaks in the gas lines.[15] |
| Low Signal/No Peak | - Verify the injection volume and syringe integrity. - Check for leaks in the GC system, especially around the septum and column fittings.[15] - Clean the MS ion source if it has become contaminated. - Ensure the GC-MS is properly tuned. |
| Ghost Peaks | - Ghost peaks can arise from contamination in the syringe, inlet, or gas lines. Clean the syringe and run solvent blanks to identify the source of contamination. - Bake out the column and inlet according to the manufacturer's instructions. |
| Retention Time Shifts | - Small shifts can be normal, but significant shifts may indicate a leak, a change in carrier gas flow rate, or column degradation. - Always run an authentic this compound standard to confirm the retention time. |
Quantitative Data on Inhibitors
The following table summarizes the inhibitory activity of known compounds against this compound synthase.
| Inhibitor | Enzyme Source | IC₅₀ (µM) | Notes |
| 16-Aza-ent-beyerane | Arabidopsis thaliana (recombinant) | 0.1 | Mechanism-based inhibitor.[4][7] |
| 16-Aza-ent-trachylobane | Arabidopsis thaliana (recombinant) | 1.0 | Mechanism-based inhibitor.[4][7] |
| ent-beyeran-16-exo-yl diphosphate | Arabidopsis thaliana (recombinant) | 10 | Weak inhibitor.[7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified assay conditions.
Experimental Protocols
Protocol 1: In Vitro this compound Synthase Activity Assay
This protocol is adapted from established methods for measuring the enzymatic conversion of ent-CPP to this compound.[13]
Materials:
-
Purified recombinant this compound synthase
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Hexane (GC grade)
-
Internal standard (e.g., n-dodecane)
-
Glass vials with Teflon-lined caps
Procedure:
-
Set up the reaction in a 2 mL glass vial.
-
Add 500 µL of Assay Buffer.
-
Add a known amount of purified this compound synthase (e.g., 1-5 µg).
-
Initiate the reaction by adding ent-CPP to a final concentration of 10-50 µM.
-
Carefully overlay the aqueous reaction mixture with 500 µL of hexane containing a known concentration of the internal standard.
-
Seal the vial tightly with the Teflon-lined cap.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vortexing vigorously for 30 seconds to ensure complete extraction of this compound into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 30°C/min to 150°C
-
Ramp 2: 10°C/min to 180°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Identify this compound by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum of this compound will have a characteristic molecular ion at m/z 272.
-
Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.
Visualizations
Caption: Gibberellin biosynthesis pathway highlighting the roles of key enzymes and inhibitors.
Caption: A logical workflow for troubleshooting low or no product yield in this compound synthase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 16-Aza-ent-beyerane and 16-Aza-ent-trachylobane: potent mechanism-based inhibitors of recombinant this compound synthase from Arabidopsis thaliana. | Semantic Scholar [semanticscholar.org]
- 5. Molecular evolution of the substrate specificity of this compound synthases to adapt to gibberellin biosynthesis in land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure, function and inhibition of this compound synthase from Bradyrhizobium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Fermentation Conditions for Ent-kaurene Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of ent-kaurene.
Troubleshooting Guide
Question: Why am I observing low or no this compound yield despite robust cell growth?
Answer:
Low product yield with high cell density is a common issue in microbial fermentation. Several factors could be contributing to this problem.
Potential Causes and Solutions:
-
Precursor Limitation: The endogenous methylerythritol phosphate (B84403) (MEP) pathway in E. coli may not produce sufficient isoprenoid precursors (IPP and DMAPP) to support high-level this compound synthesis.[1]
-
Solution: Supplement the culture medium with isoprenoid alcohols like isopentenol (B1216264) (ISO) or dimethylallyl alcohol (DMAA).[1] These can be phosphorylated to IPP and DMAPP, bypassing the native MEP pathway. A dramatic increase in yield has been observed with the addition of 10 mM DMAA.[1]
-
-
Suboptimal Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. High concentrations can lead to metabolic burden or toxicity, while low concentrations may not be sufficient for optimal expression of the biosynthetic pathway enzymes.
-
Plasmid Instability: At high cell densities, there can be a loss of the expression plasmid, especially if the antibiotic in the medium degrades over time.[3] This leads to a population of non-producing cells that can outcompete the producing cells.[3]
-
Suboptimal Fermentation Time: The production of this compound may not be linear with fermentation time. There is often an optimal duration after which the yield may plateau or even decrease due to factors like nutrient depletion, accumulation of toxic byproducts, or product degradation.
-
Solution: Conduct a time-course experiment to determine the optimal fermentation duration. For instance, one study found that this compound production peaked at day 5 and then began to decrease.[1]
-
Question: My this compound titer is inconsistent between batches. What could be the cause?
Answer:
Inconsistent yields are often due to slight variations in experimental conditions.
Potential Causes and Solutions:
-
Inoculum Variability: The age and density of the seed culture can significantly impact the growth kinetics and productivity of the main culture.
-
Solution: Standardize your inoculum preparation protocol. Always use a fresh overnight culture and inoculate the main culture to a consistent starting optical density (OD).
-
-
Medium Composition: Minor variations in media components, including the quality of yeast extract or peptone, can affect cell growth and product formation.[4]
-
Solution: Use high-quality reagents and prepare media in large batches to minimize variability. Ensure all components are fully dissolved and the final pH is correctly adjusted.
-
-
Aeration and Agitation: Inadequate mixing or oxygen supply can create gradients in the culture, leading to heterogeneous cell growth and productivity.[5]
-
Solution: Ensure consistent agitation speeds and use baffled flasks to improve aeration in shake-flask cultures. For bioreactors, maintain a constant dissolved oxygen level.[5]
-
Frequently Asked Questions (FAQs)
Question: What is a good starting point for optimizing fermentation media for this compound production?
Answer:
A systematic approach to media optimization is recommended.[6][7] Start with a well-defined minimal or rich medium and optimize key components.
-
Carbon Source: Glycerol (B35011) is often a good choice as it can lead to a prolonged production phase compared to glucose.[8] A concentration of 2% glycerol has been used successfully.[1]
-
Nitrogen Source: A combination of yeast extract and a peptone source like soy peptone can enhance yields.[4]
-
Precursors: As mentioned in the troubleshooting section, supplementing with isoprenoid precursors like DMAA is crucial for high yields.[1]
-
Optimization Strategy: Employ a "one-factor-at-a-time" approach initially to identify critical components, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning the concentrations.[7]
Question: What host strain is recommended for this compound production?
Answer:
E. coli is a commonly used host for this compound production.[1][9] Strains like E. coli MG1655 have been successfully engineered to produce high titers of this compound.[9] E. coli BL21(DE3) is also a good candidate as it is known for low acetate (B1210297) formation and high productivity.[8]
Question: How can I quantify the amount of this compound produced in my fermentation broth?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying this compound.[10] Due to its hydrophobic nature, an organic solvent extraction is required to separate it from the aqueous culture medium.[10] For accurate quantification, derivatization may be necessary.[10] More recently, LC-MS/MS methods have also been developed for quantifying ent-kaurenoic acid, a downstream product, and could potentially be adapted for this compound.[11][12]
Data Hub
Table 1: Effect of IPTG Concentration on this compound Production
| IPTG Concentration (mM) | This compound Titer (mg/L) | Reference |
| 0.1 | 72 ± 4 | [1] |
| 0.25 | 71 ± 2 | [1] |
| 0.5 | 74 ± 3 | [1] |
Table 2: Effect of Precursor (DMAA) Supplementation on this compound Production
| DMAA Concentration (mM) | This compound Titer (mg/L) | Reference |
| 0 | 1.6 ± 0.2 | [1] |
| 10 | 53 ± 2 | [1] |
Table 3: Optimized Fermentation Conditions and Resulting this compound Titers
| Strain | Key Optimizations | Final Titer (mg/L) | Fermentation Type | Reference |
| Engineered E. coli | 10 mM DMAA, 2% glycerol, 0.1 mM IPTG, 5-day fermentation | 113 ± 7 | Shake-flask | [1] |
| Engineered E. coli MG1655 | Overexpression of DXS, IDI, and IspA; 20 g/L glycerol | 578 | 1L Bioreactor | [9] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation of E. coli for this compound Production
-
Inoculum Preparation: Inoculate a single colony of the this compound producing E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 50 mL of LB medium in a 250 mL baffled flask with the overnight culture to a starting OD₆₀₀ of 0.1. Add the appropriate antibiotics.
-
Growth: Incubate the main culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6.
-
Induction and Supplementation:
-
Fermentation: Continue the incubation at a reduced temperature, for example 30°C, with shaking at 200 rpm.
-
Time Course Sampling: Collect samples at regular intervals (e.g., every 24 hours for 5-7 days) to monitor cell growth (OD₆₀₀) and this compound production.[1]
-
Harvesting: Centrifuge the culture to separate the cell pellet from the supernatant. Store both at -20°C for subsequent extraction and analysis.
Protocol 2: Extraction and Quantification of this compound by GC-MS
-
Extraction:
-
To a known volume of fermentation broth (e.g., 1 mL), add an equal volume of an organic solvent like hexane (B92381) or ethyl acetate.[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the this compound. Repeat the extraction two more times and pool the organic fractions.[10]
-
-
Drying and Derivatization:
-
Dry the pooled organic fractions under a stream of nitrogen or using a vacuum concentrator.[10]
-
For GC-MS analysis, derivatization may be required. For related compounds like ent-kaurenoic acid, this involves methylation with diazomethane (B1218177) followed by trimethylsilylation.[10]
-
-
GC-MS Analysis:
-
Resuspend the dried, derivatized sample in a suitable solvent (e.g., hexane).
-
Inject the sample onto a nonpolar GC column, such as a BPX-5 or HP-1.[10]
-
Use a temperature program that allows for the separation of this compound from other metabolites.
-
Analyze in full-scan mode to identify the this compound peak based on its mass spectrum and retention time compared to an authentic standard.[10]
-
For quantification, create a standard curve using known concentrations of an this compound standard.
-
Visual Guides
Caption: Biosynthetic pathway of this compound from GGDP.
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 8. Engineering the productivity of recombinant Escherichia coli for limonene formation from glycerol in minimal media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ent-Kaurene Synthase Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of ent-kaurene synthase expression systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for expressing this compound synthase?
A1: The most common host organisms for heterologous expression of this compound synthase are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms are favored due to their rapid growth, well-characterized genetics, and the availability of a wide range of molecular biology tools. Cyanobacteria have also been engineered for the production of ent-kaurenoic acid from CO2.[1]
Q2: What are the key enzymes that need to be co-expressed with this compound synthase for optimal production?
A2: For the production of this compound from the native isoprenoid pathway of a host organism, it is often necessary to co-express geranylgeranyl diphosphate (B83284) synthase (GGPPS) and ent-copalyl diphosphate synthase (CPPS). GGPPS produces the precursor geranylgeranyl diphosphate (GGPP), which is then converted to ent-copalyl diphosphate (ent-CPP) by CPPS. This compound synthase (KS) then catalyzes the final step to produce this compound.[2][3]
Q3: What is codon optimization and why is it important for this compound synthase expression?
A3: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[4][5] This is crucial because different organisms have different frequencies of using specific codons for the same amino acid. Mismatched codon usage can lead to inefficient translation, resulting in low protein expression levels.[4][5] For example, optimizing the codon usage of the rice this compound synthase gene (OsKS1) for expression in E. coli has been shown to significantly increase the production of this compound.[6]
Q4: Can the yield of this compound be improved by manipulating the precursor pathways?
A4: Yes, metabolic engineering of the host's isoprenoid precursor pathways can significantly enhance this compound yield. In plants and many bacteria, isoprenoid precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, while the mevalonate (B85504) (MVA) pathway is active in eukaryotes, archaea, and some bacteria.[7] Overexpressing key enzymes in these pathways, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) in the MEP pathway, can increase the supply of GGPP and consequently boost this compound production.[2][8]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Inefficient translation: The codon usage of your this compound synthase gene may not be optimal for your expression host.
-
Insufficient precursor supply: The endogenous production of the precursor GGPP may be a limiting factor.
-
Lack of essential partner enzymes: The host may not efficiently produce ent-copalyl diphosphate from GGPP.
-
Enzyme inactivity or misfolding: The expressed this compound synthase may be inactive or insoluble.
-
Toxicity of intermediates: Accumulation of metabolic intermediates can be toxic to the host cells, inhibiting growth and production.
Troubleshooting Steps:
-
Verify Protein Expression: Before assessing enzyme activity, confirm that the this compound synthase protein is being expressed. This can be done using SDS-PAGE and Western blotting.
-
Codon Optimization: Synthesize a version of your this compound synthase gene with codons optimized for your specific expression host (e.g., E. coli or S. cerevisiae).[4][6]
-
Co-express Upstream Pathway Enzymes: To ensure a sufficient supply of the direct precursor, co-express ent-copalyl diphosphate synthase (CPPS) and a geranylgeranyl diphosphate synthase (GGPPS).[2]
-
Enhance Precursor Supply: Overexpress key enzymes of the native isoprenoid pathway (MEP or MVA) to boost the overall pool of GGPP. For the MEP pathway in E. coli, this includes enzymes like DXS, DXR, and IDI.[2][8]
-
Optimize Expression Conditions:
-
Temperature: Lowering the induction temperature (e.g., to 18-25°C) can sometimes improve protein solubility and activity.[9]
-
Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for protein expression without causing toxicity.
-
-
Check for Protein Solubility: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel to determine if your protein is in inclusion bodies. If so, refer to the troubleshooting guide for protein insolubility.
-
Balance Pathway Expression: If co-expressing multiple enzymes, ensure their expression levels are balanced to avoid the accumulation of potentially toxic intermediates. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[1]
Problem 2: Expressed this compound Synthase is Insoluble (Inclusion Bodies)
Possible Causes:
-
High expression rate: Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.
-
Suboptimal growth temperature: Higher temperatures can sometimes promote protein misfolding and aggregation.
-
Lack of chaperones: The host may not have sufficient chaperones to assist in the proper folding of the heterologous protein.
Troubleshooting Steps:
-
Lower Induction Temperature: Reduce the cultivation temperature to 16-25°C after induction. This slows down protein synthesis, allowing more time for proper folding.[9]
-
Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.
-
Co-express Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the correct folding of your this compound synthase.
-
Use a Different Expression Strain: Some E. coli strains, such as Rosetta(DE3) or BL21(DE3)pLysS, are engineered to enhance the expression of difficult proteins.
-
Test Different Fusion Tags: N-terminal fusion tags like maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST) can sometimes improve the solubility of the target protein.
Quantitative Data Summary
Table 1: Impact of Metabolic Engineering on this compound Production in E. coli
| Engineered Strain/Condition | Key Genetic Modifications | This compound Titer (mg/L) | Fold Increase | Reference |
| Base Strain | Co-expression of CPPS and KS from Stevia rebaudiana | ~5 | - | [2] |
| GGPPS Co-expression | Co-expression of CPPS-KS module and GGPPS from Rhodobacter sphaeroides | 41.1 | ~8.2 | [2] |
| MEP Pathway Upregulation | Co-expression of CPPS-KS, GGPPS, DXS, IspA, and IDI | 179.6 | ~35.9 | [2] |
| Bioreactor Fermentation | Optimized conditions with glycerol (B35011) feed | 578 | ~115.6 | [2] |
Experimental Protocols
Key Experiment: Heterologous Expression of this compound Synthase in E. coli
1. Plasmid Construction:
-
Clone the codon-optimized genes for ent-copalyl diphosphate synthase (CPPS) and this compound synthase (KS) into a suitable expression vector (e.g., pET-28a(+)). If necessary, include a gene for geranylgeranyl diphosphate synthase (GGPPS) in the same or a compatible plasmid. Use strong, inducible promoters like the T7 promoter.
2. Transformation:
-
Transform the constructed plasmids into a suitable E. coli expression host strain, such as BL21(DE3).
3. Culture and Induction:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.
4. Product Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.
-
Add an equal volume of a non-polar solvent, such as hexane (B92381) or ethyl acetate, to the cell lysate to extract the this compound.
-
Vortex vigorously and then separate the organic phase by centrifugation.
5. Product Analysis:
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic this compound standard for identification and quantification.[10]
Visualizations
Caption: Metabolic pathway for this compound biosynthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Biosynthesis of the Calorie-Free Sweetener Precursor ent-Kaurenoic Acid from CO2 Using Engineered Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. idtdna.com [idtdna.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Increased sesqui- and triterpene production by co-expression of HMG-CoA reductase and biotin carboxyl carrier protein in tobacco (Nicotiana benthamiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. maxapress.com [maxapress.com]
Technical Support Center: Troubleshooting Poor Separation of ent-Kaurene Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of ent-kaurene and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound isomers, like many terpene isomers, possess identical chemical formulas and molecular weights, and often have very similar physicochemical properties such as polarity and boiling points. This structural similarity leads to comparable interactions with chromatographic stationary phases, making them difficult to resolve using standard separation techniques.[1] Their separation relies on exploiting subtle differences in their three-dimensional structures, which can influence interactions with specialized stationary phases.
Q2: My isomers are co-eluting on a standard C18 HPLC column. What is the first thing I should try?
A2: If you are experiencing co-elution on a C18 column, the first and most critical parameter to adjust is the mobile phase composition.[2][3] Systematically optimizing the solvent strength is key. For reversed-phase HPLC, this means adjusting the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile (B52724) or methanol). Increasing the proportion of the aqueous phase will increase retention times and may improve separation.[2] Additionally, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter selectivity, as these solvents have different interaction mechanisms.[2]
Q3: Are there specialized column chemistries that are more effective for this compound isomer separation than standard C18?
A3: Yes. While C18 is a common starting point, more specialized stationary phases can offer better selectivity for isomers. For nonpolar compounds like diterpenes, silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel is a highly effective and well-established technique for column chromatography.[4][5] The silver ions form reversible complexes with the π-bonds of the double bonds in the isomers, and subtle differences in the stability of these complexes allow for separation.[4] For HPLC, columns with different selectivities, such as phenyl-based columns that leverage π-π interactions, may also provide better resolution than traditional C18 phases.
Q4: Can temperature and flow rate significantly impact the separation of this compound isomers?
A4: Yes, both parameters are important for optimizing resolution.
-
Flow Rate: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can lead to more efficient separation and better resolution, although it will increase the total run time.[1][6]
-
Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Increasing the temperature typically decreases retention times and can sometimes improve peak shape, but its effect on selectivity can vary. It is a parameter worth optimizing once the mobile phase has been broadly established.
Q5: My sample is not very soluble in the mobile phase. How should I prepare it for injection?
A5: Proper sample preparation is crucial to avoid issues like peak distortion and column clogging.[7][8] The sample should ideally be dissolved in the initial mobile phase. If solubility is an issue, you can dissolve the sample in a small amount of a stronger, compatible solvent and then dilute it with the mobile phase.[2] Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could damage the column or instrument.[2][8]
Troubleshooting Guides
This section provides a systematic approach to resolving poor separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution in HPLC
If your chromatogram shows overlapping or completely merged peaks, follow this workflow to improve resolution.
Caption: A decision tree for troubleshooting poor HPLC separation of isomers.
Issue 2: Compound Degradation or Tailing Peaks in Column Chromatography
Acid-sensitive compounds can degrade or exhibit poor peak shape (tailing) on standard silica gel.
Possible Cause: The acidic nature of standard silica gel may be causing rearrangement or degradation of the this compound isomers.
Solutions:
-
Use a Deactivated Stationary Phase: Consider using neutral alumina (B75360) instead of silica gel.
-
Buffer the Mobile Phase: For flash chromatography, adding a small amount of a weak base like triethylamine (B128534) (~0.1%) to the mobile phase can neutralize active sites on the silica surface and prevent degradation and reduce peak tailing.
-
Work Quickly: Minimize the time the compounds spend on the column by using a slightly more polar solvent system to speed up elution, provided resolution is maintained.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting parameters for method development. These should be optimized for your specific mixture of isomers.
Table 1: Recommended Starting Parameters for Reversed-Phase HPLC
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (5 µm, 4.6 x 250 mm) | C18 is a good general-purpose starting point. Phenyl phases offer alternative selectivity through π-π interactions. |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Trying both is recommended as they offer different selectivities.[2] |
| Gradient | 70% B to 100% B over 30 minutes | A broad scouting gradient helps to determine the approximate elution conditions for the isomers.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be reduced to improve resolution.[6] |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 210 nm or ELSD/MS | Diterpenes have weak UV absorbance; low wavelengths, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is often required. |
Table 2: Recommended Parameters for GC-MS Analysis
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column is a robust choice for separating terpenes. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the diterpene isomers. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 10 min | A slow temperature ramp is crucial for resolving closely eluting isomers. |
| Detector | Mass Spectrometer (MS) | Provides mass information for peak identification and confirmation. |
Experimental Protocols
Protocol 1: Silver Nitrate Impregnated Silica Gel Column Chromatography
This technique is highly effective for separating unsaturated isomers like ent-kaurenes.
Materials:
-
Silica gel (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Non-polar solvents (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane)[4]
-
Glass chromatography column
-
Glass wool and sand
Methodology:
-
Preparation of AgNO₃-Impregnated Silica (10% w/w):
-
In a round-bottom flask, dissolve 10 g of AgNO₃ in a minimal amount of deionized water.
-
Add 90 g of silica gel to the flask.
-
Attach the flask to a rotary evaporator and rotate without vacuum until the silica appears free-flowing.
-
Dry the silica gel in a vacuum oven at 80 °C for at least 4 hours, protected from light. Store the prepared silica in a dark, desiccated container.
-
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
Clamp the column vertically and fill it halfway with the initial, least polar eluent (e.g., 100% hexane).
-
In a separate beaker, create a slurry of the AgNO₃-silica gel in the same eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top sand layer. Do not let the column run dry.
-
-
Sample Loading and Elution:
-
Dissolve the crude isomer mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
Begin elution with the least polar solvent (e.g., 100% hexane), collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent (e.g., a gradient of 0% to 10% ethyl acetate in hexane). The subtle differences in the π-complexation between the isomers and the silver ions will allow for their differential elution.[4][5]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the separated isomers.
-
Protocol 2: General Sample Preparation for Chromatographic Analysis
-
Dissolution: Accurately weigh the sample and dissolve it in a solvent that is compatible with your chromatographic system (e.g., for reversed-phase HPLC, use the initial mobile phase).[2][7]
-
Sonication: If the sample is difficult to dissolve, sonicate the solution for 5-10 minutes.[2]
-
Dilution: Dilute the stock solution to a final concentration appropriate for your detector's sensitivity.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter directly into a vial to remove any particulate matter.[2][8]
-
Storage: If not analyzing immediately, cap the vial and store at an appropriate temperature (e.g., 4 °C) to prevent solvent evaporation and sample degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. organomation.com [organomation.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Validation of ent-Kaurene Quantification Methods in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ent-kaurene in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The primary techniques for the quantification of this compound, a non-polar diterpenoid, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often preferred due to the volatile nature of this compound.[1][2] For related, more polar compounds like ent-kaurenoic acid, LC-MS/MS is also a well-established method.[1]
Q2: How do I choose between GC-MS and LC-MS/MS for my experiments?
A2: The choice depends on several factors:
-
Volatility and Thermal Stability: this compound is a volatile hydrocarbon, making it well-suited for GC-MS analysis.[3]
-
Derivatization: For GC-MS analysis of more polar related compounds like ent-kaurenoic acid, derivatization (e.g., methylation or trimethylsilylation) may be necessary to increase volatility and thermal stability.[2][4]
-
Matrix Complexity: LC-MS/MS can sometimes offer better selectivity in very complex matrices, though matrix effects can be a significant issue.[5]
-
Sensitivity: Both techniques can offer high sensitivity, but the optimal choice may depend on the specific instrumentation available and the required limit of quantification.
Q3: What is a suitable internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (d-ent-kaurene).[6][7][8] SIL internal standards co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[9][10] If a SIL-IS is unavailable, a structurally similar compound with a different mass that is not present in the sample can be used, but careful validation is required.
Q4: What are the critical parameters to evaluate during method validation?
A4: According to international guidelines for bioanalytical method validation, the following parameters are critical:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of analyte ionization due to co-eluting matrix components.[11][12]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q5: How can I minimize matrix effects?
A5: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can be minimized through:
-
Effective Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[13][14]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.[9]
-
Use of an appropriate Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects that cannot be eliminated.[6][9]
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Improper column installation. 4. Solvent-phase polarity mismatch.[15][16][17] | 1. Use a deactivated inlet liner; trim the first few cm of the column. 2. Bake out the column or perform solvent rinsing. 3. Ensure the column is installed at the correct depth in the inlet and detector. 4. Ensure the solvent is compatible with the stationary phase. |
| Low or No Signal | 1. Leak in the system. 2. Degraded or improperly prepared sample. 3. Dirty ion source. 4. Incorrect MS parameters. | 1. Perform a leak check of the GC-MS system. 2. Prepare fresh standards and samples. 3. Clean the ion source. 4. Verify MS tune and acquisition parameters. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Oven temperature instability. 3. Column degradation. | 1. Check for leaks and ensure a stable gas supply. 2. Verify oven temperature control. 3. Condition or replace the column. |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or carrier gas. 2. Sample carryover. | 1. Clean the syringe; replace the septum and liner; use high-purity gas. 2. Implement a thorough wash step for the syringe between injections. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Ion Suppression/Enhancement | 1. Co-eluting matrix components.[11][18][19] 2. High concentration of salts or other non-volatile components. 3. Inefficient ionization in the source. | 1. Improve sample cleanup (e.g., SPE); optimize chromatography to separate analyte from interferences. 2. Use a desalting step in your sample preparation. 3. Optimize ion source parameters (e.g., temperature, gas flows, voltage). |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation or contamination. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase. 3. Wash or replace the analytical column. |
| Clogged System/High Backpressure | 1. Particulates in the sample. 2. Precipitation of sample or buffer in the system. | 1. Filter all samples and mobile phases. 2. Ensure sample and buffer compatibility with the mobile phase. |
| Low Sensitivity | 1. Ion suppression. 2. Poor fragmentation in the collision cell. 3. Analyte degradation. 4. Incorrect MS/MS transition settings. | 1. Address ion suppression as described above. 2. Optimize collision energy. 3. Investigate analyte stability in the sample and autosampler. 4. Confirm the precursor and product ions and optimize MS parameters. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of diterpenoids, including compounds structurally related to this compound, using GC-MS and LC-MS/MS. This data is provided for comparative purposes.
Table 1: GC-MS Method Performance for Diterpenoid Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [20] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [20] |
| Recovery | 80 - 110% | [20] |
| Precision (RSD%) | < 15% | [20] |
| Matrix Effect | Can be significant, often mitigated by cleanup and IS | [21] |
Table 2: LC-MS/MS Method Performance for Diterpenoid Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5][22][23] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | [2][5][22] |
| Recovery | 70 - 120% | [5][12][22][23] |
| Precision (RSD%) | < 15% | [5][22][23] |
| Matrix Effect | 85 - 115% (with appropriate cleanup and IS) | [22][23] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue for GC-MS Analysis
1. Sample Preparation:
- Freeze-dry plant tissue and grind to a fine powder.
- Accurately weigh approximately 100 mg of powdered tissue into a glass tube.
2. Extraction:
- Add a known amount of a suitable internal standard (e.g., deuterated this compound).
- Add 5 mL of n-hexane (or another suitable non-polar solvent).
- Vortex thoroughly and sonicate for 30 minutes in a water bath.
- Centrifuge at 3000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction step twice more, combining the supernatants.
3. Cleanup (Solid-Phase Extraction - SPE):
- Condition a silica-based SPE cartridge with 5 mL of n-hexane.[24][25][26]
- Load the combined hexane (B92381) extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of a low-polarity solvent to remove interfering compounds.
- Elute the this compound fraction with a suitable solvent or solvent mixture.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of n-hexane for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring the characteristic ions of this compound (e.g., m/z 272, 257).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting pathway for quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [mdpi.com]
- 4. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 18. lctsbible.com [lctsbible.com]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Semisynthesis and Antitumour Evaluation of Natural Derivatives from this compound ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. specartridge.com [specartridge.com]
- 25. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
addressing contamination issues in ent-kaurene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of ent-kaurene.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants observed during the GC-MS analysis of this compound?
A1: The most prevalent contaminants are typically phthalates and siloxanes. Phthalates are plasticizers that can leach from various laboratory consumables, while siloxanes often originate from GC components like the septum, column bleed, or vial caps.[1][2][3]
Q2: How can I identify if my this compound sample is contaminated with phthalates?
A2: Phthalate (B1215562) contamination can be identified by characteristic ions in the mass spectrum. Common phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) have distinct fragmentation patterns that can be matched against a spectral library.[4][5][6] Phthalates are often found in plastics, so be mindful of plastic containers, tubing, and other lab equipment that may come into contact with your sample.[3][7]
Q3: What are the characteristic mass spectral ions for siloxane contamination?
A3: Siloxane contamination, often seen as "ghost peaks" in gas chromatography, can be identified by characteristic ions in the mass spectrum.[2][8] Common ions for siloxanes originating from sources like vial septa include m/z 73, 147, 281, and 355, while column bleed is often associated with an ion at m/z 207.[1]
Q4: Can my choice of solvent contribute to contamination?
A4: Yes, solvents can be a significant source of contamination. Lower-grade solvents may contain impurities that can interfere with your analysis. It is crucial to use high-purity, HPLC, or MS-grade solvents to minimize this risk.[3] Additionally, some solvents can extract contaminants from plastic containers or vial septa.[2][9]
Q5: How often should I replace consumables like the GC inlet septum to avoid contamination?
A5: To prevent contamination from septum bleed, it is good practice to replace the GC inlet septum daily, especially during continuous instrument use.[2] Overused septa can lead to coring, where small pieces of the septum enter the GC liner and become a source of contamination.[2]
Troubleshooting Guides
Guide 1: Investigating Phthalate Contamination
-
Issue: You observe unexpected peaks in your chromatogram with mass spectra corresponding to phthalates.
-
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent you are using for sample preparation. If the phthalate peaks are present, the solvent is likely contaminated.
-
Systematically Check Consumables:
-
Replace disposable plasticware (e.g., pipette tips, microcentrifuge tubes) with items made from polypropylene (B1209903) or glass.
-
If using plastic syringes or filters, test for leaching by rinsing them with a clean solvent and analyzing the rinse. Studies have shown that plastic syringes and pipette tips can leach phthalates.[4][6]
-
-
Evaluate Sample Storage: If samples are stored in plastic containers, transfer a sample to a glass vial and re-analyze to see if the contamination is reduced. Phthalates can migrate from storage containers into the sample over time.[4]
-
Check Laboratory Environment: Phthalates are ubiquitous in the lab environment and can be found in flooring, paints, and adhesives.[3] While challenging to eliminate completely, keeping sample preparation areas clean can help.
-
Guide 2: Addressing Siloxane Contamination
-
Issue: Your chromatogram shows a series of evenly spaced "ghost peaks," particularly at higher temperatures, with mass spectra indicating siloxanes.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Run your GC-MS method without any injection. If the siloxane peaks appear, the contamination is likely from within the GC system (e.g., column bleed, carrier gas line).[1][2]
-
Isolate the Source:
-
Septum Bleed: Replace the inlet septum. Septum bleed is a common source of siloxane peaks.[2][9]
-
Vial Septa: Inject a blank from a vial with a new, high-quality septum. Some vial septa can be a source of siloxanes, especially when pierced multiple times.[9]
-
GC Liner: Inspect and, if necessary, replace the inlet liner. A dirty liner can accumulate contaminants.[1]
-
-
Condition the Column: If column bleed is suspected, condition the column according to the manufacturer's instructions. Column bleed appears as a rising baseline rather than discrete peaks.[1]
-
Check Carrier Gas Purity: Ensure high-purity carrier gas and consider using an in-line gas filter to remove any potential contaminants.[2]
-
Quantitative Data on Common Contaminants
The following table summarizes potential leaching levels of common phthalates from laboratory consumables as reported in a screening study. This data is provided for illustrative purposes to highlight potential sources and magnitudes of contamination.
| Contaminant | Source | Maximum Leaching Level (µg/cm²) |
| Diethylhexyl phthalate (DEHP) | Plastic Syringes | 0.36[4][6] |
| Diisononyl phthalate (DINP) | Pipette Tips | 0.86[4][6] |
| Dibutyl phthalate (DBP) | PTFE Filter Holders | 2.49[4][6] |
| Dimethyl phthalate (DMP) | Cellulose Acetate Filters | 5.85[4][6] |
| Di(2-ethylhexyl) adipate (B1204190) (DEHA) | Plastic Tubing | Varies |
Experimental Protocols
Protocol 1: Contamination-Conscious Extraction of this compound from Plant Material
-
Sample Preparation:
-
Freeze-dry the plant material to remove water.
-
Grind the dried material to a fine powder using a grinder with non-plastic components where possible. To prevent degradation of volatile terpenes, consider grinding under liquid nitrogen.[10]
-
-
Extraction:
-
Accurately weigh the powdered plant material into a glass flask.
-
Add a high-purity solvent such as hexane (B92381) or ethyl acetate. Use a solvent-to-sample ratio of 10:1 (v/w).
-
Perform extraction using sonication in a glass beaker for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through a glass fiber filter to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator with a glass trap.
-
-
Purification (Optional):
-
For further purification, the extract can be passed through a silica (B1680970) gel column using glass chromatography columns. Elute with a suitable solvent system.
-
-
Final Preparation for GC-MS:
-
Dry the purified extract under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of high-purity hexane or other suitable solvent in a glass autosampler vial with a PTFE-lined cap.
-
Protocol 2: GC-MS Analysis of this compound with Minimized Contamination
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
GC Conditions:
-
Column: Use a low-bleed capillary column suitable for terpene analysis (e.g., DB-5ms).
-
Inlet: Set the inlet temperature to 250°C. Use a deactivated glass liner.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower initial temperature to improve the focusing of early eluting peaks.[11] A representative program could be: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Quality Control:
-
Regularly run solvent blanks to monitor for system contamination.
-
Use an internal standard for quantification.
-
Visualizations
Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting this compound.
Caption: Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Workflow for Contamination Source Identification.
References
- 1. Siloxane peaks in baseline GCMS [glsciences.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. research.thea.ie [research.thea.ie]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 9. Cyclic Siloxane Contamination - Chromatography Forum [chromforum.org]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. benchchem.com [benchchem.com]
enhancing the production of ent-kaurene derivatives through metabolic engineering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the production of ent-kaurene and its derivatives through metabolic engineering.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at producing this compound and its derivatives in microbial hosts.
| Problem | Potential Cause | Suggested Solution |
| No or very low this compound production | 1. Non-functional enzymes: Codon usage, improper folding, or absence of necessary co-factors. 2. Insufficient precursor supply: Limited geranylgeranyl pyrophosphate (GGPP) availability. 3. Plasmid instability or incorrect construct: Loss of expression plasmids or errors in the genetic construct. | 1. Verify enzyme expression and activity: Use codon-optimized genes for the host organism. Confirm protein expression via SDS-PAGE and Western blot. Perform in vitro enzyme assays if possible. 2. Enhance precursor flux: Overexpress key enzymes in the upstream methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathway, such as dxs, idi, and ispA in E. coli.[1] 3. Confirm plasmid integrity: Verify the sequence of your constructs. Use antibiotic selection to maintain plasmids. Consider genomic integration for stable expression. |
| Slow or inhibited cell growth after induction | 1. Metabolic burden: High-level expression of heterologous proteins can stress the cell. 2. Toxicity of intermediates: Accumulation of metabolic intermediates like farnesyl pyrophosphate (FPP) can be toxic. | 1. Optimize induction conditions: Lower the inducer concentration (e.g., IPTG) and/or reduce the induction temperature (e.g., 16-25°C). Use weaker promoters or lower copy number plasmids. 2. Balance the metabolic pathway: Ensure that downstream enzymes (ent-copalyl diphosphate (B83284) synthase (CPPS) and this compound synthase (KS)) are expressed at sufficient levels to convert the precursors. |
| Low yield of this compound derivatives (downstream products) | 1. Inefficient cytochrome P450 (CYP450) activity: Eukaryotic P450 enzymes often have low activity in microbial hosts due to poor coupling with redox partners. 2. Sub-optimal redox environment: Insufficient supply of cofactors like NADPH. | 1. Enhance P450 performance: Co-express a compatible cytochrome P450 reductase (CPR). Consider fusing the P450 to its reductase. Screen different P450 homologs. 2. Engineer cofactor supply: Overexpress genes involved in NADPH regeneration. |
| Inconsistent production across batches | 1. Variability in culture conditions: Inconsistent media composition, temperature, or aeration. 2. Evolutionary instability of the engineered strain. | 1. Standardize fermentation protocols: Maintain consistent media preparation, inoculum size, and growth conditions. Use baffled flasks for better aeration in shake-flask cultures. 2. Characterize the strain periodically: Perform plasmid verification and sequence analysis of key genetic loci to ensure the stability of your engineered strain. |
Frequently Asked Questions (FAQs)
Q1: Which host organism is better for this compound production, E. coli or Saccharomyces cerevisiae?
A: Both E. coli and S. cerevisiae have been successfully engineered for this compound production. E. coli offers rapid growth and well-established genetic tools, often utilizing the native MEP pathway for isoprenoid precursors.[1] S. cerevisiae is a robust eukaryotic host with a native MVA pathway and can be advantageous for expressing eukaryotic enzymes like cytochrome P450s, which are often required for the downstream modification of this compound.
Q2: How can I increase the supply of the precursor GGPP?
A: To enhance the pool of GGPP, you can:
-
Overexpress GGPP synthase (GGPPS): This enzyme catalyzes the formation of GGPP from FPP and isopentenyl pyrophosphate (IPP).
-
Engineer the upstream pathway: In E. coli, overexpressing key enzymes of the MEP pathway such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) can significantly boost precursor supply.[1] In yeast, engineering the MVA pathway, for instance by overexpressing a truncated, soluble version of HMG-CoA reductase (tHMG1), is a common strategy.
-
Downregulate competing pathways: Reduce the flux towards other isoprenoids like sterols (in yeast) or quinones (in E. coli) by downregulating or knocking out competing enzymes.
Q3: My this compound titer is high, but the yield of my desired derivative is low. What can I do?
A: This often points to a bottleneck at the downstream modification steps, typically catalyzed by cytochrome P450 enzymes (CYP450s). To address this:
-
Optimize P450 expression and activity: Ensure the P450 is well-expressed and correctly localized (often in the endoplasmic reticulum in yeast).
-
Provide a suitable redox partner: Eukaryotic P450s require a cytochrome P450 reductase (CPR) to transfer electrons from NADPH. Co-expressing a compatible CPR, often from the same source organism as the P450, is crucial.
-
Enhance cofactor availability: The catalytic cycle of P450s consumes NADPH. Engineering the host to increase the NADPH pool can improve P450 activity.
-
Screen for better enzymes: If possible, test different P450 homologs that might have higher activity or stability in your host organism.
Q4: What is a good starting point for the relative expression levels of ent-copalyl diphosphate synthase (CPPS) and this compound synthase (KS)?
A: A common strategy is to express both enzymes at high and comparable levels, for instance, by placing them in a single operon driven by a strong promoter. Some studies have shown success by fusing CPPS and KS into a single polypeptide, which can improve flux by channeling the intermediate ent-copalyl diphosphate. The optimal expression ratio can be host- and enzyme-dependent, so it may require some empirical optimization.
Quantitative Data Summary
The following tables summarize reported titers of this compound and its derivatives from various metabolic engineering studies.
Table 1: this compound Production in Engineered E. coli
| Host Strain | Engineering Strategy | Culture Condition | Titer (mg/L) |
| E. coli MG1655 | Co-expression of CPPS-KS module and GGPPS from Rhodobacter sphaeroides. | Shake flask | 41.1[1] |
| E. coli MG1655 | Co-expression of CPPS-KS, GGPPS, and overexpression of DXS, IDI, IspA. | 1L Bioreactor | 578[1] |
| E. coli BL21(DE3) | Truncated artificial pathway with exogenous isoprenoid alcohol feeding. | Shake flask | 113[2][3][4] |
Table 2: Production of this compound Derivatives in Engineered Yeast
| Host Strain | Product | Engineering Strategy | Culture Condition | Titer (mg/L) |
| Rhodosporidium toruloides | This compound | Expression of GfKS and mutant GGPPS. | Shake flask | 345[5] |
| Rhodosporidium toruloides | This compound | Optimized fermentation with lignocellulosic hydrolysate. | 2L Bioreactor | 1400[5][6] |
Visualizations of Pathways and Workflows
Caption: Biosynthetic pathway for this compound and ent-kaurenoic acid.
Caption: Logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Plasmid Construction for this compound Pathway in E. coli
This protocol outlines the assembly of a two-gene operon (CPPS and KS) for this compound production.
-
Gene Amplification:
-
Amplify the codon-optimized coding sequences for ent-copalyl diphosphate synthase (CPPS) and this compound synthase (KS) using PCR.
-
Design primers to add appropriate restriction sites for cloning into an expression vector (e.g., pETDuet-1) and to include a ribosome binding site (RBS) between the two genes for operon expression.
-
-
Vector and Insert Preparation:
-
Digest the expression vector and the purified PCR products (CPPS and KS) with the selected restriction enzymes.
-
Purify the linearized vector and the digested inserts using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction using T4 DNA ligase to insert the CPPS and KS fragments into the digested vector.
-
Incubate as recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation into Cloning Strain:
-
Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Colony PCR and Sequence Verification:
-
Screen colonies by colony PCR to identify those with the correct insert size.
-
Inoculate positive colonies into liquid LB medium for overnight culture and subsequent plasmid miniprep.
-
Verify the sequence of the entire construct by Sanger sequencing.
-
-
Transformation into Expression Strain:
-
Transform the sequence-verified plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)).
-
Protocol 2: Shake-Flask Cultivation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Production Culture:
-
Inoculate 50 mL of Terrific Broth (TB) or LB medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of ~0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to a lower temperature (e.g., 16-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
-
Product Accumulation:
-
Add a 10-20% (v/v) organic overlay (e.g., dodecane (B42187) or hexadecane) to the culture to capture the volatile this compound and reduce product toxicity.
-
Continue incubation at the lower temperature for 48-72 hours with shaking.
-
Protocol 3: Extraction and Quantification of this compound by GC-MS
-
Sample Collection:
-
After the fermentation period, collect a sample (e.g., 1 mL) of the organic overlay.
-
-
Sample Preparation:
-
Add an internal standard (e.g., cis-decalin or a known amount of a similar hydrocarbon) to the collected organic phase for quantification.
-
Centrifuge the sample to separate any cellular debris or aqueous phase.
-
Transfer the organic phase to a clean GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Column: Use a non-polar column suitable for hydrocarbon analysis (e.g., DB-5ms).
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 min.
-
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the this compound peak by its retention time and mass spectrum (characteristic m/z fragments). For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Generate a standard curve using pure this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
References
- 1. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 4. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Scaling Up ent-Kaurene Production
Welcome to the technical support center for ent-kaurene production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scaling up of this compound production in microbial systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific problems during your experiments.
Section 1: Strain Engineering & Metabolic Pathway Issues
Q1: My engineered strain is producing very low titers of this compound. What are the likely bottlenecks?
A1: Low this compound titers often point to bottlenecks in the metabolic pathway. Consider the following:
-
Insufficient Precursor Supply: The availability of the precursor geranylgeranyl diphosphate (B83284) (GGPP) is a common limiting factor.[1][2] Overexpression of a suitable GGPP synthase (GGPPS) is a critical step.
-
Suboptimal Enzyme Activity: The efficiency of the ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS) is crucial.[3] Ensure you are using codon-optimized genes for your expression host. In some organisms like fungi, a bifunctional CPS/KS enzyme can be used to directly convert GGPP to this compound.[2]
-
Competing Metabolic Pathways: Native pathways in the host organism might divert precursors away from this compound synthesis. For example, in Saccharomyces cerevisiae, the pathway leading to sterol biosynthesis competes for the precursor farnesyl pyrophosphate (FPP). Downregulating key genes in competing pathways, such as ERG9 which encodes squalene (B77637) synthase, can redirect flux towards your desired product.[4][5]
-
Toxicity of Intermediates: High concentrations of intermediates like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) can be toxic to the host cells, inhibiting growth and productivity.[6]
Q2: I'm observing significant cell stress and poor growth in my production strain. What could be the cause?
A2: Poor growth and signs of cellular stress can arise from several factors:
-
Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the host, leading to reduced growth rates. Using strong, inducible promoters can help to separate the growth phase from the production phase.
-
Plasmid Instability: In systems relying on plasmids for gene expression, instability can lead to loss of the biosynthetic pathway genes over time.[6] Integrating the expression cassettes into the host genome can lead to more stable production strains, which is particularly important for industrial scale-up.
-
Toxicity of this compound or Intermediates: The accumulation of this compound or pathway intermediates can be toxic to the cells. Implementing a two-phase fermentation system with an organic overlay (e.g., dodecane) can help to sequester the product and reduce its concentration in the aqueous phase, thereby mitigating toxicity.
Section 2: Fermentation & Process Optimization
Q3: How can I optimize my fermentation conditions to improve this compound yield?
A3: Fermentation optimization is key to maximizing production. Key parameters to consider include:
-
Media Composition: The choice of carbon source (e.g., glucose, fructose, or lignocellulosic hydrolysates) can significantly impact yield.[2][7] Nitrogen sources, vitamins, and minerals also play a crucial role in microbial growth and metabolism.[8][9]
-
Temperature: Each microbial host has an optimal temperature range for growth and production. Operating outside this range can stress the cells and reduce enzyme activity.[7][9]
-
pH: Maintaining the optimal pH is critical for enzyme function and overall cellular health. Real-time pH monitoring and control are essential for scalable fermentation processes.[9]
-
Oxygen Availability: For aerobic fermentations, ensuring adequate oxygen supply is vital for cellular respiration and energy production. The dissolved oxygen level should be monitored and controlled.[9]
-
Fed-Batch Strategy: A fed-batch approach, where nutrients are added incrementally during the fermentation, can prevent nutrient limitation and maintain optimal growth and production conditions.[9]
Q4: My this compound production is high in shake flasks but drops significantly in the bioreactor. What could be the reason?
A4: This is a common issue during scale-up. The transition from shake flasks to bioreactors introduces changes in the physical and chemical environment.
-
Oxygen Transfer: Shake flasks often have a higher surface area to volume ratio, leading to better oxygen transfer than in a large bioreactor. Inadequate oxygen supply in the bioreactor can be a major limiting factor.[10] Optimizing agitation speed and aeration rate is crucial.
-
Mixing: Poor mixing in a large bioreactor can lead to gradients in pH, temperature, and nutrient concentrations, stressing the cells in certain zones of the vessel.[10]
-
Shear Stress: High agitation rates, while improving mixing and oxygen transfer, can cause shear stress that damages cells. Finding the right balance is key.
Section 3: Product Recovery & Analysis
Q5: What are the recommended methods for extracting and purifying this compound?
A5: this compound is a hydrophobic compound.
-
Extraction: If a two-phase fermentation system with an organic overlay is used, the this compound will be primarily in the organic phase, which can be easily separated. For extraction from the cell broth, solvent extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) is effective.[11][12] Cell disruption may be necessary to release intracellular product.
-
Purification: After extraction, purification can be achieved using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method.[13]
Q6: How can I accurately quantify the amount of this compound produced?
A6: Accurate quantification is essential for process optimization and troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for identifying and quantifying this compound.[11][14] Derivatization may be necessary for related compounds like ent-kaurenoic acid.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can also be used for quantification, particularly for more polar derivatives of this compound.[15]
Data Summary
The following tables summarize quantitative data from various studies on this compound production, providing a benchmark for comparison.
Table 1: this compound Production Titers in Different Microbial Hosts
| Microbial Host | Engineering Strategy | Titer (mg/L) | Reference |
| Escherichia coli | Two-plasmid expression system with downstream genes | 27 | [16] |
| Escherichia coli | Optimized two-plasmid system with efflux pump | ~95 (3.5-fold increase) | [16] |
| Escherichia coli | Expression of Stevia rebaudiana CPS and KS with DXP pathway genes | 578 | [2] |
| Rhodosporidium toruloides | Expression of GfKS and a mutant GGPPS | 1400 (1.4 g/L) | [1] |
| Yarrowia lipolytica | Expression of plant biosynthetic enzymes and MVA pathway upregulation | 3.75 (ent-kaurenoic acid) | [17] |
Experimental Protocols
This section provides an overview of key experimental methodologies.
1. General Protocol for Shake Flask Cultivation of Engineered Saccharomyces cerevisiae
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium (e.g., SD medium lacking specific amino acids for plasmid maintenance).[18] Grow overnight at 30°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate a 250 mL flask containing 50 mL of production medium with the overnight culture to an initial OD600 of 0.1.
-
Induction: If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) when the culture reaches the mid-log phase (OD600 of ~0.8-1.0).[18]
-
Two-Phase Culture (Optional): For sequestration of this compound, add a sterile organic overlay (e.g., 10% v/v dodecane) at the time of induction.
-
Incubation: Continue incubation at the optimal temperature (e.g., 30°C) with shaking for the desired production period (e.g., 72-96 hours).
-
Sampling: At regular intervals, take samples for OD600 measurement and product quantification.
2. Protocol for this compound Extraction and Quantification by GC-MS
-
Sample Preparation:
-
From Organic Overlay: Directly take a sample from the organic phase.
-
From Whole Broth: Take a known volume of the culture broth. Add an equal volume of a non-polar solvent (e.g., hexane). Vortex vigorously for 5 minutes. Centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction on the aqueous phase. Pool the organic extracts.[11]
-
-
Drying: Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or using a Speed-Vac.[11]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC-MS.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program, for example, hold at 50°C for 3 minutes, then ramp up to 250°C at a rate of 5°C/min and hold for 5 minutes.[14] Use helium as the carrier gas.[14]
-
MS Conditions: Operate the mass spectrometer in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.[15]
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by creating a standard curve with known concentrations of the this compound standard.
Visualizations
Diagram 1: Metabolic Pathway for this compound Production in Engineered S. cerevisiae
References
- 1. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Production of Isoprenoids Enabled by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 10. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maxapress.com [maxapress.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tailored biosynthesis of gibberellin plant hormones in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Validation & Comparative
Validating the Biological Activity of Synthetic Ent-kaurene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various synthetic ent-kaurene derivatives, supported by experimental data from peer-reviewed studies. It is designed to assist researchers in evaluating the therapeutic potential of this promising class of natural product derivatives.
Introduction
Ent-kaurane diterpenoids are a class of tetracyclic diterpenes that have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1][2] These compounds, originally isolated from various plant species, have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] Through synthetic modifications of the core ent-kaurane skeleton, researchers have been able to generate derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics.[6][7][8] This guide summarizes key findings on the anticancer, anti-inflammatory, and antimicrobial activities of these synthetic derivatives, presenting comparative data and detailed experimental protocols to aid in their validation.
Anticancer Activity of Synthetic this compound Derivatives
Synthetic derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][9] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][10]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected synthetic this compound derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| Derivative 13 (exomethylene–cyclopentanone moiety) | HT29 | Colon Cancer | 2.71 ± 0.23 | [3] |
| HepG2 | Hepatocellular Carcinoma | 2.12 ± 0.23 | [3] | |
| B16-F10 | Murine Melanoma | 2.65 ± 0.13 | [3] | |
| Oridonin Derivative (A-ring-modified) | Various Human Cell Lines | --- | 1.22 - 11.13 | [9] |
| Longikaurin A | SMMC-7721 | Hepatocellular Carcinoma | Induces G2/M arrest | [1] |
| HepG2 | Hepatocellular Carcinoma | Induces G2/M arrest | [1] | |
| Kaurenoic acid | B16-F10 | Melanoma | 0.79 | [10][11] |
| Glaucocalyxin A | SMMC-7721 | Hepatocellular Carcinoma | 5.58 | [10] |
| HepG2 | Hepatocellular Carcinoma | 8.22 | [10] | |
| MCF-7 | Breast Carcinoma | 1.00 | [10] |
Mechanism of Anticancer Action: Apoptosis Induction
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis.[1] This is often mediated by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1] Some derivatives, particularly those containing an α,β-unsaturated ketone moiety, can increase intracellular reactive oxygen species (ROS), which further promotes apoptosis.[10][11]
Caption: Apoptosis induction pathway modulated by this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthetic this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Anti-inflammatory Activity of Synthetic this compound Derivatives
Chronic inflammation is a key factor in the development of many diseases.[10] Synthetic this compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[10][15]
Comparative Anti-inflammatory Data
The following table presents the IC₅₀ values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by various synthetic this compound derivatives.
| Compound | IC₅₀ for NO Inhibition (µM) | Cytotoxicity | Reference |
| Derivative 9 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
| Derivative 10 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
| Derivative 17 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
| Derivative 28 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
| Derivative 55 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
| Derivative 62 | 2 - 10 | Non-cytotoxic up to 25 µM | [15] |
Mechanism of Anti-inflammatory Action: NF-κB Inhibition
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to inhibit the NF-κB signaling pathway.[10][15] They can prevent the degradation of IκB, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as iNOS (which produces NO) and cytokines like TNF-α and IL-6.[10][15]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in the supernatant of cultured macrophages using the Griess reagent.[16]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the synthetic this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity of Synthetic this compound Derivatives
Several synthetic this compound derivatives have exhibited promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[17][18] Structure-activity relationship studies have indicated that the presence and position of certain functional groups on the this compound core are crucial for antimicrobial efficacy.[17][18]
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of a selected synthetic this compound derivative, demonstrating its broad-spectrum potential. The data is presented as the diameter of the zone of inhibition in millimeters (mm).
| Compound | Staphylococcus aureus (mm) | Enterococcus faecalis (mm) | Escherichia coli (mm) | Klebsiella pneumoniae (mm) | Pseudomonas aeruginosa (mm) | Candida krusei (mm) | Reference |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | 16 | 12 | 13 | 10 | 8 | 10 | [17][18] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthetic this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mamanassure.com [mamanassure.com]
- 7. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of new this compound-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
- 18. researchgate.net [researchgate.net]
comparing the efficacy of different ent-kaurene extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for ent-kaurene, a tetracyclic diterpenoid of significant interest for its diverse biological activities. The efficacy of four key extraction techniques—Soxhlet extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE)—are evaluated based on experimental data for terpenoids, providing a valuable framework for selecting the optimal method for isolating this compound and related diterpenoids.
Executive Summary
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer significant advantages over the conventional Soxhlet extraction method in terms of efficiency and sustainability. These methods typically result in higher yields of terpenoids in shorter extraction times with reduced solvent consumption. Supercritical Fluid Extraction (SFE) with carbon dioxide stands out for its high selectivity and the production of solvent-free extracts, which is particularly advantageous for pharmaceutical applications. The choice of extraction method will ultimately depend on the specific research or development goals, including desired yield, purity, scalability, and environmental impact.
Data Presentation: Comparison of Extraction Method Efficacy
The following table summarizes the quantitative data on the extraction of total terpenoids from various plant sources, serving as a proxy for the relative efficacy of each method for this compound extraction. It is important to note that the optimal conditions and resulting yields can vary significantly depending on the specific plant matrix and the target compound.
| Extraction Method | Plant Material | Solvent | Key Parameters | Extraction Time | Terpenoid Yield (mg/g dry weight) | Purity | Reference |
| Soxhlet Extraction | Diospyros kaki leaves | 60% Ethanol | 8 hours of continuous extraction | 8 h | ~50 mg/g (Total Triterpenoid) | Not Specified | [1] |
| Microwave-Assisted Extraction (MAE) | Diospyros kaki leaves | 60.27% Ethanol | 365.3 W power, 13.05 min, solvent-to-solid ratio 22.26 | 13.05 min | 61.82 mg/g (Total Triterpenoid) | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | 93% Ethanol | 390 W power, 30 min, 70°C, liquid-to-solid ratio 25 mL/g, 2 cycles | 60 min (total) | 36.77 mg/g (Total Triterpenoids) | 73.27% (after enrichment) | [1] |
| Supercritical Fluid Extraction (SFE) | Pteris semipinnata L. | CO₂ with 10% Ethanol | 55°C, 30 MPa, 160 kg/h CO₂ flow rate | 4 h | 0.504 g/kg (of a specific diterpenoid) | High | [2] |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are generalized and may require optimization for specific plant materials and target this compound derivatives.
Soxhlet Extraction
Principle: This conventional method involves the continuous extraction of a solid sample with a fresh portion of a heated solvent. The solvent is vaporized, condensed, and allowed to percolate through the sample, gradually extracting the target compounds.
Detailed Experimental Protocol:
-
Sample Preparation: The plant material (e.g., dried leaves or stems) is finely ground to a consistent particle size to increase the surface area for extraction.
-
Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the extraction solvent (e.g., ethanol, hexane, or a mixture), the extraction thimble containing the powdered plant material, and a condenser.
-
Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material.
-
Siphoning: When the solvent level in the thimble reaches the top of the siphon arm, the entire volume of the solvent and the extracted compounds are siphoned back into the boiling flask.
-
Continuous Cycling: This cycle of boiling, condensation, and siphoning is repeated for a prolonged period (typically 6-24 hours) to ensure exhaustive extraction.
-
Solvent Recovery: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude this compound-containing extract.[3][4]
Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, facilitating the release of intracellular components into the solvent.
Detailed Experimental Protocol:
-
Sample Preparation: The dried and ground plant material is weighed and placed in a microwave-transparent extraction vessel.
-
Solvent Addition: A suitable solvent (e.g., ethanol, methanol) is added to the vessel at a specific solid-to-liquid ratio.
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The sample is irradiated with microwaves at a set power and for a specific duration. Temperature and pressure can be monitored and controlled.
-
Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool to room temperature. The extract is then filtered to separate the plant debris from the liquid extract.
-
Solvent Evaporation: The solvent is evaporated from the filtrate, typically under reduced pressure, to obtain the crude extract.[1][5]
Ultrasound-Assisted Extraction (UAE)
Principle: UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[6]
Detailed Experimental Protocol:
-
Sample Preparation: The dried and powdered plant material is suspended in an appropriate extraction solvent in a flask or beaker.
-
Ultrasonic Treatment: An ultrasonic probe (sonotrode) or an ultrasonic bath is used to apply ultrasonic waves to the mixture. The frequency, power, and duration of the sonication are controlled.
-
Temperature Control: The extraction temperature is often controlled using a water bath to prevent the degradation of thermolabile compounds.
-
Separation: Following sonication, the mixture is filtered or centrifuged to separate the solid plant residue from the liquid extract.
-
Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude product.[1][7]
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating the temperature and pressure, the solvating power and selectivity of the supercritical fluid can be precisely controlled.
Detailed Experimental Protocol:
-
Sample Preparation: The dried and ground plant material is packed into a high-pressure extraction vessel.
-
System Pressurization and Heating: The system is brought to the desired extraction pressure and temperature using a high-pressure pump and a heating system.
-
CO₂ Introduction: Supercritical CO₂ is then passed through the extraction vessel, where it dissolves the this compound. A co-solvent (e.g., ethanol) may be added to the CO₂ stream to enhance the extraction of more polar compounds.
-
Separation: The CO₂-extract mixture flows to a separator vessel where the pressure and/or temperature is reduced. This causes the CO₂ to return to its gaseous state, and the extracted compounds precipitate.
-
Collection: The precipitated extract is collected from the separator. The CO₂ can be recycled and reused in the process.[8][9]
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Relationship between biosynthesis and extraction of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 5. ftb.com.hr [ftb.com.hr]
- 6. hielscher.com [hielscher.com]
- 7. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of conventional and supercritical fluid extraction methods for the recovery of secondary metabolites from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
A Comparative Guide to the Validation of Analytical Methods for ent-Kaurene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of ent-kaurene, a key diterpene intermediate in the biosynthesis of gibberellins. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on published experimental data. Detailed methodologies for each technique are provided to support the validation of new analytical methods.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the key validation parameters for the quantification of this compound and related diterpenes using GC-MS, HPLC-ELSD, and LC-MS/MS. These values are compiled from various scientific studies and represent typical performance characteristics.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Parameter | GC-MS | HPLC-ELSD | LC-MS/MS (for ent-kaurenoic acid) |
| Linearity Range | Not explicitly stated, but method is used for quantification. | 0.5 - 10 µg | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not explicitly stated | 0.044-0.084 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.13-0.25 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | 98.5% (for ent-kaurenoic acid) | 96.63 ± 2.43% to 103.55 ± 2.77% | 99.8% (for ent-kaurenoic acid) |
| Precision (%RSD) | Not explicitly stated | Intra-day: 0.20-1.84%, Inter-day: 0.28-1.86% | Not explicitly stated |
Experimental Protocols: Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol is based on methodologies described for the analysis of diterpenes in plant extracts.
a. Sample Preparation:
-
Extract the plant material or sample matrix with a suitable organic solvent such as hexane (B92381) or a mixture of methanol (B129727) and chloroform.
-
Concentrate the extract under a stream of nitrogen.
-
For analysis of ent-kaurenoic acid, derivatization by methylation with diazomethane (B1218177) may be required to improve volatility.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C for 3 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.9 mL/min.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 272, 257, 123).
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for this compound Diterpenes
This protocol is adapted from a validated method for the determination of ent-kaurane diterpenes.
a. Sample Preparation:
-
Extract the sample with an appropriate solvent.
-
Dissolve the dried extract in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent ZORBAX 80A Extend-C18 (4.6 x 250 mm, 5 µm) or similar C18 column.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% acetic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for ent-Kaurenoic Acid Analysis
This protocol is based on a published method for the quantification of ent-kaurenoic acid.
a. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the acidic compounds, including ent-kaurenoic acid.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Waters Xevo TQ-S or a similar triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: For ent-kaurenoic acid, the transition is m/z 301.3 > 301.3, taking advantage of the compound's stability and lack of fragmentation under certain conditions.
-
Cone Voltage: 54 V.
-
Collision Energy: 6 eV.
Mandatory Visualization
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of analytical methods for this compound quantification.
A Comparative Analysis of ent-Kaurene Synthase Activity Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of ent-kaurene synthase (KS) activity, a critical enzyme in the biosynthesis of gibberellins (B7789140) and other diterpenoids. Understanding the functional variations of this enzyme across different species is paramount for applications in agriculture, biotechnology, and drug development. This document provides a summary of available quantitative data, detailed experimental protocols for activity assessment, and visual representations of the biochemical pathway and experimental workflows.
Data Presentation: A Comparative Look at this compound Synthase Kinetics
The direct comparison of kinetic parameters for this compound synthase across multiple species is challenged by the limited availability of fully characterized enzymes in the scientific literature. However, extensive research on the Arabidopsis thaliana enzyme provides a solid baseline for understanding its catalytic efficiency. For other key species, such as Oryza sativa (rice) and Stevia rebaudiana, functional characterizations have been performed, confirming their role in this compound production, though detailed kinetic data is not as readily available.
| Species | Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| Arabidopsis thaliana | AtKS (GA2) | ent-copalyl diphosphate (B83284) | ~0.3[1] | ~0.06[2] | ~2.0 x 105 | Well-characterized; key enzyme in gibberellin biosynthesis.[1][2] |
| Oryza sativa | OsKS1 | ent-copalyl diphosphate | Data not available | Data not available | Data not available | Functionally confirmed to produce this compound; essential for gibberellin-mediated growth. |
| Stevia rebaudiana | SrKS | ent-copalyl diphosphate | Data not available | Data not available | Data not available | Crucial for the biosynthesis of steviol (B1681142) glycosides, the plant's natural sweeteners.[3] |
| Physcomitrella patens | PpCPS/KS | Geranylgeranyl diphosphate (ent-copalyl diphosphate as an intermediate) | Data not available | Data not available | Data not available | A bifunctional enzyme with both CPS and KS activity.[4] |
| Bradyrhizobium japonicum | BjKS | ent-copalyl diphosphate | Data not available | Data not available | Data not available | A bacterial this compound synthase, indicating horizontal gene transfer or convergent evolution. |
Experimental Protocols: Measuring this compound Synthase Activity
The following is a generalized protocol for the expression, purification, and in vitro assay of this compound synthase activity, based on common methodologies described in the literature.
Heterologous Expression and Purification of this compound Synthase
-
Gene Synthesis and Cloning : The coding sequence for the this compound synthase of interest, often with an N-terminal tag (e.g., His-tag) for purification, is synthesized and cloned into an E. coli expression vector (e.g., pET series).
-
Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis and Purification : Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.
-
Protein Dialysis and Quantification : The purified protein is dialyzed against a storage buffer to remove imidazole and quantified using a standard method like the Bradford assay.
In Vitro this compound Synthase Activity Assay
-
Reaction Mixture : The standard assay mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.2), MgCl2 (a required cofactor), dithiothreitol (B142953) (DTT), and the purified this compound synthase enzyme.
-
Substrate : The substrate, ent-copalyl diphosphate (CPP), is added to the reaction mixture to initiate the reaction. For kinetic analyses, a range of substrate concentrations is used.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Quenching and Product Extraction : The reaction is stopped by adding a quenching solution (e.g., EDTA or a strong base). The product, this compound, is then extracted from the aqueous phase using an organic solvent like n-hexane or ethyl acetate.
-
Product Analysis and Quantification : The extracted this compound is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). The amount of product formed is determined by comparing the peak area to a standard curve generated with authentic this compound.
Mandatory Visualizations
Gibberellin Biosynthesis Pathway
Caption: Role of this compound synthase in the gibberellin biosynthesis pathway.
Experimental Workflow for this compound Synthase Activity Assay
References
- 1. The rice this compound SYNTHASE LIKE 2 encodes a functional ent-beyerene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Ent-kaurene vs. Other Diterpenoids: A Comparative Guide to Their Roles in Plant Stress Response
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant defense and adaptation, a diverse arsenal (B13267) of chemical compounds is deployed to combat a myriad of environmental challenges. Among these, diterpenoids, a class of C20 terpenoids, play a pivotal role. This guide provides an objective comparison of the roles of ent-kaurene, a key intermediate in gibberellin biosynthesis, and other specialized diterpenoids in mediating plant responses to both biotic and abiotic stresses. By presenting quantitative experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers investigating plant stress physiology and professionals in the field of drug discovery seeking novel bioactive compounds.
The Dichotomy of Diterpenoid Function in Plant Stress
Diterpenoid metabolism in plants presents a fascinating dichotomy. On one hand, the pathway leading to this compound is fundamental for the synthesis of gibberellins (B7789140) (GAs), a class of phytohormones essential for normal growth and development, including seed germination, stem elongation, and flowering.[1] On the other hand, the same precursor, geranylgeranyl pyrophosphate (GGPP), can be shunted towards the production of a vast array of specialized diterpenoids, many of which function as phytoalexins – antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[2][3]
This metabolic crossroads highlights a central theme in plant biology: the trade-off between growth and defense. Under optimal conditions, resources are allocated towards growth, driven by GA signaling. However, when faced with environmental threats, the metabolic flux can be redirected to produce defense compounds, often at the expense of growth. Understanding the distinct and sometimes overlapping roles of this compound-derived gibberellins and other diterpenoid phytoalexins is crucial for a comprehensive understanding of plant stress responses.
Quantitative Comparison of Stress Response Performance
The following tables summarize quantitative data from studies investigating the effects of altered levels of this compound (and consequently gibberellins) and other diterpenoids on plant performance under various stress conditions.
Table 1: Abiotic Stress Tolerance
| Plant Species | Genetic Modification | Stress Type | Key Performance Metric | Result | Reference |
| Maize (Zea mays) | ks3-1 (gibberellin-deficient mutant) | Drought | Survival Rate | Significantly higher than wild-type | [4][5] |
| Anoectochilus roxburghii | Overexpression of this compound synthase | Salt (300 mM NaCl) | Malondialdehyde (MDA) Content | Decrease from 2.02 to 1.74 µmol·g⁻¹ | [6][7] |
| Anoectochilus roxburghii | Overexpression of this compound synthase | Salt (300 mM NaCl) | Relative Chlorophyll Content | Increased | [6][7] |
Table 2: Biotic Stress Resistance
| Plant Species | Diterpenoid Phytoalexin | Pathogen | Key Performance Metric | Result | Reference |
| Rice (Oryza sativa) | Momilactones & Phytocassanes | Magnaporthe oryzae (Rice Blast) | Disease Resistance | Implicated in quantitative trait loci for blast resistance | [2][8][9] |
| Cotton (Gossypium hirsutum) | Gossypol and related terpenoids | Fusarium oxysporum f.sp. vasinfectum | Fungal Growth Inhibition | Intense accumulation of terpenoids restricts pathogen development |
Signaling Pathways: A Tale of Two Hormones
The differential roles of this compound/gibberellins and other diterpenoid phytoalexins are governed by distinct and interconnected signaling pathways. Gibberellin signaling primarily promotes growth by targeting DELLA proteins for degradation. In contrast, the biosynthesis of diterpenoid phytoalexins is often regulated by stress-induced hormones, most notably jasmonic acid (JA).
A critical point of crosstalk between these pathways involves the interaction between DELLA proteins and JAZ (Jasmonate ZIM-domain) proteins, the key repressors of GA and JA signaling, respectively. This interaction allows for a finely tuned balance between growth and defense, enabling the plant to allocate resources according to the prevailing environmental conditions.
Below are diagrams illustrating the key signaling pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to quantify diterpenoids and assess plant stress responses.
Quantification of Diterpenoids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the extraction and quantification of diterpenoids from plant tissues.
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Lyophilize the powdered tissue to remove water.
-
-
Extraction:
-
Extract a known weight of the lyophilized powder with a suitable organic solvent (e.g., methanol, ethanol, or a mixture with chloroform) in a sonicator for 30-60 minutes.[6]
-
Centrifuge the extract to pellet the solid debris.
-
Collect the supernatant and repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in a known volume of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject an aliquot of the filtered sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Mass Spectrometer).
-
Separate the diterpenoids using a gradient or isocratic elution with a mobile phase typically consisting of acetonitrile (B52724) and water, often with a small percentage of formic acid.
-
Quantify the diterpenoids by comparing the peak areas to those of authentic standards of known concentrations.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of the expression levels of genes involved in diterpenoid biosynthesis, such as this compound synthase and other diterpene synthases.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers specific to the target genes and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.
-
Plant Pathogen Infection Assay and Disease Quantification
This protocol provides a general framework for assessing the resistance of plants to fungal pathogens.
-
Pathogen Inoculation:
-
Grow plants to a specific developmental stage under controlled conditions.
-
Prepare a spore suspension of the fungal pathogen at a known concentration.
-
Inoculate the plants by spraying the spore suspension onto the leaves or by inoculating wounded tissue.
-
Maintain the inoculated plants in a high-humidity environment to facilitate infection.
-
-
Disease Assessment:
-
At specific time points post-inoculation, assess the disease severity by measuring lesion size, counting the number of lesions, or using a disease rating scale.
-
For a more quantitative measure, the amount of fungal biomass in the plant tissue can be determined by qPCR using primers specific to a fungal gene.
-
-
Experimental Workflow for Pathogen Infection Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative trait locus analysis of resistance to panicle blast in the rice cultivar Miyazakimochi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gibberellin-deficient maize mutant exhibits altered plant height, stem strength and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of this compound Synthase Genes Enhances Gibberellic Acid Biosynthesis and Improves Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Status on Genetic Resistance to Rice Blast Disease in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS/MS for ent-Kaurene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of diterpenes, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of ent-kaurene, a key intermediate in the biosynthesis of gibberellins (B7789140) and other bioactive compounds.
This compound is a non-polar hydrocarbon, a characteristic that traditionally favors analysis by GC-MS due to its volatility. However, recent advancements in LC-MS/MS ionization techniques have expanded its applicability to a wider range of compounds, including non-polar analytes. This guide will delve into the experimental protocols, comparative performance data, and the respective advantages and limitations of each technique for this compound analysis.
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile compounds in the gas phase based on boiling point and polarity.[1] | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound.[1] | Traditionally for non-volatile or thermally labile compounds, but applicable to this compound with specialized ionization.[1] |
| Ionization | Primarily Electron Ionization (EI), a hard ionization technique providing reproducible fragmentation patterns. | Typically soft ionization techniques like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI). APCI or APPI are necessary for non-polar this compound.[2] |
| Sample Preparation | Often requires extraction into a volatile organic solvent. Headspace techniques like SPME can be used for volatile analysis from complex matrices.[3] | Requires extraction and dissolution in a solvent compatible with the mobile phase. |
| Derivatization | Generally not required for this compound itself, but may be used for related, more polar diterpenoids. | Not typically required. |
| Sensitivity | High sensitivity for volatile compounds. | Can offer very high sensitivity, particularly with triple quadrupole instruments in MRM mode. |
| Matrix Effects | Can be present, but often mitigated by the chromatographic separation and sample preparation techniques like headspace analysis. | Can be significant, especially with ESI, affecting ionization efficiency. APCI and APPI are generally less susceptible to matrix effects than ESI. |
Quantitative Performance Comparison
The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods for terpene analysis. While direct cross-validation data for this compound is limited in published literature, these values, derived from studies on similar terpenes, provide a reliable estimate of expected performance.
Table 1: Typical GC-MS Performance for Terpene Analysis
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | [4] |
| Linearity (R²) | > 0.99 | [4] |
| Precision (%RSD) | < 15% | [4] |
| Accuracy (% Recovery) | 80 - 120% | [4] |
Table 2: Typical LC-MS/MS (with APCI) Performance for Terpene Analysis
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.1 - 15 ng/mL | [5] |
| Linearity (R²) | > 0.99 | [5] |
| Precision (%RSD) | < 15% | [5] |
| Accuracy (% Recovery) | 80 - 120% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of this compound by both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
This protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample introduction, which is ideal for volatile compounds like this compound in complex matrices.
1. Sample Preparation (HS-SPME)
-
Accurately weigh 0.1-0.5 g of the homogenized sample (e.g., plant material, microbial culture) into a 20 mL headspace vial.
-
Add a small volume of deionized water or a suitable buffer to create a slurry.
-
If an internal standard is used, it should be added at this stage.
-
Seal the vial with a PTFE-faced silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.[6]
-
Expose a SPME fiber (e.g., PDMS or DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 15-30 minutes) at the same temperature to adsorb the volatile analytes.[3][6]
2. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
SPME Desorption: Insert the SPME fiber into the injector for 3-5 minutes for thermal desorption of the analytes.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 272, 257, 121).
LC-MS/MS Experimental Protocol
This protocol employs Atmospheric Pressure Chemical Ionization (APCI), which is more suitable for the analysis of non-polar compounds like this compound than ESI.[8]
1. Sample Preparation (Liquid Extraction)
-
Homogenize the sample (e.g., 1 g of plant tissue or 1 mL of microbial culture).
-
Extract the sample with a suitable organic solvent such as hexane (B92381) or a mixture of methanol (B129727) and dichloromethane.
-
The extraction can be facilitated by sonication or vortexing.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., acetonitrile/water mixture).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive ion APCI.
-
Corona Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
APCI Probe Temperature: 500 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A precursor ion for this compound ([M+H]⁺, m/z 273.3) would be selected, and collision-induced dissociation would be optimized to identify suitable product ions for quantification and confirmation.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis comparing GC-MS and LC-MS/MS pathways.
Decision Logic for Method Selection
Caption: Decision tree for selecting between GC-MS and LC-MS/MS for this compound analysis.
Discussion
GC-MS: The Gold Standard for Volatile Analysis
GC-MS is robust and highly effective for the analysis of volatile and semi-volatile compounds like this compound. The use of Electron Ionization (EI) results in extensive fragmentation, creating a reproducible mass spectrum that can be compared against spectral libraries for confident identification. For quantitative analysis, the high separation efficiency of capillary GC columns minimizes interferences from the sample matrix. Sample preparation can be simplified and automated using techniques like headspace SPME, which also reduces the amount of non-volatile matrix components introduced into the system, thereby enhancing system longevity.
LC-MS/MS: Versatility for Broader Applications
While GC-MS is the conventional choice, LC-MS/MS offers unique advantages, particularly when a broader range of analytes with varying polarities needs to be analyzed from the same sample extract. For instance, in studies involving the simultaneous quantification of this compound and its more polar downstream metabolites, or other non-volatile compounds, LC-MS/MS can provide a more streamlined workflow.
The primary challenge for analyzing this compound by LC-MS/MS is its poor ionization by the commonly used ESI source. Atmospheric Pressure Chemical Ionization (APCI) is a more suitable alternative as it is a gas-phase ionization technique that is efficient for less polar and neutral molecules.[8] Similarly, Atmospheric Pressure Photoionization (APPI) can also be employed and has shown to be effective for non-polar compounds.[2] The use of a triple quadrupole mass spectrometer in MRM mode allows for high selectivity and sensitivity, which can be beneficial when analyzing complex matrices.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of this compound. The choice between them should be guided by the specific goals of the research.
-
GC-MS is the recommended technique for dedicated this compound and other volatile terpene analysis, offering robust performance, straightforward sample preparation for volatile compounds, and confident identification through established spectral libraries.
-
LC-MS/MS with an APCI or APPI source is a valuable alternative, especially when the simultaneous analysis of this compound with non-volatile or thermally labile compounds is required. This approach can enhance laboratory efficiency by consolidating multiple analyses into a single platform.
For drug development and quality control applications, the validation of the chosen method is critical to ensure data accuracy and reliability. This guide provides the foundational information for researchers to select and develop the most appropriate analytical strategy for their this compound analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. maxapress.com [maxapress.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Anti-inflammatory Effects of ent-Kaurene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural products. Among these, ent-kaurene diterpenoids, a class of tetracyclic compounds, have emerged as promising candidates, exhibiting significant anti-inflammatory properties. This guide provides a comparative analysis of various this compound derivatives, summarizing their inhibitory effects on key inflammatory mediators and pathways, supported by experimental data.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often initially assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates greater potency.
| Compound | Source | Assay System | IC50 (µM) for NO Inhibition | Reference |
| Wallkaurane A | Euphorbia wallichii | LPS-induced RAW264.7 cells | 4.21 | [1] |
| Compound 9 | Isodon serra | LPS-stimulated BV-2 cells | 7.3 | [2][3] |
| Isowikstroemin A-D | Isodon wikstroemioides | LPS-activated RAW264.7 macrophages | Not specified, but showed inhibitory activity | [4] |
| Compound 1 | Isodon serra | LPS-stimulated BV-2 cells | 15.6 | [2][3] |
| Isohenolide C | Isodon henryi | LPS-induced RAW 264.7 cells | 15.99 ± 0.75 | [5] |
| Isohenolide G | Isodon henryi | LPS-induced RAW 264.7 cells | 18.19 ± 0.42 | [5] |
| Various Synthesized Derivatives | Synthetic | LPS-stimulated RAW 264.7 macrophages | 2 - 10 | [6] |
| Gochnatia decora derivatives | Gochnatia decora | LPS-induced RAW 264.7 macrophages | 0.042 - 8.22 | [7] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate crucial signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several this compound derivatives have been shown to inhibit NF-κB activation.[6] This inhibition prevents the transcription of genes responsible for producing inflammatory mediators.
Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation. Wallkaurane A, for instance, has been shown to regulate the JAK2/STAT3 signaling pathway to suppress the inflammatory reaction in LPS-induced macrophages.[1]
Downregulation of Pro-inflammatory Mediators
Consistent with their ability to inhibit key signaling pathways, this compound derivatives effectively reduce the production of various pro-inflammatory molecules. For example, compounds 28, 55, and 62, synthesized derivatives, were found to downregulate the cytokines IL-6, IL-1α, TNF-α, and IFN-γ after stimulation with LPS.[6] Similarly, Wallkaurane A was shown to inhibit the generation of TNF-α, IL-1β, and IL-6, and decrease the expression of iNOS and COX-2.[1]
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Measurement of Cytokine Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines like TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)
-
Cell culture supernatants from the NO production assay
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash the plate again.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
Assessment of NF-κB Activation
Several methods can be employed to assess the activation of NF-κB.
-
Western Blotting: This technique can be used to measure the levels of key proteins in the NF-κB pathway. For example, a decrease in the cytoplasmic levels of IκBα (the inhibitory protein of NF-κB) and an increase in the nuclear levels of the p65 subunit of NF-κB indicate NF-κB activation.
-
Immunofluorescence Microscopy: This method allows for the visualization of the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation, providing a qualitative and semi-quantitative measure of NF-κB activation.
-
Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. An increase in reporter gene expression upon stimulation indicates NF-κB activation.
Conclusion
This compound derivatives represent a promising class of natural products with potent anti-inflammatory activities. Their ability to inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines is well-documented. Mechanistically, these compounds exert their effects by targeting critical signaling pathways, most notably the NF-κB and JAK/STAT pathways. The structure-activity relationship studies, although still developing, suggest that specific substitutions on the this compound skeleton can significantly influence their anti-inflammatory potency. Further investigation into the synthesis of novel derivatives and a deeper understanding of their molecular targets will undoubtedly pave the way for the development of new and effective anti-inflammatory therapies.
References
- 1. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modulating ent-Kaurene Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct strategies for modulating biological pathways dependent on ent-kaurene, a key tetracyclic diterpenoid intermediate. The first strategy involves the inhibition of the gibberellin (GA) biosynthesis pathway, for which this compound is a crucial precursor. This approach is primarily utilized in agriculture and plant science to control plant growth. The second, alternative strategy explores the use of various ent-kaurane derivatives as potent inducers of apoptosis in cancer cells, a focal point in oncological research. This guide presents supporting experimental data, detailed methodologies, and visual diagrams to facilitate a clear comparison of these two approaches.
Part 1: Inhibition of the Gibberellin Biosynthesis Pathway
The synthesis of bioactive gibberellins (B7789140), a class of phytohormones that regulate various developmental processes in plants such as stem elongation, germination, and flowering, is critically dependent on the conversion of geranylgeranyl diphosphate (B83284) to this compound and its subsequent oxidations.[1][2] Inhibiting this pathway, particularly the oxidation of this compound, is a common method for controlling plant stature.
Comparative Performance of Gibberellin Biosynthesis Inhibitors
A variety of chemical compounds, often referred to as plant growth retardants, have been developed to inhibit specific steps in the GA biosynthesis pathway. These inhibitors are valuable tools for both agricultural applications and for studying the effects of GA deficiency. The following table compares the effects of two such inhibitors, Paclobutrazol and Daminozide, on plant growth parameters.
| Inhibitor | Target Enzyme(s) | Plant Species | Concentration | Observed Effect | Reference |
| Paclobutrazol | This compound oxidase (KO) | Radish (Raphanus sativus) | 50 mg/L | Increased taproot weight by 28% compared to control; decreased shoot fresh weight. | [3] |
| Chrysanthemum (Dendranthema grandiflora) | 90 ppm | Delayed flowering; increased flower longevity. | [4] | ||
| Apple (Malus domestica) | 1000 ppm | Reduced shoot growth; stimulated flowering in the subsequent year. | [5] | ||
| Daminozide | Gibberellin biosynthesis (mechanism less specific than paclobutrazol) | Chrysanthemum (Dendranthema grandiflora) | 1000 ppm | Promoted earlier flowering (minimum days to 50% flowering); increased flower longevity. | [4] |
| Apple (Malus domestica) | 1800 ppm | Reduced shoot growth. | [5] |
Signaling Pathway and Inhibition
The diagram below illustrates the initial stages of the gibberellin biosynthesis pathway, highlighting the central role of this compound and the points of inhibition by plant growth retardants.
Experimental Protocols
This protocol is based on the methodology described for assessing the effect of GA biosynthesis inhibitors on radish growth.[3]
-
Plant Material and Growth Conditions: Radish plants (Raphanus sativus cv. 'Nau-yh') are grown under standard greenhouse conditions.
-
Treatment Application: At the pre-cortex splitting stage, plants are treated with a foliar spray of 50 mg/L Paclobutrazol. A control group is sprayed with water.
-
Data Collection: After 48 days of growth post-treatment, plants are harvested. The fresh weight of the taproot and the aerial parts (shoots) are measured.
-
Analysis: The mean weights of the taproot and shoots from the Paclobutrazol-treated group are compared to the control group using appropriate statistical methods (e.g., t-test) to determine the significance of any observed differences.
Part 2: ent-Kaurane Derivatives as Apoptosis Inducers in Cancer Cells
In contrast to inhibiting its downstream metabolism in plants, a compelling alternative application for this compound-related compounds is in oncology. Numerous derivatives of the ent-kaurane scaffold have been isolated from natural sources or synthesized, and many exhibit potent cytotoxic and pro-apoptotic activity against various cancer cell lines.[6][7]
Comparative Performance of ent-Kaurane Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of several ent-kaurane diterpenoids against different human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| Oridonin | Colorectal Carcinoma (HCT116) | 32.6 | - | [6] |
| Hepatocellular Carcinoma (HepG2) | 25.7 | - | [1] | |
| Glaucocalyxin A | Leukemia (HL-60) | 6.15 | 24 h | [6] |
| Hepatocarcinoma (HepG2) | 8.22 | 48 h | [6] | |
| Longikaurin A | Hepatocarcinoma (HepG2) | ~2 | 48 h | [6] |
| Weisiensin B | Hepatoma (HepG2) | 3.24 | 48 h | [6] |
| Pterisolic Acid G | Colorectal Cancer (HCT-116) | 4.07 | 72 h | [6] |
| Compound 13 (synthetic derivative) | Colorectal Cancer (HT29) | 2.71 ± 0.23 | 72 h | [1] |
| Hepatocellular Carcinoma (HepG2) | 2.12 ± 0.23 | 72 h | [1] |
Apoptosis Signaling Pathway
Many ent-kaurane derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
Experimental Protocols
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[7]
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ent-kaurane derivative in cell culture medium. Treat the cells with these various concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Treat cancer cells with the ent-kaurane derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
The this compound scaffold is a versatile chemical entity that serves as a branch point for distinct biological pathways with applications in disparate fields. As a precursor in the gibberellin pathway, its metabolism is a key target for plant growth retardants used in agriculture to control plant size and promote flowering.[3][4] In contrast, a diverse array of oxidized and functionalized ent-kaurane diterpenoids have been shown to be potent cytotoxic agents against cancer cells, often by inducing apoptosis through the mitochondrial pathway.[1][6] This comparative guide highlights these two divergent applications, providing quantitative data and methodologies to aid researchers in plant science and oncology in understanding and leveraging the complex biology of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ijcmas.com [ijcmas.com]
- 5. Growth and flower-bud formation in apple as affected by paclobutrazol, daminozide, and tree orientation in combination with various gibberellins | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Comparative Metabolomics of ent-Kaurene Deficient Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic consequences of genetic mutations is crucial for pathway elucidation and therapeutic development. This guide provides an objective comparison of the metabolomes of organisms with deficiencies in ent-kaurene biosynthesis, a key step in the production of gibberellins (B7789140) and other diterpenoids.
This guide synthesizes experimental data to highlight the metabolic shifts that occur when the synthesis of this compound is disrupted. By examining mutants deficient in enzymes such as this compound synthase (KS) and this compound oxidase (KO), we can gain insights into the regulation of this vital biosynthetic pathway and its impact on the broader metabolic network.
Data Presentation: Metabolic Profile of this compound Deficient Mutants
Mutations in the genes encoding enzymes of the this compound biosynthesis pathway lead to significant alterations in the metabolic profile of the organism. The primary consequence is the depletion of downstream products, most notably the gibberellin (GA) plant hormones, and the accumulation of precursors upstream of the metabolic block.
Table 1: Endogenous Levels of this compound in Wild-Type and a Gibberellin-Related Mutant of Arabidopsis thaliana
| Genotype | Compound | Concentration (ng/g dry weight) | Fold Change vs. Wild-Type |
| Wild-Type | This compound | 1.5 | - |
| gsd1-1D | This compound | 11.2 | 7.5 |
Data adapted from a study on the gsd1-1D mutant, which affects endogenous GA levels. This demonstrates the accumulation of precursors when downstream pathways are perturbed.
Table 2: Endogenous Gibberellin Levels in Wild-Type and Gibberellin-Deficient Mutants of Arabidopsis thaliana
| Genotype | GA1 (ng/g dry weight) | GA4 (ng/g dry weight) | GA9 (ng/g dry weight) | GA20 (ng/g dry weight) |
| Wild-Type (Ler) | 0.8 | 0.2 | 2.3 | 14.5 |
| ga4 (GA 3-hydroxylase mutant) | <0.1 | <0.1 | 25.1 | 128.7 |
| ga5 (GA 20-oxidase mutant) | 0.2 | 0.1 | 0.5 | 1.2 |
This table, adapted from studies on mutants with defects in later stages of the GA biosynthesis pathway, illustrates the significant reduction in bioactive gibberellins (GA1 and GA4) and the accumulation of their immediate precursors (GA9 and GA20 in the ga4 mutant).
In this compound synthase deficient mutants, such as the ga1 and ga2 mutants of Arabidopsis, the production of this compound is blocked. Consequently, these mutants are unable to accumulate this compound, even when treated with inhibitors of downstream enzymes[1]. This leads to a severe deficiency in all downstream gibberellins. Conversely, mutants deficient in this compound oxidase (ga3 mutants) accumulate this compound to levels comparable to wild-type plants treated with chemical inhibitors of this enzyme.
Experimental Protocols
The following section details a typical methodology for the comparative metabolomic analysis of plant tissues to quantify this compound and gibberellins.
Metabolite Extraction
-
Sample Collection and Preparation: Plant tissues (e.g., seedlings, leaves) are harvested and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized and ground to a fine powder.
-
Extraction: A known amount of dried tissue (typically 10-100 mg) is extracted with a solvent mixture, commonly 80% methanol (B129727) containing an internal standard. For gibberellins, deuterated standards of the compounds of interest are often used.
-
Purification: The crude extract is purified to remove interfering compounds. This often involves solid-phase extraction (SPE) using cartridges such as C18 and/or anion exchange columns.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted metabolites are chemically derivatized. Carboxylic acid groups are typically methylated using diazomethane, and hydroxyl groups are silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up over time to separate the different metabolites based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a unique mass spectrum for each compound.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of a characteristic ion in its mass spectrum to the peak area of the corresponding internal standard. For absolute quantification, calibration curves are generated using authentic standards of each compound.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The this compound biosynthetic pathway and points of disruption in various mutants.
Caption: A generalized workflow for the comparative metabolomic analysis of plant tissues.
References
Assessing the Substrate Promiscuity of ent-Kaurene Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate promiscuity of ent-kaurene oxidase (KO), a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway. Understanding the substrate flexibility of this enzyme is crucial for applications in synthetic biology, particularly for the production of novel diterpenoids with potential pharmaceutical applications. This document outlines the experimental data on the substrate range of KOs from different species, details the methodologies for assessing their activity, and presents alternative enzymatic approaches for diterpenoid synthesis.
Introduction to this compound Oxidase
This compound oxidase (EC 1.14.14.86) is a member of the CYP701 family of cytochrome P450 enzymes.[1] In the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, KO catalyzes the three-step oxidation of the C4α methyl group of this compound to a carboxylic acid, forming ent-kaurenoic acid.[2] This transformation proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[3] Given its role in modifying a complex tetracyclic diterpene scaffold, the ability of KO to accept and process structurally related, non-native substrates is of significant interest for generating diverse and potentially bioactive molecules.
Comparative Analysis of Substrate Promiscuity
The substrate promiscuity of this compound oxidases has been notably investigated for the enzymes from Arabidopsis thaliana (AtKO) and Oryza sativa (rice, OsKO2). Through a combinatorial biosynthesis approach where various diterpene synthases were co-expressed with KOs in engineered E. coli or yeast, a wide range of labdane-related diterpenoids have been tested as potential substrates.[4][5]
The results indicate that AtKO exhibits significant promiscuity, accepting a variety of diterpene scaffolds and catalyzing hydroxylations at different positions. In contrast, OsKO2 is a more specific enzyme, primarily acting on its native substrate, this compound, and the closely related stereoisomer, iso-kaurene.[4]
The following table summarizes the observed activity of AtKO and OsKO2 with a range of diterpenoid substrates. The data is compiled from in vivo feeding experiments and in vitro assays with purified enzymes.[4]
| Substrate | Diterpene Class | AtKO Activity | OsKO2 Activity | Products (if different from standard oxidation) |
| This compound | ent-kaurane | +++ | +++ | ent-Kaurenoic acid |
| iso-Kaurene | ent-kaurane | + | + | 3β-hydroxy-iso-kaurene |
| ent-Atiserene | ent-atisirane | + | - | Hydroxylated derivatives |
| ent-Beyerene | ent-beyerane | + | - | Hydroxylated derivatives |
| Pumiladiene | Pimarane | + | - | Hydroxylated derivatives |
| Isopimaradiene | Pimarane | + | - | Hydroxylated derivatives |
| Sandaracopimaradiene | Pimarane | + | - | 2α- and 3β-hydroxylated derivatives |
| Miltiradiene | Abietane | + | - | Hydroxylated derivatives |
| Dehydroabietadiene | Abietane | + | - | Hydroxylated derivatives |
| Abietadiene | Abietane | + | - | Hydroxylated derivatives |
| Levopimaradiene | Abietane | + | - | Hydroxylated derivatives |
| Neoabietadiene | Abietane | + | - | Hydroxylated derivatives |
| Palustradiene | Abietane | + | - | Hydroxylated derivatives |
| (+)-Copalol | Labdane | - | - | No conversion |
| Sclareol | Labdane | - | - | No conversion |
| Manool | Labdane | - | - | No conversion |
| syn-Copalol | syn-labdane | - | - | No conversion |
| syn-Pimaradiene | syn-pimarane | + | - | Hydroxylated derivatives |
| ent-Cassadiene | ent-clerodane | - | - | No conversion |
| 8-epistachene | - | - | - | No conversion |
| Stemarene | Stemarane | - | - | No conversion |
| Stemodene | Stemodane | - | - | No conversion |
| Trachylobane | Trachylobane | - | + | Hydroxylated derivatives |
Activity Scale:
-
+++ : High conversion (comparable to native substrate)
-
+ : Low to moderate conversion
-
- : No detectable conversion
For a subset of the alternative substrates, kinetic parameters for AtKO were determined, highlighting a significantly lower affinity and catalytic efficiency compared to its native substrate, this compound.[4]
| Substrate | Km (µM) | Relative Vmax (%) |
| This compound | 2 | 100 |
| Pumiladiene | 30 | ~10 |
| Isopimaradiene | 40 | ~10 |
| Sandaracopimaradiene | 50 | ~10 |
Experimental Protocols
Assessing the substrate promiscuity of this compound oxidase typically involves heterologous expression of the enzyme in a microbial host, followed by feeding of potential substrates and analysis of the products.
This protocol describes the expression of this compound oxidase in yeast and the preparation of microsomal fractions for in vitro assays.
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized open reading frame (ORF) of the desired this compound oxidase (e.g., from A. thaliana or O. sativa).
-
Clone the ORF into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.
-
Select for transformed colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil (B121893) for pYES2).
-
-
Protein Expression:
-
Inoculate a single colony of transformed yeast into 5 mL of selective medium with 2% glucose and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of selective medium containing 2% raffinose (B1225341) and grow until the culture reaches an OD600 of ~1.0.
-
Induce protein expression by adding galactose to a final concentration of 2% and continue to incubate at a lower temperature (e.g., 20-25°C) for 24-48 hours.
-
-
Microsomal Fraction Isolation:
-
Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes.
-
Wash the cell pellet with sterile water and then with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Resuspend the cells in lysis buffer containing protease inhibitors and lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
-
Reaction Setup:
-
In a glass vial, combine the microsomal fraction (containing the expressed this compound oxidase), a NADPH-cytochrome P450 reductase (if not co-expressed in yeast), and a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.25).
-
Add the diterpene substrate, typically dissolved in a small amount of a suitable solvent like DMSO or acetone.
-
Initiate the reaction by adding a source of reducing equivalents, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours) with gentle shaking.
-
-
Extraction:
-
Stop the reaction by adding an organic solvent, such as ethyl acetate or hexane.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction process two more times.
-
Pool the organic extracts and dry them under a stream of nitrogen gas.
-
-
Derivatization (Optional but Recommended for Hydroxylated Compounds):
-
To improve the volatility and thermal stability of hydroxylated diterpenoids, derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heating at 80°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized sample in splitless mode.
-
Oven Temperature Program: A typical program might be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min.
-
Hold at 300°C for 5-10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: Scan a mass-to-charge ratio (m/z) range of approximately 40-600.
-
-
Data Analysis:
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards, if available.
-
For novel compounds, analyze the fragmentation patterns to deduce the chemical structure.
-
Quantify the products by integrating the peak areas and comparing them to a standard curve of a known compound.
-
Alternative Approaches: Combinatorial Biosynthesis
The promiscuity of cytochrome P450 enzymes, including this compound oxidase, can be leveraged in combinatorial biosynthesis to generate a wide array of novel diterpenoids.[6][7] This approach involves co-expressing different diterpene synthases with various P450s in a microbial host. The diterpene synthases produce a range of scaffold molecules, which are then modified by the P450s, leading to a diverse library of oxygenated diterpenoids.
This strategy is not limited to KOs and can include other P450s known to be involved in diterpenoid metabolism, such as those from the CYP71 and CYP76 families. By mixing and matching these enzymes, it is possible to explore a vast chemical space and potentially discover new molecules with valuable biological activities.
Visualizations
Caption: The early steps of the gibberellin biosynthesis pathway, highlighting the central role of this compound oxidase.
Caption: Experimental workflow for assessing the substrate promiscuity of this compound oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the promiscuity of this compound oxidases via combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brewing Coral Terpenes – A Yeast Based Approach to Soft Coral Terpene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the promiscuity of this compound oxidases via combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ent-Kaurene Production in Engineered Microbial Hosts
The production of ent-kaurene, a key precursor to a wide range of valuable diterpenoids including the steviol (B1681142) glycosides and gibberellins, has been a significant focus of metabolic engineering efforts.[1] Microbial hosts offer a promising and sustainable alternative to extraction from plant sources. This guide provides a comparative overview of this compound production in three prominent microbial systems: Escherichia coli, Saccharomyces cerevisiae, and Rhodosporidium toruloides, with a focus on the genetic strategies, production titers, and experimental methodologies employed.
Quantitative Production Metrics
The following table summarizes the key production parameters for this compound in different engineered microbial hosts, providing a snapshot of the current state of the field.
| Microbial Host | Strain | Key Genetic Modifications | Titer (mg/L) | Specific Yield (mg/g DCW) | Fermentation Scale | Reference |
| Escherichia coli | MG1655 | Co-expression of ent-copalyl diphosphate (B83284) synthase (CPPS) and this compound synthase (KS) from Stevia rebaudiana; overexpression of DXS, IDI, and IspA. | 578 | 143.5 | 1L Bioreactor | [1] |
| Escherichia coli | BL21(DE3) | Truncated artificial pathway with exogenous feeding of isoprenoid precursors. | 113 ± 7 | Not Reported | Shake Flask | [2][3] |
| Saccharomyces cerevisiae | Engineered Strain | Expression of this compound synthase from Fusarium fujikuroi; chassis modification, enzyme colocalization, and multiple genomic integrations. | 763.23 | Not Reported | 5L Bioreactor | [4] |
| Rhodosporidium toruloides | Engineered Strain | Expression of kaurene synthase from Gibberella fujikuroi and a mutant geranylgeranyl diphosphate synthase. | 1400 | Not Reported | 2L Bioreactor | [5][6] |
Metabolic Pathways and Engineering Strategies
The biosynthesis of this compound from the central carbon metabolism involves a series of enzymatic steps that have been extensively engineered to improve flux towards the final product. The diagrams below illustrate the core biosynthetic pathways in E. coli and S. cerevisiae.
This compound Biosynthesis in Escherichia coli
E. coli utilizes the native methylerythritol 4-phosphate (MEP) pathway for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to geranylgeranyl pyrophosphate (GGPP), the direct precursor for this compound synthesis.
Caption: this compound biosynthesis pathway in E. coli.
This compound Biosynthesis in Saccharomyces cerevisiae
S. cerevisiae primarily utilizes the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP. Similar to E. coli, these precursors are then converted to GGPP, which is cyclized to form this compound.
References
- 1. Metabolic engineering of the Stevia rebaudiana this compound biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction Between Ent-kaurene and a Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the interaction between ent-kaurene diterpenoids and their target proteins. It offers supporting experimental data for known interactions, detailed protocols for key validation techniques, and a comparative look at alternative compounds. This information is intended to aid researchers in designing and executing robust target validation studies for this promising class of natural products.
This compound diterpenoids are a diverse group of natural compounds known for their wide range of biological activities, particularly their anticancer properties.[1][2][3][4] These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] Validating the direct interaction between an this compound compound and its putative protein target is a critical step in drug discovery and development. This guide focuses on the interaction of two exemplary ent-kaurane diterpenoids, Oridonin and ent-15-oxokaurenoic acid (EKA) , with their respective targets, AKT1 and Ran-binding protein 2 (RanBP2) .
Comparative Analysis of this compound Interactions
The following table summarizes the available quantitative data for the interaction of Oridonin with its target protein AKT1. While EKA has been identified as a binder of RanBP2, quantitative binding affinity data from biophysical assays is not yet available in the public domain.[5] For comparison, data for alternative inhibitors of the respective pathways are included where available.
| Compound | Target Protein | Method | Binding Affinity (K D ) | IC 50 | Reference |
| Oridonin | AKT1 | Surface Plasmon Resonance (SPR) | 2.15 nM | 8.4 µM | [6][7] |
| Oridonin | AKT2 | Kinase Assay | Not Reported | 8.9 µM | [8][9] |
| ent-15-oxokaurenoic acid (EKA) | RanBP2 | Affinity Purification-Mass Spectrometry | Not Quantified | Not Reported | [5] |
| Importazole | Importin-β (Ran Pathway) | FRET-based screen | Not Reported | Not Reported | [10][11][12][13][14] |
| M36 | Ran GTPase | Cellular Thermal Shift Assay (CETSA) | Not Quantified | Not Reported | [15][16][17] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating a protein-ligand interaction. Below are detailed methodologies for three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time.[18][19][20]
Objective: To determine the binding affinity (K D ), and association (k a ) and dissociation (k d ) rate constants of an this compound compound to its target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified target protein (≥95% purity)
-
This compound compound of interest
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a fresh mixture of EDC/NHS.
-
Inject the purified target protein at a concentration of 10-50 µg/mL in the appropriate immobilization buffer.
-
Deactivate the remaining active esters with ethanolamine.
-
Aim for an immobilization level of 2000-4000 Response Units (RU).
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each injection cycle if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23]
Objective: To provide a complete thermodynamic profile of the this compound-protein interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (≥95% purity, dialyzed against the final buffer)
-
This compound compound of interest (dissolved in the same dialysis buffer)
-
Matched buffer for dilutions
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare the this compound solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution.
-
Perform a control titration of the ligand into buffer to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24][25][26][27][28]
Objective: To confirm the direct binding of an this compound compound to its target protein within intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound compound of interest
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
Procedure:
-
Cell Treatment and Heat Shock:
-
Treat cultured cells with the this compound compound or DMSO for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and control samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.
-
Visualizing the Molecular Landscape
To better understand the context of this compound-protein interactions, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a comparison of the validation methods described.
Caption: Signaling pathways modulated by this compound diterpenoids.
Caption: Workflow for validating this compound-protein interactions.
Caption: Comparison of key protein-ligand validation methods.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An this compound that inhibits mitotic chromosome movement and binds the kinetochore protein ran-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dissection of Mitotic Ran Pathway Function Using the Small Molecule Importazole [escholarship.org]
- 11. Importazole, a small molecule inhibitor of the transport receptor importin-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Importazole, a small molecule inhibitor of the transport receptor importin-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importazole | ISB Server Wahoo [wahoo.cns.umass.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. The Small GTPase Ran Increases Sensitivity of Ovarian Cancer Cells to Oncolytic Vesicular Stomatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 28. annualreviews.org [annualreviews.org]
comparative bioinformatic analysis of ent-kaurene synthase genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ent-kaurene synthase (KS) genes, crucial players in the biosynthesis of gibberellins (B7789140), a class of phytohormones vital for plant growth and development. Understanding the nuances of these genes across different species is paramount for applications ranging from agricultural biotechnology to the discovery of novel therapeutic agents. This document outlines the key bioinformatic features, functional motifs, and evolutionary relationships of KS genes, supported by experimental data and detailed protocols.
Functional and Evolutionary Comparison of this compound Synthases
This compound is the precursor for all gibberellins (GAs) in higher plants.[1] Its synthesis from geranylgeranyl diphosphate (B83284) (GGPP) is a two-step process. In angiosperms, this is catalyzed by two separate monofunctional enzymes: ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS).[2] However, in fungi and early land plants like mosses, a single bifunctional enzyme, CPS/KS, performs both steps.[3]
The KS gene family has undergone significant evolution, leading to the emergence of this compound synthase-like (KSL) genes. While KS enzymes are primarily involved in GA biosynthesis (primary metabolism), KSLs have diversified to produce a wide array of diterpenoids for specialized (secondary) metabolism, such as phytoalexins involved in plant defense.[4][5] This functional divergence, a result of gene duplication and neofunctionalization, can sometimes obscure the clear phylogenetic distinction between KS and KSL enzymes.[6][7]
Key Conserved Motifs for Functional Differentiation
Bioinformatic analysis has identified several conserved amino acid motifs that are critical for the function and classification of this compound synthases. These motifs are invaluable for identifying and annotating new KS genes from sequence data.
| Motif | Consensus Sequence | Function | Organism Type | References |
| Class I diTPS Motif I | DDxxD | Essential for the ionization of the diphosphate group of ent-copalyl diphosphate (ent-CPP), initiating the cyclization reaction. Involved in Mg2+ binding. | Higher Plants | [1][2] |
| Class I diTPS Motif II | (N/D)Dxx(S/T)xxxE | Also involved in Mg2+ binding and essential for the cyclization of ent-CPP to this compound. | Higher Plants | [1][7] |
| KS-Specific Threonine Pair | TTxxDDxxD | An extension of the DDxxD motif, this pair of threonines is highly conserved in all land plant KSs involved in phytohormone biosynthesis, serving as a distinguishing feature from KSLs. | Land Plants | [6][7] |
| Product Specificity Isoleucine | PI(V/I) or PIx | A conserved isoleucine is crucial for the complex bicyclization and rearrangement reaction that leads to this compound. Substitution of this isoleucine with threonine can "short-circuit" the reaction, resulting in the production of ent-pimara-8(14),15-diene (B1254163) instead. | Land Plants | [6][8] |
| Fungal/Moss Bifunctional Motif (CPS) | D(V/X)DD | Aspartate-rich motif responsible for the initial CPS activity (GGPP to ent-CPP) in bifunctional enzymes. | Fungi, Mosses | [3] |
| Fungal/Moss Bifunctional Motif (KS) | DDYFD | Aspartate-rich motif responsible for the subsequent KS activity (ent-CPP to this compound) in bifunctional enzymes. | Fungi, Mosses | [3] |
Experimental Validation Protocols
The functional characterization of a putative KS gene is essential to confirm its enzymatic activity. The following outlines a standard experimental workflow.
Gene Cloning and Heterologous Expression
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue of interest (e.g., young leaves, roots). Synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the open reading frame (ORF) of the candidate KS gene using gene-specific primers. The region encoding the N-terminal transit peptide is often removed for bacterial expression.[1]
-
Vector Construction: Ligate the amplified KS gene into a suitable expression vector, such as pET-28b.
-
Heterologous Expression in E. coli: Transform a suitable E. coli strain (e.g., BL21(DE3)) with the expression vector. For in vivo assays, co-transform with a vector containing a gene for a GGPP synthase (GGS) and a CPS to ensure the availability of the ent-CPP substrate.[1][8]
-
Protein Expression: Grow the transformed E. coli cultures and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
Enzymatic Assay and Product Analysis
-
Culture Extraction: After incubation, extract the engineered E. coli cultures with an organic solvent like n-hexane.[1]
-
Sample Preparation: Concentrate the extract under a stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the extract using GC-MS to identify the enzymatic products.
-
Product Identification: Compare the retention time and mass spectrum of the product with an authentic this compound standard for confirmation.[1]
Visualizing Key Pathways and Workflows
Gibberellin Biosynthesis Pathway
The synthesis of this compound is the committed step in the gibberellin biosynthesis pathway. The diagram below illustrates the initial steps, highlighting the role of CPS and KS.
References
- 1. maxapress.com [maxapress.com]
- 2. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and this compound Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional analysis of bifunctional this compound synthase from the moss Physcomitrella patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and evolutionary analysis of this compound synthase like genes from the wild rice species Oryza rufipogon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
A Researcher's Guide to Assessing the Reproducibility of ent-Kaurene Bioassays
For researchers, scientists, and professionals in drug development, the ability to reliably assess the biological activity of compounds like ent-kaurene diterpenoids is paramount. This guide provides a comparative overview of common bioassays used to evaluate the anticancer and anti-inflammatory properties of these natural products, with a focus on reproducibility. Experimental data, detailed protocols, and visualizations of key signaling pathways are presented to support robust and reproducible research.
This compound diterpenoids are a class of natural compounds that have shown promise for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. The accurate and reproducible assessment of these activities is crucial for the advancement of drug discovery and development. This guide focuses on two of the most common in vitro assays used for this purpose: the MTT assay for cytotoxicity and the Griess assay for anti-inflammatory activity.
Comparison of Common this compound Bioassays
The selection of a bioassay depends on the specific biological activity being investigated. For this compound diterpenoids, the most frequently studied activities are cytotoxicity against cancer cell lines and the inhibition of inflammatory responses.
Table 1: Comparison of Cytotoxicity and Anti-inflammatory Bioassays for this compound Diterpenoids
| Bioassay | Biological Activity | Principle | Typical Endpoint | Reported Intra-Assay CV (%) | Reported Inter-Assay CV (%) | Alternative Assays |
| MTT Assay | Cytotoxicity / Anticancer | Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | IC50 (concentration that inhibits 50% of cell growth) | < 10% | < 15% | SRB, XTT, WST-1, CellTiter-Glo |
| Griess Assay | Anti-inflammatory | Colorimetric detection of nitrite (B80452) (a stable metabolite of nitric oxide) via a diazotization reaction. | IC50 (concentration that inhibits 50% of nitric oxide production) | < 7% | < 1% (day-to-day) | ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
CV (Coefficient of Variation) is a measure of the relative variability of the data (Standard Deviation / Mean) x 100%. Lower CV values indicate higher reproducibility.
Table 2: Examples of Reported IC50 Values for this compound Diterpenoids in Cytotoxicity and Anti-inflammatory Assays
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 13 (a synthetic derivative) | MTT | HT29 (colon cancer) | 2.71 ± 0.23 | [1] |
| Compound 13 (a synthetic derivative) | MTT | HepG2 (liver cancer) | 2.12 ± 0.23 | [1] |
| Compound 13 (a synthetic derivative) | MTT | B16-F10 (melanoma) | 2.65 ± 0.13 | [1] |
| Various this compound derivatives | Griess | RAW 264.7 (macrophages) | 2 - 10 | [2] |
| Wallkaurane A | Griess | RAW 264.7 (macrophages) | 4.21 | [3] |
Values are presented as mean ± standard deviation where available, indicating intra-assay variability from at least three replicates.[1]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of bioassays. Below are standardized protocols for the MTT and Griess assays.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of an this compound compound on the metabolic activity of a cell line, which is an indicator of cell viability.
Materials:
-
This compound compound of interest
-
Target cancer cell line (e.g., HT29, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
This protocol measures the anti-inflammatory activity of an this compound compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound compound of interest
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (phenol red-free DMEM is recommended)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density that allows them to reach about 80-90% confluency on the day of the experiment.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in the culture medium to create a standard curve (e.g., 0-100 µM). Add 50 µL of each standard to empty wells.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B to all wells and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes of adding the final reagent.
-
Data Analysis: Generate a standard curve from the sodium nitrite standards. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound diterpenoids is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Anticancer Signaling Pathways of this compound Diterpenoids.
Anti-inflammatory Signaling Pathway of this compound Diterpenoids.
References
Safety Operating Guide
Navigating the Disposal of ent-Kaurene: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ent-Kaurene, a diterpenoid of interest in various research fields. By offering clear, step-by-step procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This information is critical for assessing its potential hazards and determining the appropriate handling and disposal methods.
| Property | Value | Source |
| Molecular Formula | C20H32 | [1][2][] |
| Molecular Weight | 272.5 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Storage Temperature | -20°C (as powder for 3 years), -80°C (in solvent for 6 months) | [2] |
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step protocol for the safe disposal of this compound waste.
Waste Identification and Classification
The first and most critical step in proper waste disposal is determining if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed as a hazardous waste.[4][5][6][7]
-
Initial Assessment: Due to the lack of specific toxicity data, treat all this compound waste as potentially hazardous. This is a conservative approach that ensures the highest level of safety.
-
Waste Profile: Your institution's EHS department will assist in creating a hazardous waste profile for this compound. This will involve an assessment of its properties and any solvents or other chemicals it may be mixed with.
-
State Regulations: Be aware that state-level regulations may be more stringent than federal regulations.[4][8] Always adhere to the regulations specific to your location.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory to prevent exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) (HDPE) carboy for solutions).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and PPE in a designated solid waste container.
-
Liquid Waste: Collect solutions of this compound in a designated liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[10][11]
-
Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.[9][10]
-
Cleanup Procedure for Minor Spills:
-
Don appropriate PPE.
-
Contain the spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading.[9][11][12]
-
Absorb the liquid: Working from the outside in, apply absorbent material to the spill.[12]
-
Collect the residue: Carefully sweep or scoop the absorbed material and any solid this compound into a designated hazardous waste container.[10][13]
-
Decontaminate the area: Clean the spill area with soap and water.[13] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[10]
-
Dispose of cleanup materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[11][12]
-
Final Disposal
-
Waste Pickup: Once the hazardous waste container is full or has reached its designated accumulation time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required paperwork for hazardous waste disposal is completed accurately. Generators of hazardous waste are responsible for the waste from "cradle-to-grave."[6][7]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
- 1. This compound | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. epa.gov [epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. acs.org [acs.org]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling ent-Kaurene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling ent-Kaurene in a laboratory setting. Due to the cytotoxic nature of this compound diterpenoids, it is imperative to handle this compound with the utmost care, adhering to strict safety procedures to minimize exposure and ensure a safe working environment.
Hazard Assessment and Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂ | --INVALID-LINK-- |
| Molecular Weight | 272.5 g/mol | --INVALID-LINK-- |
| Physical State | Solid (powder) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. Change gloves regularly and immediately if contaminated, torn, or punctured. | To prevent skin contact with the cytotoxic compound. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be worn when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | To prevent inhalation of the powdered compound. |
| Foot Protection | Closed-toe, non-perforated shoes and disposable shoe covers. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be performed in a designated area, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.
1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of powdered this compound within a chemical fume hood or BSC.
-
Use a plastic-backed absorbent liner on the work surface to contain any spills.
-
When weighing, use a dedicated spatula and weighing vessel. Tare the vessel before adding the compound.
-
Handle the powder gently to avoid generating dust.
2. Dissolving the Compound:
-
Add solvent to the vessel containing the this compound powder slowly and carefully to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic" and the compound name.
-
When transferring solutions, use a Luer-Lok syringe or a positive displacement pipette to prevent aerosol generation.
-
Avoid the use of needles whenever possible. If needles are necessary, do not recap, bend, or break them. Dispose of them in a designated sharps container immediately after use.
4. Decontamination:
-
At the end of the procedure, decontaminate all surfaces and equipment with a suitable agent (e.g., a 1:10 dilution of bleach followed by 70% ethanol).
-
Decontaminate all non-disposable equipment before removing it from the fume hood or BSC.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gown, shoe covers), absorbent pads, and other disposable materials must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. - This container should be clearly labeled with a "Cytotoxic Waste" symbol. |
| Liquid Waste | - Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and shatter-resistant container. - The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name. - Do not dispose of this compound solutions down the drain. |
| Sharps Waste | - All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management service.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area thoroughly with soap and water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area and restrict access. - Don appropriate PPE, including respiratory protection. - Cover the spill with absorbent material from a cytotoxic spill kit. - Carefully clean the area from the outer edge of the spill towards the center. - Decontaminate the area with a suitable agent. - Dispose of all cleanup materials as cytotoxic waste. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Cytotoxic this compound diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cytotoxicity and DNA damage potential induced by this compound diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity of this compound diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
